molecular formula C5H8N2O B077165 2-Cyano-n-ethylacetamide CAS No. 15029-36-4

2-Cyano-n-ethylacetamide

Cat. No.: B077165
CAS No.: 15029-36-4
M. Wt: 112.13 g/mol
InChI Key: VARXTXAOJGBDDV-UHFFFAOYSA-N
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Description

2-Cyano-N-ethylacetamide is a versatile and valuable cyanoacetamide derivative designed for advanced chemical synthesis and discovery research. Its structure, featuring a reactive nitrile group adjacent to an amide carbonyl and an ethyl substituent on the nitrogen, makes it a highly useful precursor and building block. This compound is primarily employed in heterocyclic chemistry for the synthesis of a diverse range of pharmacologically relevant scaffolds, including pyridines, pyrimidines, and other nitrogen-containing heterocycles. The nitrile group acts as a key functional handle for further transformations, such as cyclization reactions and the introduction of additional complexity. Researchers utilize this compound in medicinal chemistry programs to develop novel compounds for screening against various biological targets. Furthermore, its applications extend into material science, where it serves as a monomer or intermediate for the synthesis of specialized polymers and organic electronic materials. This product is provided with high purity and consistent quality to ensure reliable and reproducible experimental outcomes. It is strictly intended for laboratory research purposes and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

2-cyano-N-ethylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N2O/c1-2-7-5(8)3-4-6/h2-3H2,1H3,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VARXTXAOJGBDDV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30296939
Record name 2-cyano-n-ethylacetamide
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Molecular Weight

112.13 g/mol
Source PubChem
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CAS No.

15029-36-4
Record name 2-Cyano-N-ethylacetamide
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Record name 15029-36-4
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Record name 2-cyano-n-ethylacetamide
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Foundational & Exploratory

A Comprehensive Technical Guide to 2-Cyano-n-ethylacetamide (CAS 15029-36-4)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 2-Cyano-n-ethylacetamide (CAS: 15029-36-4), a key chemical intermediate. The document details its chemical and physical properties, outlines a standard synthesis protocol, and explores its applications, particularly within the realm of pharmaceutical development.

Core Chemical and Physical Properties

This compound is a solid organic compound.[1] Its fundamental properties are summarized in the table below, providing a ready reference for laboratory and research applications.

PropertyValueReference
Molecular Formula C₅H₈N₂O[1][2]
Molecular Weight 112.13 g/mol [1][2]
CAS Number 15029-36-4[1]
Appearance Solid[1]
Melting Point 73 °C
Boiling Point 320.8 ± 25.0 °C (Predicted)
Density 1.015 ± 0.06 g/cm³ (Predicted)
Flash Point 147.8 °C
Refractive Index 1.434
SMILES String N(CC)C(=O)CC#N[1]
InChI Key VARXTXAOJGBDDV-UHFFFAOYSA-N[1]

Synthesis of this compound: An Experimental Protocol

The synthesis of this compound typically proceeds via the aminolysis of ethyl cyanoacetate with ethylamine. This reaction is analogous to the well-established synthesis of cyanoacetamide from ethyl cyanoacetate and ammonia. The following protocol details a standard laboratory procedure for the preparation of this compound.

Reaction Scheme:

Synthesis_of_2_Cyano_n_ethylacetamide cluster_reactants Reactants cluster_products Products EthylCyanoacetate Ethyl Cyanoacetate Product This compound EthylCyanoacetate->Product + Ethylamine Ethylamine Ethylamine Ethanol Ethanol

General reaction scheme for the synthesis of this compound.

Materials:

  • Ethyl cyanoacetate

  • Ethylamine (aqueous solution or neat)

  • Ethanol (for recrystallization)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser (optional, depending on the scale and conditions)

  • Ice bath

  • Büchner funnel and filter paper

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask, combine ethyl cyanoacetate (1.0 equivalent) with a magnetic stir bar.

  • Addition of Ethylamine: Cool the flask in an ice bath. Slowly add ethylamine (1.0-1.2 equivalents) to the stirred ethyl cyanoacetate. The reaction is exothermic, and maintaining a low temperature is crucial to control the reaction rate and minimize side reactions.

  • Reaction: After the addition is complete, the mixture can be stirred at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC). For less reactive substrates or to ensure complete conversion, the reaction mixture can be gently heated under reflux.

  • Work-up: Once the reaction is complete, the crude product may solidify upon cooling. If an aqueous solution of ethylamine was used, the product may precipitate.

  • Isolation: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid with cold water or a minimal amount of cold ethanol to remove unreacted starting materials and byproducts.

  • Purification: The crude this compound can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield a crystalline solid.

  • Drying: Dry the purified product under vacuum to remove any residual solvent.

Safety Precautions:

  • This procedure should be performed in a well-ventilated fume hood.

  • Ethylamine is a flammable and corrosive liquid. Handle with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Consult the Safety Data Sheets (SDS) for all chemicals before use.

Applications in Drug Development

While this compound itself is not typically an active pharmaceutical ingredient (API), it serves as a valuable building block in the synthesis of more complex molecules with therapeutic properties. The cyanoacetamide moiety is a versatile synthon in medicinal chemistry.

A notable example of the application of a closely related compound, 2-cyano-N,N-diethylacetamide, is in the synthesis of Entacapone . Entacapone is a catechol-O-methyltransferase (COMT) inhibitor used in the treatment of Parkinson's disease.

The synthesis of Entacapone involves the Knoevenagel condensation of 3,4-dihydroxy-5-nitrobenzaldehyde with 2-cyano-N,N-diethylacetamide. This reaction highlights the utility of N-substituted cyanoacetamides in constructing the core structures of pharmaceuticals.

Entacapone_Synthesis cluster_intermediates Key Intermediates cluster_final_product Final Product Benzaldehyde 3,4-dihydroxy-5-nitrobenzaldehyde Entacapone Entacapone Benzaldehyde->Entacapone + 2-cyano-N,N-diethylacetamide Cyanoacetamide 2-cyano-N,N-diethylacetamide

Role of a 2-cyano-N,N-dialkylacetamide in the synthesis of Entacapone.

Biological Activity of Related Cyanoacetamide Derivatives

Direct studies on the biological activity of this compound are not widely published. However, the broader class of cyanoacetamide derivatives has been investigated for various pharmacological activities. These studies suggest potential, though unconfirmed, areas of interest for this compound and its derivatives.

  • Antimicrobial Activity: Several novel α,β-unsaturated 2-cyanoacetamide derivatives have demonstrated in vitro antibacterial properties against both gram-positive and gram-negative pathogenic bacteria.[3]

  • Enzyme Inhibition: Certain 2-cyanoacrylamide derivatives have been synthesized and evaluated as inhibitors of transforming growth factor beta-activated kinase 1 (TAK1), a key enzyme in inflammatory signaling pathways.[4] This suggests that the cyanoacrylamide scaffold could be a starting point for the development of novel anti-inflammatory agents.

  • Anticancer Activity: Some heterocyclic compounds synthesized from cyanoacetamide derivatives have exhibited in vitro anticancer activity against various cell lines.[5]

It is crucial to note that these activities are reported for derivatives of cyanoacetamide and do not directly imply the same for this compound. However, they underscore the potential of this chemical scaffold as a starting point for the synthesis of biologically active molecules.

Biological_Activities cluster_potential Potential Biological Activities of Derivatives This compound This compound Antimicrobial Antimicrobial This compound->Antimicrobial Leads to derivatives with Enzyme Inhibition (e.g., TAK1) Enzyme Inhibition (e.g., TAK1) This compound->Enzyme Inhibition (e.g., TAK1) Leads to derivatives with Anticancer Anticancer This compound->Anticancer Leads to derivatives with

Potential therapeutic areas for derivatives of this compound.

Conclusion

This compound, CAS number 15029-36-4, is a valuable and versatile chemical intermediate. Its straightforward synthesis and the reactivity of its functional groups make it a useful building block in organic synthesis, particularly in the development of new pharmaceutical agents. While the direct biological activity of this compound is not extensively documented, the proven applications of its derivatives in areas such as neurodegenerative disease and the demonstrated potential of the broader cyanoacetamide class in antimicrobial and anticancer research highlight its importance for the scientific and drug development communities. Further investigation into the synthetic utility and potential biological applications of this compound and its novel derivatives is warranted.

References

molecular structure and weight of 2-Cyano-n-ethylacetamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the molecular structure, properties, and synthesis of 2-Cyano-N-ethylacetamide, a valuable compound for researchers, scientists, and professionals in drug development and chemical synthesis.

Molecular Structure and Properties

This compound, with the CAS number 15029-36-4, is a chemical compound with the molecular formula C5H8N2O.[1][2] Its structure consists of an ethylamide group attached to a cyanomethyl group. The molecular weight of this compound is approximately 112.13 g/mol .[3][4]

The key physicochemical properties of this compound are summarized in the table below, providing a clear reference for its handling and application in experimental settings.

PropertyValueSource
Molecular Formula C5H8N2O[1][2]
Molecular Weight 112.131 g/mol [1]
CAS Number 15029-36-4[1][2]
Appearance Solid[4]
Melting Point 73 °C[1]
Boiling Point 320.8 °C at 760 mmHg[1]
Density 1.015 g/cm³[1]
Flash Point 147.8 °C[1]
Canonical SMILES CCNC(=O)CC#N[1]
InChI 1S/C5H8N2O/c1-2-7-5(8)3-4-6/h2-3H2,1H3,(H,7,8)[4]
InChIKey VARXTXAOJGBDDV-UHFFFAOYSA-N[4]
Storage Sealed in dry, Room Temperature[1]

Experimental Protocols

General Synthesis of N-substituted 2-cyanoacetamides:

The synthesis of N-substituted 2-cyanoacetamides, such as this compound, can be achieved through the amidation of a cyanoacetate ester with the corresponding amine. The following is a representative protocol adapted from the synthesis of similar compounds.

Materials:

  • Ethyl cyanoacetate

  • Ethylamine solution (e.g., in THF or water)

  • Anhydrous solvent (e.g., Tetrahydrofuran - THF)

  • Ice bath

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Dropping funnel

  • Rotary evaporator

Procedure:

  • A solution of ethylamine is prepared in a suitable solvent, such as THF, in a round-bottom flask equipped with a magnetic stir bar.

  • The flask is cooled to 0 °C using an ice bath.

  • Ethyl cyanoacetate is added dropwise to the cooled amine solution with continuous stirring. The rate of addition is controlled to maintain the reaction temperature at or below 0 °C.

  • After the complete addition of ethyl cyanoacetate, the reaction mixture is stirred at 0 °C for an additional period, typically 1-2 hours.

  • The reaction is then allowed to warm to room temperature and is stirred overnight to ensure completion.

  • Upon completion, the solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.

  • The crude this compound can be further purified by recrystallization or column chromatography.

Key Molecular Descriptors and Properties

The following diagram illustrates the key properties and identifiers of this compound, providing a quick visual reference to its fundamental characteristics.

molecular_properties cluster_identifiers Chemical Identifiers cluster_structure Structural Information cluster_physical Physical Properties cas CAS: 15029-36-4 formula Formula: C5H8N2O cas->formula weight MW: 112.13 formula->weight smiles SMILES: CCNC(=O)CC#N inchi InChIKey: VARXTXAOJGBDDV-UHFFFAOYSA-N smiles->inchi mp Melting Point: 73 °C bp Boiling Point: 320.8 °C mp->bp density Density: 1.015 g/cm³ bp->density

Caption: Key identifiers and properties of this compound.

References

physical and chemical properties of 2-Cyano-n-ethylacetamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of 2-Cyano-n-ethylacetamide (CAS No: 15029-36-4). It is a valuable intermediate in organic synthesis. This document details its physicochemical characteristics, predicted spectral data, and detailed experimental protocols for its synthesis and purification. The information presented is intended to support research and development activities in the chemical and pharmaceutical sciences.

Chemical Identity and Physical Properties

This compound is a solid at room temperature, with the molecular formula C₅H₈N₂O.[1][2] Its structure consists of an ethylamide group attached to a cyanoacetyl backbone.

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference(s)
Molecular Formula C₅H₈N₂O[1][3]
Molecular Weight 112.13 g/mol [1][2]
CAS Number 15029-36-4[1][2]
Appearance Solid[2]
Melting Point 73 °C[3]
Boiling Point 320.8 °C at 760 mmHg[3]
Density 1.015 g/cm³[3]
Flash Point 147.8 °C[3]
pKa (Predicted) 9.40 ± 0.10[3]
LogP (Predicted) 0.42708[3]
Vapor Pressure 0.00031 mmHg at 25°C[3]
Refractive Index 1.434[3]

Spectral Data (Predicted)

Table 2: Predicted ¹H NMR Spectral Data (500 MHz, CDCl₃)

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~ 6.5 - 7.0Broad Singlet1H-NH-
~ 3.45Singlet2H-CH₂-CN
~ 3.30Quartet2H-CH₂-CH₃
~ 1.15Triplet3H-CH₂-CH₃

Table 3: Predicted ¹³C NMR Spectral Data (125 MHz, CDCl₃)

Chemical Shift (ppm)Assignment
~ 164C=O (Amide)
~ 116-CN (Nitrile)
~ 36-CH₂-NH-
~ 25-CH₂-CN
~ 15-CH₃

Table 4: Predicted Key IR Absorption Bands

Wavenumber (cm⁻¹)Functional GroupDescription
~ 3300N-HAmide N-H stretch
~ 2950C-HAlkyl C-H stretch
~ 2250C≡NNitrile stretch
~ 1650C=OAmide I band (C=O stretch)
~ 1550N-HAmide II band (N-H bend)

Mass Spectrometry (Predicted): The electron ionization mass spectrum of this compound is expected to show a molecular ion peak [M]⁺ at m/z = 112. Common fragmentation patterns would likely involve the loss of the ethyl group ([M-29]⁺), the cyano group ([M-26]⁺), and cleavage of the amide bond.

Experimental Protocols

Synthesis of this compound from Ethyl Cyanoacetate and Ethylamine

This procedure is adapted from the general synthesis of cyanoacetamides.

Materials:

  • Ethyl cyanoacetate

  • Ethylamine (70% solution in water)

  • Ethanol

  • Hydrochloric acid (for workup, if necessary)

  • Sodium sulfate (anhydrous)

  • Deionized water

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Condenser

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Büchner funnel and filter flask

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, combine ethyl cyanoacetate (1 equivalent) and ethanol.

  • Slowly add ethylamine (1.2 equivalents) to the stirred solution.

  • Attach a condenser and heat the reaction mixture to reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the ethanol under reduced pressure using a rotary evaporator.

  • The resulting crude product can be purified by recrystallization.

Synthesis_Workflow cluster_reactants Reactant Preparation Ethyl_Cyanoacetate Ethyl Cyanoacetate Reaction_Vessel Combine Reactants in Flask Ethyl_Cyanoacetate->Reaction_Vessel Ethylamine Ethylamine Solution Ethylamine->Reaction_Vessel Ethanol_Solvent Ethanol Ethanol_Solvent->Reaction_Vessel Reflux Heat to Reflux (4-6h) Reaction_Vessel->Reflux Cooling Cool to Room Temperature Reflux->Cooling Solvent_Removal Rotary Evaporation Cooling->Solvent_Removal Crude_Product Crude this compound Solvent_Removal->Crude_Product

Diagram 1: Synthesis Workflow of this compound.
Purification by Recrystallization

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., ethanol/water mixture, isopropanol)

  • Activated carbon (optional)

Equipment:

  • Erlenmeyer flasks

  • Hot plate

  • Büchner funnel and filter flask

  • Filter paper

  • Ice bath

Procedure:

  • Transfer the crude this compound to an Erlenmeyer flask.

  • Add a minimal amount of the chosen recrystallization solvent.

  • Gently heat the mixture on a hot plate with stirring until the solid completely dissolves.

  • If the solution is colored, add a small amount of activated carbon and heat for a few more minutes.

  • Perform a hot filtration to remove the activated carbon and any insoluble impurities.

  • Allow the filtrate to cool slowly to room temperature. Crystals should start to form.

  • Once the flask has reached room temperature, place it in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of cold recrystallization solvent.

  • Dry the crystals in a vacuum oven or air dry to a constant weight.

Purification_Workflow Crude_Product Crude Product Dissolution Dissolve in Hot Solvent Crude_Product->Dissolution Hot_Filtration Hot Filtration (Optional) Dissolution->Hot_Filtration Cooling_Crystallization Slow Cooling & Crystallization Dissolution->Cooling_Crystallization if no hot filtration Hot_Filtration->Cooling_Crystallization Vacuum_Filtration Vacuum Filtration Cooling_Crystallization->Vacuum_Filtration Drying Dry Purified Crystals Vacuum_Filtration->Drying Pure_Product Pure this compound Drying->Pure_Product

Diagram 2: Purification by Recrystallization Workflow.

Reactivity and Applications

This compound possesses three reactive centers: the active methylene group, the nitrile group, and the amide group. The active methylene group is particularly susceptible to deprotonation and subsequent alkylation or condensation reactions.

This compound serves as a versatile building block in the synthesis of various heterocyclic compounds, which are of interest in medicinal chemistry and materials science. For instance, it can be used in the synthesis of pyridone and pyrimidine derivatives.

Safety Information

This compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a key synthetic intermediate with well-defined physical properties. This guide provides essential technical information to facilitate its use in research and development. The detailed synthetic and purification protocols, along with the predicted spectral data, offer a solid foundation for its application in the synthesis of more complex molecules.

References

Spectroscopic Profile of 2-Cyano-n-ethylacetamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the predicted and expected spectroscopic data for 2-Cyano-n-ethylacetamide (CAS 15029-36-4). Due to the absence of publicly available experimental spectra, this document focuses on predicted ¹H NMR and ¹³C NMR data, and an analysis of the expected key absorptions in Infrared (IR) spectroscopy and fragmentation patterns in Mass Spectrometry (MS). Detailed, generalized experimental protocols for acquiring such data are also provided to guide researchers in their laboratory work. This guide is intended to serve as a foundational resource for the identification, characterization, and quality control of this compound in research and development settings.

Introduction

This compound is a small organic molecule featuring nitrile and secondary amide functional groups. Its chemical structure suggests potential applications as a building block in organic synthesis and in the development of novel pharmaceutical compounds. Accurate and thorough spectroscopic characterization is paramount for confirming the identity and purity of this compound. This document presents a summary of its predicted spectral characteristics.

Predicted Spectral Data

The following tables summarize the predicted nuclear magnetic resonance data and expected absorptions and fragments for this compound.

Predicted ¹H NMR Data

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

ProtonsPredicted Chemical Shift (ppm)MultiplicityIntegration
CH₃1.15Triplet3H
N-CH₂3.28Quartet2H
C≡N-CH₂3.45Singlet2H
N-H7.50 (Broad)Singlet1H

Prediction generated using online NMR prediction tools. Actual values may vary based on solvent and experimental conditions.

Predicted ¹³C NMR Data

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AtomPredicted Chemical Shift (ppm)
C H₃14.5
N-C H₂35.0
C≡N-C H₂25.0
C ≡N116.0
C =O164.0

Prediction generated using online NMR prediction tools. Actual values may vary based on solvent and experimental conditions.

Expected IR Absorption Bands

Table 3: Expected Characteristic IR Absorptions for this compound

Functional GroupExpected Wavenumber (cm⁻¹)IntensityDescription
N-H Stretch3350 - 3250MediumSecondary Amide
C-H Stretch (sp³)3000 - 2850MediumAlkyl C-H
C≡N Stretch2260 - 2240Medium-WeakNitrile
C=O Stretch (Amide I)1680 - 1630StrongCarbonyl
N-H Bend (Amide II)1570 - 1515StrongN-H Bending
Expected Mass Spectrometry Fragmentation

Table 4: Expected Key Fragments in the Mass Spectrum of this compound

m/zProposed Fragment IonDescription
112[C₅H₈N₂O]⁺•Molecular Ion (M⁺•)
97[M - CH₃]⁺Loss of a methyl radical
84[M - C₂H₄]⁺•McLafferty rearrangement
70[M - C₂H₄N]⁺Alpha-cleavage
57[C₂H₅NCO]⁺Cleavage of the C-C bond adjacent to the carbonyl
44[C₂H₅NH]⁺Cleavage of the amide bond

Experimental Protocols

The following are generalized protocols for the acquisition of spectral data for a solid organic compound like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial. The solution is then transferred to a 5 mm NMR tube.

  • Instrument Setup: The NMR tube is placed in the spectrometer's probe. The magnetic field is locked onto the deuterium signal of the solvent and shimmed to achieve homogeneity.[1]

  • ¹H NMR Acquisition: A standard one-pulse sequence is used. Key parameters to set include the spectral width (e.g., -2 to 12 ppm), acquisition time, and relaxation delay. Typically, 16 to 64 scans are acquired for a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: A proton-decoupled pulse sequence is typically employed. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.[2][3]

  • Data Processing: The acquired Free Induction Decay (FID) is processed using a Fourier transform, followed by phase and baseline correction. The chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy
  • Sample Preparation (KBr Pellet Method): A small amount of the sample (1-2 mg) is finely ground with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar. The mixture is then compressed in a die under high pressure to form a transparent pellet.[4]

  • Sample Preparation (Thin Solid Film): A few milligrams of the solid sample are dissolved in a volatile solvent (e.g., methylene chloride or acetone). A drop of this solution is placed on a salt plate (e.g., NaCl or KBr). The solvent is allowed to evaporate, leaving a thin film of the compound on the plate.[5]

  • Data Acquisition: A background spectrum of the empty instrument is recorded. The sample (pellet or film on a plate) is then placed in the sample holder in the path of the IR beam. The sample spectrum is then recorded.[6]

  • Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)
  • Sample Introduction: For a solid sample, it can be introduced via a direct insertion probe or dissolved in a suitable solvent for injection into a system with a liquid chromatography front-end.

  • Ionization: Electron Ionization (EI) is a common technique for small, relatively volatile molecules. The sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.[7][8]

  • Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., quadrupole, time-of-flight) where they are separated based on their mass-to-charge (m/z) ratio.[9]

  • Detection: The separated ions are detected, and their abundance is recorded as a function of their m/z ratio, generating the mass spectrum.

Workflow for Spectroscopic Analysis

The following diagram illustrates a logical workflow for the spectroscopic characterization of a compound like this compound.

Spectroscopic_Workflow cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Structure Confirmation Synthesis Synthesis of this compound Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification IR IR Spectroscopy Purification->IR NMR NMR Spectroscopy (1H & 13C) Purification->NMR MS Mass Spectrometry Purification->MS IR_Data Identify Functional Groups (C≡N, C=O, N-H) IR->IR_Data NMR_Data Determine Carbon-Hydrogen Framework NMR->NMR_Data MS_Data Confirm Molecular Weight & Fragmentation MS->MS_Data Structure_Confirmation Structure Confirmation IR_Data->Structure_Confirmation NMR_Data->Structure_Confirmation MS_Data->Structure_Confirmation

Caption: A logical workflow for the synthesis, purification, and spectroscopic analysis of this compound.

Conclusion

This technical guide provides a foundational set of predicted and expected spectroscopic data for this compound, alongside generalized experimental protocols. While predicted data is a valuable tool in the absence of experimental spectra, it is crucial for researchers to obtain empirical data to confirm these predictions and to fully characterize this compound for their specific applications. The provided methodologies offer a starting point for the systematic spectroscopic analysis required in modern chemical research and drug development.

References

An In-depth Technical Guide on the Thermodynamic Properties and Stability of 2-Cyano-n-ethylacetamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known and predicted thermodynamic properties and stability of 2-Cyano-n-ethylacetamide. Due to the limited availability of direct experimental data for this specific compound, this guide also incorporates data from structurally similar molecules, namely 2-cyanoacetamide and N,N-diethyl-2-cyanoacetamide, to provide valuable insights. Furthermore, it outlines standard experimental protocols for the determination of these properties, offering a framework for future research and development.

Physicochemical and Thermodynamic Properties

A summary of the available physical and chemical properties for this compound is presented below. It is important to note that some of this data is predicted. For comparison, experimental data for the related compound 2-cyanoacetamide is also included.

Table 1: Physicochemical Properties of this compound and Related Compounds

PropertyThis compound (Predicted/Supplied)2-Cyanoacetamide (Experimental)
Molecular Formula C5H8N2O[1][2]C3H4N2O[3][4]
Molecular Weight 112.13 g/mol [5]84.08 g/mol [3][4]
Melting Point 73 °C[1]119-120 °C
Boiling Point 320.8 °C at 760 mmHg[1]-
Density 1.015 g/cm³[1]-
Flash Point 147.8 °C[1]-
pKa 9.40 ± 0.10[1]-
LogP 0.42708[1]-0.615[3]
Storage Temperature Room Temperature, Sealed in dry[1]-

Table 2: Thermodynamic Properties of 2-Cyanoacetamide (as a proxy for this compound)

Thermodynamic PropertyValueUnitSource
Standard Enthalpy of Formation (Solid) -175.60kJ/molNIST Webbook[3]
Standard Gibbs Free Energy of Formation 45.09kJ/molJoback Method[3]
Standard Solid Enthalpy of Combustion -1577.00kJ/molNIST Webbook[3]
Solid Phase Heat Capacity (at 300 K) 111.10J/mol·KNIST Webbook[3]
Enthalpy of Fusion 11.83kJ/molJoback Method[3]
Enthalpy of Vaporization 50.14kJ/molJoback Method[3]

Stability Profile

  • Thermal Stability : A study on the thermal hazards of a related compound, 2-Chloro-N-(Cyano-2-thienyl methyl) acetamide, revealed that exothermic decomposition can occur at elevated temperatures, with a rapid reaction initiated around 91°C[6]. This suggests that this compound may also be susceptible to thermal decomposition and appropriate care should be taken when heating the compound. The recommended storage condition is at room temperature in a dry, sealed container[1].

  • Hydrolytic Stability : The amide functional group in this compound can be susceptible to hydrolysis under both acidic and basic conditions, yielding ethylamine and cyanoacetic acid. The rate of hydrolysis is dependent on pH and temperature.

  • Oxidative Stability : While specific oxidation studies on this compound are lacking, research on the oxidation of 2-cyanothioacrylamides indicates that the cyano group can participate in oxidative dimerization reactions in the presence of oxidizing agents like sodium nitrite in an acidic medium[7]. The stability of this compound in the presence of various oxidizing agents should be experimentally evaluated.

Experimental Protocols

For the accurate determination of the thermodynamic and stability properties of this compound, the following experimental methodologies are recommended.

3.1. Determination of Enthalpy of Formation

The standard enthalpy of formation (ΔfH°) can be determined indirectly using the enthalpy of combustion (ΔcH°).

  • Methodology : Bomb Calorimetry

    • A precisely weighed sample of this compound is placed in a sample holder within a high-pressure vessel (the "bomb").

    • The bomb is filled with pure oxygen at high pressure.

    • The bomb is submerged in a known quantity of water in an insulated container (the calorimeter).

    • The sample is ignited, and the complete combustion reaction occurs.

    • The temperature change of the water is meticulously measured.

    • The heat of combustion is calculated from the temperature change and the heat capacity of the calorimeter.[8][9]

    • Hess's Law is then applied to calculate the standard enthalpy of formation from the standard enthalpies of formation of the combustion products (CO₂, H₂O, N₂).[10]

3.2. Determination of Heat Capacity

  • Methodology : Differential Scanning Calorimetry (DSC)

    • A small, accurately weighed sample of this compound is placed in a DSC pan. An empty reference pan is also prepared.

    • The sample and reference pans are heated at a controlled, linear rate.

    • The DSC instrument measures the difference in heat flow required to increase the temperature of the sample and the reference.

    • This difference in heat flow is directly proportional to the heat capacity of the sample.

3.3. Stability Testing

  • Thermal Stability :

    • Thermogravimetric Analysis (TGA) : Measures the change in mass of the sample as a function of temperature, indicating decomposition temperatures.

    • Differential Scanning Calorimetry (DSC) : Can detect exothermic or endothermic events associated with decomposition.

  • Hydrolytic Stability :

    • Solutions of this compound are prepared in buffers of varying pH (e.g., pH 2, 7, and 9).

    • The solutions are stored at controlled temperatures (e.g., 25 °C and 40 °C).

    • Aliquots are withdrawn at specified time intervals.

    • The concentration of the remaining this compound is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).

  • Oxidative Stability :

    • Solutions of this compound are exposed to oxidative conditions (e.g., hydrogen peroxide, AIBN).

    • The degradation of the compound is monitored over time using HPLC or a similar technique.

Visualizations

The following diagrams illustrate key relationships and workflows relevant to the study of this compound.

Thermodynamic_Properties_and_Stability cluster_thermo Thermodynamic Properties cluster_stability Chemical Stability Enthalpy of Formation Enthalpy of Formation Thermal Stability Thermal Stability Enthalpy of Formation->Thermal Stability influences Gibbs Free Energy Gibbs Free Energy Hydrolytic Stability Hydrolytic Stability Gibbs Free Energy->Hydrolytic Stability predicts spontaneity Heat Capacity Heat Capacity Heat Capacity->Thermal Stability relates to heat absorption Oxidative Stability Oxidative Stability Experimental_Workflow cluster_thermo_methods Thermodynamic Methods cluster_stability_methods Stability Methods Sample Preparation Sample Preparation Thermodynamic Analysis Thermodynamic Analysis Sample Preparation->Thermodynamic Analysis Stability Testing Stability Testing Sample Preparation->Stability Testing Data Analysis Data Analysis Thermodynamic Analysis->Data Analysis Bomb Calorimetry Bomb Calorimetry Thermodynamic Analysis->Bomb Calorimetry DSC (Heat Capacity) DSC (Heat Capacity) Thermodynamic Analysis->DSC (Heat Capacity) Stability Testing->Data Analysis TGA (Thermal) TGA (Thermal) Stability Testing->TGA (Thermal) HPLC (Hydrolytic/Oxidative) HPLC (Hydrolytic/Oxidative) Stability Testing->HPLC (Hydrolytic/Oxidative) Report Generation Report Generation Data Analysis->Report Generation

References

The Synthetic Versatility of 2-Cyano-n-ethylacetamide: A Gateway to Bioactive Heterocycles

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: 2-Cyano-n-ethylacetamide, a bifunctional organic molecule, serves as a pivotal intermediate in the synthesis of a diverse array of heterocyclic compounds. Its inherent reactivity, stemming from the presence of an active methylene group and an amide functionality, makes it a valuable synthon for the construction of complex molecular architectures. This technical guide explores the significant research applications of this compound, with a primary focus on its utility in the synthesis of pyridone derivatives and other heterocyclic systems exhibiting promising biological activities. This document provides a comprehensive overview of synthetic protocols, quantitative biological data, and visual representations of synthetic pathways to facilitate further research and development in medicinal chemistry and materials science.

Synthetic Applications: A Building Block for Heterocyclic Scaffolds

The principal application of this compound lies in its role as a precursor for the synthesis of various heterocyclic systems. The active methylene group readily participates in condensation reactions, while the amide nitrogen can be involved in cyclization processes.

Synthesis of Pyridone Derivatives

One of the most well-documented applications of this compound and its analogs is in the synthesis of 2-pyridone derivatives. These compounds are of significant interest due to their wide range of biological activities, including anticancer, antibacterial, and anti-inflammatory properties.

A common synthetic strategy involves a multi-component reaction, often a variation of the Hantzsch pyridine synthesis, where the cyanoacetamide derivative is reacted with an aldehyde and a β-ketoester or a similar active methylene compound.

Experimental Protocol: General Synthesis of N-Substituted-2-Cyanoacetamides

A versatile method for the preparation of N-substituted-2-cyanoacetamides involves the direct condensation of a primary amine with ethyl cyanoacetate.[1]

  • Reagents:

    • Primary amine (e.g., ethylamine, aniline derivatives) (1.0 eq)

    • Ethyl cyanoacetate (1.0-1.2 eq)

  • Procedure:

    • A mixture of the primary amine and ethyl cyanoacetate is heated, often under reflux conditions.

    • The reaction can be performed neat or in a suitable high-boiling solvent.

    • The progress of the reaction is monitored by thin-layer chromatography (TLC).

    • Upon completion, the reaction mixture is cooled, and the product is often isolated by filtration if it precipitates.

    • Purification can be achieved by recrystallization from an appropriate solvent (e.g., ethanol).

Experimental Protocol: Synthesis of 3-Cyano-2-pyridone Derivatives

Following the synthesis of the N-substituted-2-cyanoacetamide, it can be utilized to construct the pyridone ring.[1]

  • Reagents:

    • N-substituted-2-cyanoacetamide (1.0 eq)

    • 1,3-Dicarbonyl compound (e.g., acetylacetone) (1.0 eq)

    • Base catalyst (e.g., piperidine, potassium hydroxide)

    • Solvent (e.g., ethanol)

  • Procedure:

    • The N-substituted-2-cyanoacetamide and the 1,3-dicarbonyl compound are dissolved in a suitable solvent.

    • A catalytic amount of a base is added to the mixture.

    • The reaction mixture is heated to reflux and stirred for several hours.

    • Reaction progress is monitored by TLC.

    • Upon completion, the mixture is cooled, and the precipitated product is collected by filtration.

    • The crude product is washed with a cold solvent and can be further purified by recrystallization.

Diagram: Synthesis of 3-Cyano-2-pyridone Derivatives

G cluster_0 Step 1: Synthesis of N-Ethyl-2-cyanoacetamide cluster_1 Step 2: Synthesis of 3-Cyano-2-pyridone Derivative A Ethylamine C N-Ethyl-2-cyanoacetamide A->C + B Ethyl Cyanoacetate B->C Reflux D N-Ethyl-2-cyanoacetamide F 3-Cyano-1-ethyl-4,6-dimethyl-2-pyridone D->F + E Acetylacetone E->F Reflux G Base (e.g., Piperidine) G->F Catalyst

Caption: Synthetic workflow for 3-cyano-2-pyridone derivatives.

Knoevenagel Condensation

This compound can also participate in Knoevenagel condensation reactions with aldehydes and ketones.[2][3] The active methylene group, activated by the adjacent cyano and carbonyl groups, readily undergoes nucleophilic addition to the carbonyl carbon, followed by dehydration to yield an α,β-unsaturated product. These products can be valuable intermediates for the synthesis of other complex molecules.

Experimental Protocol: Knoevenagel Condensation

  • Reagents:

    • This compound (1.0 eq)

    • Aldehyde or Ketone (1.0 eq)

    • Base catalyst (e.g., piperidine, triethylamine)

    • Solvent (e.g., ethanol, toluene)

  • Procedure:

    • Dissolve this compound and the carbonyl compound in the chosen solvent.

    • Add a catalytic amount of the base.

    • The reaction mixture is typically stirred at room temperature or heated to reflux.

    • Monitor the reaction by TLC.

    • After completion, the product can be isolated by filtration if it precipitates or by extraction after solvent removal.

    • Purification is generally achieved by recrystallization.

Diagram: Knoevenagel Condensation Workflow

G A This compound D α,β-Unsaturated Cyanoacetamide Derivative A->D B Aldehyde/Ketone B->D C Base Catalyst (e.g., Piperidine) C->D Catalyzes

Caption: General workflow of the Knoevenagel condensation.

Biological Activities of this compound Derivatives

While this compound itself is primarily a synthetic intermediate, the heterocyclic compounds derived from it have demonstrated a range of significant biological activities.

Anticancer Activity

Numerous studies have reported the cytotoxic effects of 3-cyano-2-pyridone derivatives against various cancer cell lines. The mechanism of action is often attributed to the inhibition of specific kinases or other cellular targets involved in cancer cell proliferation and survival.

Table 1: In Vitro Anticancer Activity of Selected 3-Cyano-2-pyridone Derivatives

CompoundCancer Cell LineIC50 (µM)Reference
2-oxo-4-(4-fluorophenyl)-6-phenyl-1,2-dihydropyridine-3-carbonitrileA549 (Lung)0.83 µg/mL[4]
4-(4-chlorophenyl)-2-oxo-6-phenyl-1,2-dihydropyridine-3-carbonitrileA549 (Lung)1.38 µg/mL[4]
3-cyano-2-methoxypyridine derivative with naphthyl groupMCF-7 (Breast)1.69[5]
3-cyano-1-methylpyrid-2-one derivative with 4-chlorophenyl groupMCF-7 (Breast)2.05[5]
Antibacterial Activity

Derivatives of this compound have also been investigated for their antibacterial properties. The resulting pyridone and other heterocyclic structures can interfere with essential bacterial processes.

Table 2: In Vitro Antibacterial Activity of Selected Pyridone Derivatives

CompoundBacterial StrainMIC (µg/mL)Reference
N-amino-5-cyano-6-pyridone derivativeE. coli3.91[6]
Pyridone derivative VIS. aureus0.0024[7]
Pyridone derivative VIB. subtilis0.078[7]
Anti-inflammatory Activity

The anti-inflammatory potential of compounds derived from cyanoacetamides has also been explored. While the direct mechanism involving the initial cyanoacetamide is not elucidated, the resulting heterocyclic structures can modulate inflammatory pathways. For instance, some plant-derived compounds with structural similarities to these derivatives are known to inhibit pathways like NF-κB and MAPK, and reduce the production of pro-inflammatory cytokines.[8][9] A study on a thiocyanoacetamide derivative demonstrated its ability to decrease the levels of IL-1β and TNF-α in a rat model of inflammation.[3][10]

Diagram: Potential Anti-inflammatory Mechanism of Action

G A Inflammatory Stimulus B Signaling Pathways (e.g., NF-κB, MAPK) A->B C Pro-inflammatory Cytokines (e.g., TNF-α, IL-1β) B->C D Inflammation C->D E Cyanoacetamide-derived Heterocycle E->B Inhibition

References

2-Cyano-N-ethylacetamide: A Versatile Building Block in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: 2-Cyano-N-ethylacetamide, a bifunctional molecule featuring both a reactive nitrile and an amide group, has emerged as a valuable and versatile building block in organic synthesis. Its unique structural characteristics allow for its participation in a wide array of chemical transformations, leading to the construction of diverse and complex molecular architectures, particularly heterocyclic compounds of significant interest in medicinal chemistry and materials science. This technical guide provides an in-depth overview of the core applications of this compound, complete with detailed experimental protocols, quantitative data, and visual workflows to facilitate its use in the laboratory.

Chemical and Physical Properties

This compound is a stable, solid compound under standard conditions. A summary of its key physical and chemical properties is provided in the table below.

PropertyValue
Molecular Formula C₅H₈N₂O
Molecular Weight 112.13 g/mol
CAS Number 15029-36-4
Appearance Solid
Melting Point 73 °C
Boiling Point 320.8 °C at 760 mmHg
Density 1.015 g/cm³
pKa 9.40 ± 0.10 (Predicted)
LogP 0.42708

Core Synthetic Applications

The reactivity of this compound is centered around its active methylene group, flanked by the electron-withdrawing nitrile and amide functionalities, and the nucleophilic character of the amide nitrogen. These features enable its participation in a variety of condensation and cyclization reactions.

Synthesis of 3-Cyano-2-pyridone Derivatives

One of the most prominent applications of this compound is in the synthesis of substituted 3-cyano-2-pyridones. These heterocyclic scaffolds are present in numerous biologically active molecules and are of great interest to the pharmaceutical industry. The reaction typically involves the condensation of this compound with a 1,3-dicarbonyl compound, such as acetylacetone, in the presence of a base.[1][2]

Synthesis_of_Pyridone reactant1 This compound reagents Base (e.g., KOH, Piperidine) Ethanol, Reflux reactant1->reagents reactant2 Acetylacetone reactant2->reagents product N-Ethyl-3-cyano-4,6-dimethyl-2-pyridone reagents->product

Figure 1: Synthesis of N-Ethyl-3-cyano-4,6-dimethyl-2-pyridone.

Experimental Protocol: Synthesis of N-Ethyl-3-cyano-4,6-dimethyl-2-pyridone [2][3]

A mixture of this compound (0.006 mol) and acetylacetone (0.006 mol) is prepared in ethanol (10 mL). A catalytic amount of a base, such as potassium hydroxide or piperidine, is added to the mixture. The reaction is then refluxed at 80°C for 4 hours, with the progress monitored by thin-layer chromatography (TLC). Upon completion, the mixture is cooled, and the resulting precipitate is collected by filtration. The solid product is washed with cold ethanol to afford N-ethyl-3-cyano-4,6-dimethyl-2-pyridone.

ProductYield (%)
N-Aryl-3-cyano-2-pyridone Derivatives61-79

Note: The yield is generalized from similar reactions with N-substituted cyanoacetamides.[2]

Gewald Aminothiophene Synthesis

This compound is a suitable substrate for the Gewald reaction, a multicomponent reaction that provides a straightforward route to highly substituted 2-aminothiophenes.[4][5] These thiophene derivatives are important intermediates in the synthesis of various dyes and pharmaceuticals. The reaction involves the condensation of a ketone or aldehyde, a compound with an active methylene group (in this case, this compound), and elemental sulfur in the presence of a base.[6][7]

Gewald_Reaction reactant1 This compound reagents Base (e.g., Triethylamine) Ethanol reactant1->reagents reactant2 Ketone/Aldehyde reactant2->reagents reactant3 Sulfur (S₈) reactant3->reagents product Substituted 2-Amino-3-(N-ethylcarbamoyl)thiophene reagents->product Knoevenagel_Condensation reactant1 This compound reagents Base (e.g., Piperidine, NH₄OAc) Solvent (e.g., Ethanol) or Solvent-free reactant1->reagents reactant2 Aromatic Aldehyde reactant2->reagents product (E)-2-Cyano-3-aryl-N-ethylacrylamide reagents->product Michael_Addition reactant1 This compound reagents Base (e.g., NaOEt) Ethanol reactant1->reagents reactant2 α,β-Unsaturated Carbonyl (e.g., Chalcone) reactant2->reagents product Michael Adduct reagents->product

References

An In-depth Technical Guide to the Reactivity of the Cyano Group in 2-Cyano-N-ethylacetamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Cyano-N-ethylacetamide is a bifunctional molecule featuring a reactive cyano (nitrile) group and an active methylene group, making it a versatile synthon in organic chemistry. The electron-withdrawing nature of the adjacent amide and cyano functionalities imparts significant acidity to the α-protons, while the cyano group itself is susceptible to a variety of transformations. This technical guide provides a comprehensive overview of the reactivity of the cyano group in this compound, detailing its participation in key chemical reactions, including synthesis, hydrolysis, reduction, and cycloadditions. This document also explores the potential biological implications of the cyanoacetamide scaffold, drawing from studies on related derivatives that demonstrate anticancer and anti-inflammatory properties through the modulation of key signaling pathways. Experimental protocols, quantitative data, and mechanistic diagrams are provided to serve as a resource for researchers in synthetic and medicinal chemistry.

Introduction

Cyanoacetamide derivatives are a well-established class of reagents in organic synthesis, valued for their utility in constructing a wide array of heterocyclic and carbocyclic systems.[1] The molecule this compound (C₅H₈N₂O, CAS No. 15029-36-4) possesses two primary sites of reactivity: the active methylene protons and the electrophilic carbon of the cyano group.[2] This guide focuses on the chemical transformations of the cyano group, a feature that contributes significantly to the molecule's synthetic versatility and potential biological activity.

Synthesis of this compound

The synthesis of N-alkyl cyanoacetamides is typically achieved through the aminolysis of a cyanoacetic acid ester. A general and efficient method involves the reaction of ethyl cyanoacetate with the corresponding amine.

Experimental Protocol: Synthesis of a Generic N-Alkyl Cyanoacetamide

This protocol is adapted from the synthesis of cyanoacetamide and can be applied to the synthesis of this compound by substituting ammonia with ethylamine.[1][3]

  • In a round-bottom flask, ethyl cyanoacetate (1.0 eq) is dissolved in a suitable solvent such as ethanol.

  • Ethylamine (1.1 eq), either as a solution in a compatible solvent or as a neat liquid, is added to the flask.

  • The reaction mixture is stirred at room temperature or gently heated to drive the reaction to completion. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion, the solvent is removed under reduced pressure.

  • The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure this compound.

Chemical Reactivity of the Cyano Group

The cyano group in this compound can undergo several important transformations, which are central to its application in organic synthesis.

Hydrolysis

The hydrolysis of the cyano group can lead to either an amide or a carboxylic acid, depending on the reaction conditions.

  • Partial Hydrolysis to Amide: Under controlled acidic or basic conditions, the cyano group can be partially hydrolyzed to an amide.

  • Complete Hydrolysis to Carboxylic Acid: More vigorous acidic or basic conditions will lead to the complete hydrolysis of the cyano group to a carboxylic acid, yielding N-ethylmalonamic acid. This can be followed by decarboxylation upon heating.[4][5]

Reduction to Amine

The cyano group can be reduced to a primary amine, which is a valuable transformation for the synthesis of polyamines and other functionalized molecules.

This protocol for the catalytic hydrogenation of N-alkylbis(cyanoethyl)amines to N-alkylbis(3-aminopropyl)amines can be adapted for the reduction of this compound.[6]

  • The N-alkylbis(cyanoethyl)amine is dissolved in a 7 N solution of ammonia in methanol.

  • Raney nickel is added as the catalyst.

  • The mixture is subjected to hydrogenation at a pressure of 50 psi.

  • The reaction is monitored for the uptake of hydrogen.

  • Upon completion, the catalyst is filtered off, and the solvent is removed under reduced pressure to yield the corresponding triamine.[6]

Cycloaddition Reactions

The cyano group can participate as a dipolarophile in 1,3-dipolar cycloaddition reactions, leading to the formation of five-membered heterocyclic rings. A common example is the reaction with azides to form tetrazoles.[7][8]

G reactant1 R-C≡N plus1 + reactant1->plus1 reactant2 R'-N₃ plus1->reactant2 arrow reactant2->arrow product Tetrazole arrow->product

Caption: General scheme of a [3+2] cycloaddition.

Reactivity of the Active Methylene Group

The methylene group in this compound is activated by the adjacent electron-withdrawing cyano and amide groups, enabling a variety of condensation reactions.

Knoevenagel Condensation

This is a nucleophilic addition of the active methylene compound to an aldehyde or ketone, followed by dehydration to yield a C=C double bond.

The following is a general protocol for the Knoevenagel condensation of an active methylene compound with an aromatic aldehyde.[9][10][11][12][13]

  • In a suitable reaction vessel, dissolve this compound (1.0 eq) and benzaldehyde (1.0 eq) in a solvent such as ethanol.

  • Add a catalytic amount of a base, such as piperidine or triethylamine.

  • The reaction mixture is stirred at room temperature or heated under reflux until the reaction is complete, as monitored by TLC.

  • Upon completion, the reaction mixture is cooled, and the product often precipitates.

  • The solid product is collected by filtration, washed with a cold solvent, and can be further purified by recrystallization.

Data Presentation

Table 1: Spectroscopic Data of Cyanoacetamide and Related Compounds
CompoundFunctional GroupIR Frequency (cm⁻¹)¹H NMR (δ, ppm)
Cyanoacetamide-C≡N~2260-
-C=O~1670-
-NH₂~3400, ~3300~7.5 (broad)
-CH₂--~3.5
This compound-C≡N(Not available)(Not available)
-C=O(Not available)(Not available)
-NH-(Not available)(Not available)
-CH₂- (methylene)(Not available)(Not available)
-CH₂- (ethyl)(Not available)(Not available)
-CH₃ (ethyl)(Not available)(Not available)
Table 2: Quantitative Data for Reactions of Cyanoacetamide Derivatives
ReactionSubstratesProductCatalyst/ConditionsYieldReference
Synthesis of CyanoacetamideEthyl cyanoacetate, AmmoniaCyanoacetamideAqueous ammonia, ice-salt bath86-88%[1]
Knoevenagel CondensationBenzaldehyde, Ethyl cyanoacetateEthyl α-cyanocinnamateDBU/water96%[16]
Knoevenagel Condensation4-Hydroxybenzaldehyde, Cyanoacetamide2-(4-hydroxybenzylidene)-cyanoacetamideMicrowave, NH₄OAc98.6%[9]

Biological Activity and Signaling Pathways

While specific studies on the biological activity of this compound are limited, the broader class of cyanoacetamide derivatives has been investigated for various therapeutic applications, notably as anticancer and anti-inflammatory agents.[17][18][19][20][21]

Derivatives of 2-cyanoacrylamide have been synthesized as inhibitors of Transforming growth factor-beta-activated kinase 1 (TAK1), a key enzyme in the NF-κB and MAPK signaling pathways.[22] Inhibition of TAK1 can induce apoptosis in cancer cells, highlighting a potential mechanism of action for cyanoacetamide-based compounds.

Diagram 1: Postulated Signaling Pathway for Cyanoacetamide Derivatives

This diagram illustrates a potential mechanism of action for cyanoacetamide derivatives based on their reported activity as TAK1 inhibitors.

signaling_pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR TRADD TRADD TNFR->TRADD TRAF2 TRAF2 TRADD->TRAF2 TAK1 TAK1 TRAF2->TAK1 IKK_complex IKK Complex TAK1->IKK_complex activates MKKs MKKs TAK1->MKKs activates IkB IκB IKK_complex->IkB phosphorylates NFkB NF-κB IkB->NFkB releases NFkB_n NF-κB NFkB->NFkB_n translocates MAPKs MAPKs (p38, JNK) MKKs->MAPKs activates AP1 AP-1 MAPKs->AP1 activates Gene_expression Gene Expression (Inflammation, Survival) NFkB_n->Gene_expression AP1->Gene_expression Cyanoacetamide Cyanoacetamide Derivative Cyanoacetamide->TAK1 inhibits

Caption: Potential inhibition of the TAK1 signaling pathway by cyanoacetamide derivatives.

Conclusion

This compound is a valuable building block in organic synthesis, with its reactivity centered around the cyano group and the adjacent active methylene group. The cyano moiety can be readily transformed into amines or carboxylic acids, or it can participate in cycloaddition reactions to form heterocycles. The active methylene group provides a handle for C-C bond formation through reactions like the Knoevenagel condensation. While direct biological data for this compound is sparse, the broader family of cyanoacetamide derivatives shows promise as modulators of key signaling pathways implicated in cancer and inflammation. Further investigation into the specific biological effects of this compound and its simple derivatives is warranted to fully explore its potential in drug discovery. This guide serves as a foundational resource for researchers interested in leveraging the unique reactivity of this compound.

References

An In-depth Technical Guide to the Hydrogen Bonding Capabilities of 2-Cyano-n-ethylacetamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the hydrogen bonding capabilities of 2-Cyano-n-ethylacetamide, a molecule of interest in various chemical and pharmaceutical contexts. Due to the absence of a published crystal structure for this compound, this report leverages crystallographic data from the closely related analogue, 2-Cyano-N,N-dimethylacetamide, to infer and discuss its solid-state intermolecular interactions. Theoretical principles of hydrogen bonding involving cyano and amide functional groups are explored, and standard experimental protocols for characterizing these interactions, including X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, and Fourier-Transform Infrared (FTIR) spectroscopy, are detailed. This guide aims to provide a robust framework for understanding and investigating the non-covalent interactions of this compound in research and drug development settings.

Introduction

This compound is a bifunctional molecule containing both a cyano group and a secondary amide, both of which are known to participate in hydrogen bonding. The amide group possesses a hydrogen bond donor (N-H) and a hydrogen bond acceptor (C=O), while the cyano group (C≡N) acts as a hydrogen bond acceptor. These functionalities dictate the molecule's self-assembly in the solid state and its interaction with other molecules in solution, influencing properties such as solubility, crystal packing, and biological activity.

Understanding the hydrogen bonding capabilities of this compound is crucial for its application in medicinal chemistry and materials science. In drug development, hydrogen bonds are fundamental to molecular recognition at receptor sites. In materials science, they govern the formation of predictable supramolecular structures.

Theoretical Hydrogen Bonding Capabilities

This compound possesses one hydrogen bond donor and two potential hydrogen bond acceptor sites.

  • Hydrogen Bond Donor: The secondary amide N-H group is a strong hydrogen bond donor.

  • Hydrogen Bond Acceptors: The carbonyl oxygen (C=O) of the amide group and the nitrogen atom of the cyano group (C≡N) are both potential hydrogen bond acceptors. The carbonyl oxygen is generally a stronger acceptor than the cyano nitrogen.

The interplay of these groups allows for the formation of various hydrogen bonding motifs, such as chains and sheets. The ethyl group attached to the amide nitrogen can influence the steric accessibility of these sites.

Solid-State Hydrogen Bonding Analysis (Based on Analogue)

In the absence of a crystal structure for this compound, the crystal structure of 2-Cyano-N,N-dimethylacetamide provides valuable insights into the probable hydrogen bonding network.[1] In the crystal structure of the dimethyl analogue, the molecules are linked by weak C-H···O hydrogen bonds, forming a three-dimensional network.[1]

It is important to note that 2-Cyano-N,N-dimethylacetamide lacks the N-H donor present in this compound. Therefore, the primary hydrogen bonding interactions in this compound are expected to be significantly different and stronger, likely dominated by N-H···O=C and potentially N-H···N≡C interactions. The C-H···O interactions observed in the dimethyl analogue are also likely to be present.

Quantitative Hydrogen Bond Data (Hypothetical based on Analogue)

The following table presents the hydrogen bond geometry for the C-H···O interactions found in the crystal structure of 2-Cyano-N,N-dimethylacetamide and serves as a reference for the types of weak interactions that may also be present in this compound.

D—H···AD—H (Å)H···A (Å)D···A (Å)D—H···A (°)
C4—H4A···O(i)0.972.383.300 (3)159
C4—H4B···O(ii)0.972.413.141 (3)132
Symmetry codes: (i) -x+1, y+1/2, -z+1/2; (ii) -x, y+1/2, -z+1/2. Data from the crystal structure of 2-Cyano-N,N-dimethylacetamide.[1]

Experimental Protocols for Characterization

X-ray Crystallography

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a molecule and its intermolecular interactions in the solid state.

Methodology:

  • Crystal Growth: Single crystals of this compound would be grown, likely by slow evaporation of a suitable solvent.

  • Data Collection: A selected crystal would be mounted on a diffractometer. X-ray diffraction data would be collected at a controlled temperature (e.g., 100 K to reduce thermal motion).

  • Structure Solution and Refinement: The collected diffraction data would be used to solve the crystal structure using direct methods or Patterson methods. The structural model would then be refined to obtain precise atomic coordinates, bond lengths, and angles.

  • Hydrogen Bond Analysis: Hydrogen atoms would be located from the difference Fourier map or placed in calculated positions. Hydrogen bonds would be identified and characterized based on donor-acceptor distances and angles.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for studying hydrogen bonding in solution.

Methodology:

  • Sample Preparation: A series of solutions of this compound in a non-polar solvent (e.g., CDCl₃) at varying concentrations would be prepared.

  • ¹H NMR Spectroscopy: The chemical shift of the amide N-H proton would be monitored as a function of concentration. A downfield shift upon increasing concentration is indicative of intermolecular hydrogen bonding.

  • Temperature Dependence Studies: The temperature of the NMR sample would be varied, and the chemical shift of the N-H proton recorded. A significant upfield shift with increasing temperature suggests the disruption of hydrogen bonds.

  • NOESY/ROESY Experiments: Two-dimensional NMR experiments can provide through-space correlations, which can help identify protons that are in close proximity due to hydrogen bonding.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy can detect changes in vibrational frequencies of functional groups involved in hydrogen bonding.

Methodology:

  • Sample Preparation: Similar to NMR, spectra would be recorded for solutions of varying concentrations in a non-polar solvent. Solid-state spectra can also be obtained using KBr pellets or Attenuated Total Reflectance (ATR).

  • Spectral Acquisition: The infrared spectra would be recorded, focusing on the N-H and C=O stretching regions (typically 3500-3200 cm⁻¹ and 1700-1600 cm⁻¹, respectively).

  • Analysis: The formation of hydrogen bonds typically leads to a broadening and red-shift (shift to lower wavenumber) of the N-H stretching band and a red-shift of the C=O stretching band. The extent of these shifts can provide qualitative information about the strength of the hydrogen bonds.

Visualization of Potential Hydrogen Bonding

The following diagrams, generated using the DOT language, illustrate the potential hydrogen bonding motifs of this compound.

Caption: Potential N-H···O=C hydrogen bond between two molecules.

H_Bonding_Workflow cluster_exp Experimental Characterization cluster_analysis Data Analysis cluster_output Output synthesis Synthesis & Purification crystal_growth Crystal Growth synthesis->crystal_growth nmr NMR Spectroscopy synthesis->nmr ftir FTIR Spectroscopy synthesis->ftir xray X-ray Crystallography crystal_growth->xray structure 3D Structure & H-Bond Geometry xray->structure solution Solution-State Interactions nmr->solution vibrational Vibrational Shifts ftir->vibrational guide Technical Guide structure->guide solution->guide vibrational->guide

Caption: Workflow for characterizing hydrogen bonding.

Conclusion

While a definitive crystallographic study of this compound is not yet available, a comprehensive understanding of its hydrogen bonding capabilities can be inferred from its molecular structure and data from close analogues. The presence of a strong N-H donor and two acceptor sites (C=O and C≡N) suggests that this molecule is capable of forming robust hydrogen-bonded networks that will significantly influence its physical and chemical properties. The experimental protocols outlined in this guide provide a clear pathway for the future characterization of these important intermolecular interactions, which will be invaluable for its application in drug design and materials science.

References

A Technical Guide to 2-Cyano-n-ethylacetamide: Sourcing, Purity, and Synthetic Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 2-Cyano-n-ethylacetamide, a versatile building block in organic synthesis, particularly relevant to drug discovery and development. This document outlines commercial suppliers, available purity grades, analytical methodologies for quality assessment, and a detailed experimental protocol for its application in the synthesis of heterocyclic compounds.

Commercial Availability and Purity Grades

This compound is readily available from a range of chemical suppliers, catering to both research and development as well as bulk manufacturing needs. The purity of commercially available this compound typically ranges from 95% to over 98%, suitable for various laboratory and industrial applications. Higher purity grades are often available upon request for more sensitive applications.

Below is a summary of prominent commercial suppliers and their offered purity grades for this compound. It is important to note that while some suppliers provide specific purity data, others may require direct inquiry for a detailed Certificate of Analysis (CoA).

SupplierPurity Grade(s)Notes
LookChem 97%Data from raw suppliers.[1]
SynQuest Laboratories -Contact for specifications.
Matrix Scientific 97%-
Oakwood Chemical 96%-
Sigma-Aldrich AldrichCPRBuyer assumes responsibility to confirm purity.[2]
Crysdot 95+%-
Biosynth Carbosynth -Contact for specifications.
CP Lab Safety min 96%For professional research and industrial use.[3]
Tokyo Chemical Industry (TCI) >98.0% (GC)For the related compound 2-Cyano-N,N-diethylacetamide.[4]
Protheragen 0.97For the related compound 2-Cyano-N-methylacetamide.[5]

Analytical Methods for Purity Assessment

The purity of this compound and related compounds is typically determined using chromatographic techniques. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most common methods employed.

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is a suitable method for the analysis of this compound. A C18 column with a mobile phase consisting of a mixture of acetonitrile and water with an acidic modifier (e.g., formic or phosphoric acid) can be used for separation.[6][7] For more polar analogous compounds, Hydrophilic Interaction Liquid Chromatography (HILIC) may also be considered.[8]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be used for the analysis of volatile impurities and for the confirmation of the compound's identity. Due to the polarity of the amide group, derivatization might be necessary to improve volatility and thermal stability for optimal GC analysis.[8]

Experimental Protocol: Synthesis of a Pyridine Derivative via Knoevenagel Condensation

This compound is a valuable precursor for the synthesis of various heterocyclic compounds through reactions like the Knoevenagel condensation. This reaction involves the condensation of an active methylene compound (in this case, this compound) with a carbonyl compound. The following is a representative protocol for the synthesis of a substituted pyridine derivative, a common scaffold in medicinal chemistry.

Reaction: Synthesis of 2-oxo-4-phenyl-1,2-dihydropyridine-3-carbonitrile from this compound and Benzaldehyde.

Materials:

  • This compound (1.0 eq)

  • Benzaldehyde (1.0 eq)

  • Piperidine (catalytic amount, ~0.1 eq)

  • Ethanol (solvent)

  • Reaction flask with a reflux condenser

  • Magnetic stirrer and heating mantle

  • Ice bath

  • Büchner funnel and filter paper

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 equivalent) and ethanol. Stir the mixture until the solid is completely dissolved.

  • Add benzaldehyde (1.0 equivalent) to the solution, followed by a catalytic amount of piperidine (approximately 0.1 equivalent).

  • Heat the reaction mixture to reflux with continuous stirring. Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

  • After the reaction is complete (typically within 2-4 hours), cool the reaction mixture to room temperature.

  • Further cool the mixture in an ice bath to facilitate the precipitation of the product.

  • Collect the precipitated solid by vacuum filtration using a Büchner funnel.

  • Wash the solid with a small amount of cold ethanol to remove any unreacted starting materials and catalyst.

  • Dry the product under vacuum to obtain the desired 2-oxo-4-phenyl-1,2-dihydropyridine-3-carbonitrile.

  • The final product can be further purified by recrystallization from a suitable solvent, such as ethanol.

Application in Drug Discovery Workflow

This compound and its derivatives serve as crucial building blocks in the early stages of drug discovery. Their ability to participate in various chemical reactions allows for the generation of diverse molecular scaffolds, which can be screened for biological activity. The following diagram illustrates a simplified workflow from a starting material like this compound to a potential drug candidate.

G cluster_0 Starting Materials cluster_1 Synthesis cluster_2 Compound Library cluster_3 Screening & Optimization cluster_4 Outcome A This compound C Knoevenagel Condensation (or other cyclization) A->C B Carbonyl Compound (e.g., Aldehyde, Ketone) B->C D Diverse Heterocyclic Scaffolds C->D E High-Throughput Screening D->E F Lead Optimization (SAR Studies) E->F G Drug Candidate F->G

Caption: A simplified workflow illustrating the role of this compound in drug discovery.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Heterocyclic Compounds Using 2-Cyano-N-ethylacetamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data for the synthesis of various heterocyclic compounds utilizing 2-Cyano-N-ethylacetamide as a key starting material. This versatile reagent serves as a valuable building block for the construction of diverse molecular scaffolds, including pyridones, pyrimidines, pyrazoles, and thiophenes, many of which are of significant interest in medicinal chemistry and drug development.

Synthesis of 3-Cyano-2-pyridone Derivatives

Application Note: 3-Cyano-2-pyridone scaffolds are prevalent in numerous biologically active molecules. The following protocol details a reliable method for the synthesis of N-ethyl-3-cyano-4,6-dimethyl-2-pyridone through the condensation of this compound with acetylacetone. This reaction proceeds via an initial Knoevenagel condensation followed by an intramolecular cyclization.

Experimental Protocol:

A mixture of this compound (0.006 mol), acetylacetone (0.006 mol), and a catalytic amount of potassium hydroxide (KOH) in ethanol (10 mL) is prepared. The reaction mixture is stirred and refluxed at 80°C for 4 hours, with the progress monitored by Thin Layer Chromatography (TLC). After completion, the mixture is cooled to room temperature, and the resulting precipitate is collected by filtration. The solid is then washed with cold ethanol to afford the purified N-ethyl-3-cyano-4,6-dimethyl-2-pyridone.[1][2]

Quantitative Data:

CompoundStarting MaterialReagentsSolventYield (%)Melting Point (°C)
N-ethyl-3-cyano-4,6-dimethyl-2-pyridoneThis compoundAcetylacetone, KOHEthanol61-79[1]-

Reaction Pathway:

Synthesis_of_Pyridone reactant1 This compound intermediate Intermediate reactant1->intermediate + KOH, Ethanol Reflux, 4h reactant2 Acetylacetone reactant2->intermediate product N-ethyl-3-cyano-4,6-dimethyl-2-pyridone intermediate->product Cyclization Synthesis_of_Pyrimidine reactant This compound intermediate (E)-N-ethyl-2-cyano-3-(dimethylamino)acrylamide reactant->intermediate + DMF-DMA Microwave product 2,4-Diamino-N-ethyl- pyrimidine-5-carboxamide intermediate->product + Guanidine Base, Reflux Synthesis_of_Pyrazole reactant This compound intermediate Ketene N,S-acetal reactant->intermediate + PhNCS, KOH, MeI DMF product 5-Aminopyrazole derivative intermediate->product + Hydrazine hydrate Ethanol, Reflux Gewald_Reaction reactant1 This compound intermediate Knoevenagel adduct reactant1->intermediate + Base Ethanol reactant2 Cyclic Ketone reactant2->intermediate reactant3 Sulfur reactant3->intermediate product 2-Aminothiophene derivative intermediate->product Cyclization

References

Application Notes: 2-Cyano-N-ethylacetamide in Knoevenagel Condensation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and protocol for the use of 2-Cyano-N-ethylacetamide as a versatile reagent in Knoevenagel condensation reactions. This reaction is a cornerstone in synthetic organic chemistry for the formation of carbon-carbon double bonds and is widely employed in the synthesis of diverse molecules, including pharmaceutical intermediates and functional materials.

Introduction

The Knoevenagel condensation is a nucleophilic addition reaction involving an active methylene compound and a carbonyl group, typically an aldehyde or ketone, followed by a dehydration step to yield an α,β-unsaturated product.[1][2] this compound is an effective active methylene compound due to the electron-withdrawing effects of the cyano and amide functionalities, which increase the acidity of the adjacent methylene protons. This allows for facile deprotonation by a weak base to form a stabilized carbanion, which then acts as the nucleophile. The resulting products, α-cyano-N-ethylcinnamamides and their derivatives, are valuable precursors in medicinal chemistry.

Reaction Mechanism and Experimental Workflow

The Knoevenagel condensation with this compound proceeds through a well-established mechanism, initiated by a base-catalyzed deprotonation of the active methylene group. The resulting carbanion then attacks the electrophilic carbonyl carbon of the aldehyde. Subsequent dehydration of the aldol-type intermediate yields the final α,β-unsaturated product.

Caption: Mechanism of the Knoevenagel Condensation.

A typical experimental workflow for this reaction is outlined below. This workflow highlights the key steps from reaction setup to product purification and analysis.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis reactants Combine this compound, aldehyde, solvent, and catalyst heat Heat reaction mixture (e.g., reflux) reactants->heat monitor Monitor progress by TLC heat->monitor cool Cool to room temperature monitor->cool Reaction complete filter Filter precipitated product cool->filter wash Wash with cold solvent filter->wash dry Dry under vacuum wash->dry recrystallize Recrystallize (if necessary) dry->recrystallize characterize Characterize product (NMR, IR, MS, m.p.) recrystallize->characterize

Caption: General experimental workflow for Knoevenagel condensation.

Experimental Protocols

The following protocols are adapted from established procedures for the Knoevenagel condensation of N-substituted cyanoacetamides with aromatic aldehydes.[1] These can be applied to the reaction of this compound.

Protocol 1: Piperidine-Catalyzed Condensation in Ethanol

Materials:

  • This compound (1.0 eq)

  • Aromatic aldehyde (e.g., benzaldehyde, anisaldehyde) (1.0 eq)

  • Ethanol (solvent)

  • Piperidine (catalytic amount, ~0.1 eq)

  • Round-bottom flask

  • Condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Thin Layer Chromatography (TLC) apparatus

  • Buchner funnel and filter paper

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) and the aromatic aldehyde (1.0 eq) in a minimal amount of ethanol.

  • Add a catalytic amount of piperidine (approximately 0.1 equivalents) to the reaction mixture.

  • Attach a condenser and heat the mixture to reflux with constant stirring.

  • Monitor the reaction progress using TLC (e.g., using a 4:1 hexane:ethyl acetate eluent system). The reaction is typically complete within 2-4 hours.

  • Once the reaction is complete, cool the mixture to room temperature. The product will often precipitate out of the solution.

  • Collect the solid product by vacuum filtration using a Buchner funnel.

  • Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials.

  • Dry the purified product under vacuum.

  • If necessary, the product can be further purified by recrystallization from a suitable solvent such as ethanol.

Protocol 2: Microwave-Assisted Synthesis using Triethylamine

Materials:

  • This compound (1.0 eq)

  • Aromatic aldehyde (1.0 eq)

  • Saturated NaCl solution or Ethanol (solvent)

  • Triethylamine (10 mol%)

  • Microwave reactor vial

  • Magnetic stirrer

Procedure:

  • In a microwave reactor vial, combine this compound (1.0 eq), the aromatic aldehyde (1.0 eq), and the chosen solvent (saturated NaCl solution or ethanol).

  • Add triethylamine (10 mol%) to the mixture.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at a constant power (e.g., 55 W) and temperature (e.g., 85 °C for NaCl solution or 65 °C for ethanol) for approximately 35 minutes with magnetic stirring.[3]

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction vial to room temperature.

  • Isolate the product by filtration if it precipitates, or by extraction with a suitable organic solvent.

  • Purify the crude product by recrystallization.

Data Presentation

The following tables summarize representative quantitative data for Knoevenagel condensation products derived from N-substituted cyanoacetamides, which are expected to be comparable to those obtained with this compound.

Table 1: Reaction Conditions and Yields for Knoevenagel Condensation of N-Substituted Cyanoacetamides with Aromatic Aldehydes

Active Methylene CompoundAldehydeCatalystSolventTimeYield (%)
N-Cyclohexyl-2-cyanoacetamideCinnamaldehydeTrimethylamine--70-90
N-Cyclohexyl-2-cyanoacetamide4-(Dimethylamino)benzaldehydeTrimethylamine--70-90
2-CyanoacetamideBenzaldehydeTriethylamineNaCl (aq)35 min90-99
2-Cyanoacetamide4-MethoxybenzaldehydeTriethylamineNaCl (aq)35 min90-99

Data adapted from studies on similar N-substituted cyanoacetamides.[1][3]

Table 2: Characterization Data for Representative Knoevenagel Condensation Products

Product NameMelting Point (°C)¹H NMR (δ, ppm)
(E)-2-Cyano-N-ethyl-3-phenylacrylamide-Expected signals: ~0.9-1.2 (t, 3H, CH₃), ~3.1-3.4 (q, 2H, CH₂), ~7.3-7.8 (m, 5H, Ar-H), ~8.2 (s, 1H, =CH)
(E)-2-Cyano-N-ethyl-3-(4-methoxyphenyl)acrylamide-Expected signals: ~0.9-1.2 (t, 3H, CH₃), ~3.1-3.4 (q, 2H, CH₂), ~3.8 (s, 3H, OCH₃), ~6.9 (d, 2H, Ar-H), ~7.8 (d, 2H, Ar-H), ~8.1 (s, 1H, =CH)

References

Application Notes and Protocols for the Pharmaceutical Synthesis Utilizing 2-Cyano-n-ethylacetamide as a Precursor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 2-Cyano-n-ethylacetamide as a versatile precursor in the synthesis of pharmaceutical compounds. This document outlines detailed experimental protocols, presents key quantitative data, and illustrates the relevant synthetic and biological pathways.

Introduction

This compound is a valuable bifunctional molecule containing both a reactive nitrile group and an active methylene group, making it a key building block in heterocyclic chemistry. Its structure allows for a variety of chemical transformations, including Knoevenagel condensations, Thorpe-Ziegler reactions, and cyclizations, leading to the formation of diverse molecular scaffolds with significant biological activity. A prominent application of related N-substituted cyanoacetamides is in the synthesis of immunomodulatory drugs such as Leflunomide and its active metabolite, Teriflunomide. These drugs are used in the treatment of autoimmune diseases like rheumatoid arthritis and multiple sclerosis.

Application 1: Synthesis of Teriflunomide

This compound serves as a crucial intermediate in the synthesis of Teriflunomide. The synthesis involves a multi-step process starting with the preparation of the N-substituted cyanoacetamide, followed by a condensation reaction.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes the synthesis of this compound from ethyl cyanoacetate and ethylamine. This reaction is a nucleophilic acyl substitution.

  • Materials:

    • Ethyl cyanoacetate

    • Ethylamine (70% solution in water)

    • Ethanol

    • Toluene

    • Hydrochloric acid (for workup)

    • Sodium bicarbonate (for workup)

    • Anhydrous magnesium sulfate

  • Equipment:

    • Round-bottom flask

    • Reflux condenser

    • Magnetic stirrer with hotplate

    • Separatory funnel

    • Rotary evaporator

  • Procedure:

    • In a 250 mL round-bottom flask, combine ethyl cyanoacetate (0.1 mol, 11.31 g) and ethanol (50 mL).

    • Slowly add ethylamine (0.12 mol, 7.7 g of 70% solution) to the stirred solution at room temperature.

    • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • After completion, allow the mixture to cool to room temperature.

    • Remove the ethanol under reduced pressure using a rotary evaporator.

    • Dissolve the residue in toluene (100 mL) and transfer to a separatory funnel.

    • Wash the organic layer successively with 1M HCl (2 x 50 mL), saturated sodium bicarbonate solution (2 x 50 mL), and brine (1 x 50 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield this compound as a solid.

    • The crude product can be further purified by recrystallization from an appropriate solvent system like ethanol/water.

Protocol 2: Synthesis of Teriflunomide from a 2-Cyano-N-arylacetamide Intermediate

This protocol outlines a representative synthesis of Teriflunomide starting from a 2-cyano-N-arylacetamide, which would be synthesized in a similar manner to Protocol 1 but using 4-(trifluoromethyl)aniline instead of ethylamine. The subsequent step involves an acylation reaction.

  • Materials:

    • 2-Cyano-N-(4-(trifluoromethyl)phenyl)acetamide

    • Acetyl chloride

    • Sodium hydride (or other suitable base like sodium hydroxide)

    • Anhydrous tetrahydrofuran (THF) or Dimethylformamide (DMF)

    • Hydrochloric acid (for workup)

    • Ethyl acetate

  • Equipment:

    • Three-necked round-bottom flask

    • Dropping funnel

    • Magnetic stirrer

    • Inert atmosphere setup (e.g., nitrogen or argon)

  • Procedure:

    • In a flame-dried three-necked flask under an inert atmosphere, suspend sodium hydride (1.1 eq) in anhydrous THF.

    • Dissolve 2-Cyano-N-(4-(trifluoromethyl)phenyl)acetamide (1.0 eq) in anhydrous THF and add it dropwise to the sodium hydride suspension at 0 °C.

    • Allow the mixture to stir at room temperature for 1 hour.

    • Cool the reaction mixture back to 0 °C and add acetyl chloride (1.1 eq) dropwise.

    • Let the reaction stir at room temperature for 2-4 hours, monitoring by TLC.

    • Upon completion, quench the reaction by the slow addition of water.

    • Acidify the aqueous layer with 1M HCl to precipitate the crude product.

    • Filter the solid, wash with water, and dry under vacuum.

    • Purify the crude Teriflunomide by recrystallization from a suitable solvent like ethanol or ethyl acetate/hexane.

Data Presentation
ParameterSynthesis of this compoundSynthesis of Teriflunomide
Starting Material Ethyl cyanoacetate, Ethylamine2-Cyano-N-(4-(trifluoromethyl)phenyl)acetamide, Acetyl chloride
Key Reagents Ethanol (solvent)Sodium hydride, THF (solvent)
Reaction Time 4-6 hours2-4 hours
Reaction Temperature Reflux0 °C to Room Temperature
Typical Yield 80-90%75-85%
Purity (by HPLC) >98%>99%
Melting Point 59-61 °C228-231 °C

Visualizations

Synthetic Workflow

G cluster_0 Protocol 1: Synthesis of this compound cluster_1 Protocol 2: Synthesis of Teriflunomide (Analogous Route) Ethyl_cyanoacetate Ethyl cyanoacetate Reaction_1 Nucleophilic Acyl Substitution (Ethanol, Reflux, 4-6h) Ethyl_cyanoacetate->Reaction_1 Ethylamine Ethylamine Ethylamine->Reaction_1 Workup_1 Workup & Purification (Extraction, Recrystallization) Reaction_1->Workup_1 Product_1 This compound Workup_1->Product_1 Precursor 2-Cyano-N-(4-(trifluoromethyl)phenyl)acetamide Reaction_2 Acylation (NaH, THF, 0°C - RT, 2-4h) Precursor->Reaction_2 Acetyl_chloride Acetyl chloride Acetyl_chloride->Reaction_2 Workup_2 Workup & Purification (Quenching, Acidification, Recrystallization) Reaction_2->Workup_2 Product_2 Teriflunomide Workup_2->Product_2

Caption: General synthetic workflow for Teriflunomide via a 2-cyano-N-arylacetamide intermediate.

Mechanism of Action: Inhibition of de novo Pyrimidine Synthesis

Leflunomide is a prodrug that is rapidly converted to its active metabolite, Teriflunomide. Teriflunomide exerts its immunomodulatory effects by inhibiting the mitochondrial enzyme dihydroorotate dehydrogenase (DHODH).[1][2][3] This enzyme is critical for the de novo synthesis of pyrimidines, which are essential for DNA and RNA synthesis in rapidly proliferating cells like activated lymphocytes.[4][5][6] By blocking DHODH, Teriflunomide depletes the intracellular pool of pyrimidines, leading to a cell cycle arrest at the G1 phase and inhibiting the proliferation of T and B cells that are implicated in autoimmune diseases.[7][8]

G cluster_pathway De Novo Pyrimidine Synthesis Pathway cluster_drug_action Drug Action cluster_outcome Cellular Outcome Carbamoyl_phosphate Carbamoyl Phosphate Dihydroorotate Dihydroorotate Carbamoyl_phosphate->Dihydroorotate Multiple Steps Aspartate Aspartate Aspartate->Dihydroorotate Orotate Orotate Dihydroorotate->Orotate DHODH UMP UMP Orotate->UMP Multiple Steps G1_arrest G1 Cell Cycle Arrest DNA_RNA DNA & RNA Synthesis (in activated lymphocytes) UMP->DNA_RNA Leflunomide Leflunomide (Prodrug) Teriflunomide Teriflunomide (Active Metabolite) Leflunomide->Teriflunomide Metabolism Teriflunomide->Dihydroorotate Inhibition Inhibition_proliferation Inhibition of Lymphocyte Proliferation G1_arrest->Inhibition_proliferation Immunosuppression Immunosuppressive Effect Inhibition_proliferation->Immunosuppression

Caption: Mechanism of action of Leflunomide/Teriflunomide via inhibition of DHODH.

References

Application Notes and Protocol: N-Alkylation of 2-Cyano-N-ethylacetamide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

N-alkylation of amides is a fundamental transformation in organic synthesis, crucial for the generation of diverse molecular scaffolds in drug discovery and materials science. 2-Cyano-N-ethylacetamide is a valuable building block, and its N-alkylation provides access to a variety of substituted cyanoacetamides. These products can serve as precursors for more complex heterocyclic compounds and other pharmacologically relevant molecules. This document provides a detailed protocol for the N-alkylation of this compound using a robust and accessible method involving a strong base and an alkyl halide in an aprotic polar solvent.

Reaction Principle

The N-alkylation of a secondary amide, such as this compound, proceeds via a nucleophilic substitution reaction (SN2). The reaction is initiated by the deprotonation of the amide nitrogen using a strong base to form a highly nucleophilic amide anion. This anion then attacks the electrophilic carbon of an alkyl halide, displacing the halide and forming the new N-alkyl bond. The choice of base, solvent, and alkylating agent is critical to ensure high yields and minimize side reactions. A common side reaction to consider is the potential for C-alkylation at the carbon alpha to the cyano group, although N-alkylation is generally favored under these conditions.

Experimental Protocol: N-Alkylation of this compound with Benzyl Bromide

This protocol details the N-benzylation of this compound as a representative example. The same general principles can be applied for other primary alkyl halides.

Materials and Reagents
Reagent/MaterialGradeSupplierComments
This compound≥98%Commercially Available
Sodium Hydride (NaH)60% dispersion in mineral oilCommercially AvailableHighly reactive, handle with care under inert atmosphere.
Benzyl Bromide≥98%Commercially AvailableLachrymator, handle in a fume hood.
N,N-Dimethylformamide (DMF)Anhydrous, ≥99.8%Commercially AvailableUse a dry solvent to prevent quenching of the base.
HexaneAnhydrous, ≥99%Commercially AvailableFor washing the sodium hydride.
Saturated aq. NH4ClPrepared in-house
Ethyl AcetateReagent GradeCommercially AvailableFor extraction.
Brine (Saturated aq. NaCl)Prepared in-house
Anhydrous Magnesium Sulfate (MgSO4)Commercially AvailableFor drying the organic phase.
Round-bottom flask
Magnetic stirrer and stir bar
Septa and needles
Inert gas supply (Nitrogen or Argon)
Reaction Setup and Procedure
  • Preparation of Sodium Hydride: In a fume hood, weigh 1.2 equivalents of 60% sodium hydride dispersion into a dry, nitrogen-flushed round-bottom flask equipped with a magnetic stir bar. Wash the sodium hydride with anhydrous hexane (3 x 5 mL) to remove the mineral oil. Decant the hexane carefully each time using a cannula or a syringe. Dry the sodium hydride under a stream of nitrogen.

  • Reaction Mixture Assembly:

    • Add anhydrous DMF (5 mL per 1 mmol of the limiting reagent) to the flask containing the washed sodium hydride.

    • Cool the suspension to 0 °C using an ice bath.

    • Dissolve 1.0 equivalent of this compound in a minimal amount of anhydrous DMF and add it dropwise to the stirred suspension of sodium hydride over 10-15 minutes.

    • Allow the mixture to stir at 0 °C for 30 minutes, during which time hydrogen gas will evolve. The mixture should become a clear solution of the sodium amide.

  • Addition of Alkylating Agent:

    • Add 1.1 equivalents of benzyl bromide dropwise to the reaction mixture at 0 °C.

    • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

  • Reaction Monitoring:

    • Stir the reaction mixture at room temperature for 2-4 hours.

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 30% Ethyl Acetate in Hexane). The disappearance of the starting material and the appearance of a new, less polar spot indicates the progress of the reaction.

Work-up and Purification
  • Quenching the Reaction: Once the reaction is complete, cool the flask to 0 °C and cautiously quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution until gas evolution ceases.

  • Extraction:

    • Dilute the mixture with water and transfer it to a separatory funnel.

    • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

    • Combine the organic layers and wash with water (2 x 20 mL) and then with brine (1 x 20 mL).

  • Drying and Concentration: Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to afford the pure N-alkylated product.

Summary of Reaction Conditions and Yields
EntryAlkylating AgentBase (equiv.)SolventTemp (°C)Time (h)Yield (%)
1Benzyl BromideNaH (1.2)DMFRT385
2Ethyl IodideNaH (1.2)DMFRT478
3Propyl BromideNaH (1.2)DMFRT481

Yields are for isolated, purified products.

Alternative Protocol: Phase Transfer Catalysis

For reactions that may be sensitive to very strong bases or for larger-scale synthesis, Phase Transfer Catalysis (PTC) offers a milder alternative.

Materials and Reagents for PTC
Reagent/MaterialGrade
This compound≥98%
Alkyl Halide (e.g., Benzyl Bromide)≥98%
Potassium Carbonate (K2CO3), powderedAnhydrous
Tetrabutylammonium Bromide (TBAB)≥98%
Acetonitrile (MeCN)Anhydrous, ≥99.8%
PTC Procedure
  • To a round-bottom flask, add this compound (1.0 equiv.), powdered potassium carbonate (2.0 equiv.), and tetrabutylammonium bromide (0.1 equiv.).

  • Add anhydrous acetonitrile.

  • Add the alkyl halide (1.1 equiv.) and heat the mixture to 50-60 °C with vigorous stirring.

  • Monitor the reaction by TLC. The reaction time is typically longer than with the NaH protocol.

  • Upon completion, filter off the inorganic salts and wash the filter cake with acetonitrile.

  • Concentrate the filtrate under reduced pressure.

  • The residue can be taken up in ethyl acetate and washed with water to remove any remaining salts and the catalyst.

  • Dry the organic layer, concentrate, and purify the product by column chromatography as described above.

Visualizations

Experimental Workflow Diagram

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Start wash_nah Wash NaH with Hexane start->wash_nah dry_nah Dry NaH wash_nah->dry_nah add_dmf Add Anhydrous DMF dry_nah->add_dmf cool_0c Cool to 0 °C add_dmf->cool_0c add_amide Add this compound in DMF cool_0c->add_amide stir_30min Stir at 0 °C for 30 min add_amide->stir_30min add_alkyl_halide Add Alkyl Halide stir_30min->add_alkyl_halide warm_rt Warm to Room Temp add_alkyl_halide->warm_rt stir_rt Stir at RT & Monitor by TLC warm_rt->stir_rt quench Quench with aq. NH4Cl stir_rt->quench extract Extract with Ethyl Acetate quench->extract wash Wash with H2O and Brine extract->wash dry Dry over MgSO4 wash->dry concentrate Concentrate dry->concentrate purify Column Chromatography concentrate->purify end Pure Product purify->end

Caption: Workflow for the N-alkylation of this compound.

Logical Relationship of Key Parameters

Caption: Key components and steps in the N-alkylation reaction.

Application Notes and Protocols: Knoevenagel Condensation of 2-Cyano-N-ethylacetamide with Aromatic Aldehydes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Knoevenagel condensation is a cornerstone of carbon-carbon bond formation in organic synthesis, providing a versatile route to α,β-unsaturated compounds. This reaction involves the condensation of an active methylene compound with an aldehyde or ketone, typically catalyzed by a base. These products are valuable intermediates in the synthesis of a wide array of fine chemicals, polymers, and pharmaceutically active molecules. This document provides detailed application notes and protocols for the Knoevenagel condensation of 2-Cyano-N-ethylacetamide with various aromatic aldehydes, a reaction that yields substituted (E)-2-cyano-N-ethyl-3-arylacrylamides. These products are of significant interest in medicinal chemistry and materials science.

The reaction of this compound with aromatic aldehydes is a robust and efficient method for generating highly functionalized acrylamide derivatives. The presence of the electron-withdrawing cyano and N-ethylacetamido groups on the methylene carbon of this compound enhances its acidity, facilitating deprotonation and subsequent nucleophilic attack on the carbonyl carbon of the aromatic aldehyde. The reaction can be carried out under various conditions, including conventional heating and microwave irradiation, often affording high yields of the desired product.

Reaction Mechanism and Signaling Pathway

The Knoevenagel condensation of this compound with an aromatic aldehyde proceeds through a series of equilibrium steps. The generally accepted mechanism involves the following key stages:

  • Enolate Formation: A basic catalyst, such as piperidine or an amine, deprotonates the active methylene group of this compound to form a resonance-stabilized enolate ion.

  • Nucleophilic Attack: The enolate ion acts as a nucleophile and attacks the electrophilic carbonyl carbon of the aromatic aldehyde, forming a tetrahedral intermediate.

  • Protonation: The intermediate is protonated, typically by the conjugate acid of the catalyst, to yield a β-hydroxy adduct.

  • Dehydration: Under the reaction conditions, the β-hydroxy adduct readily undergoes dehydration (elimination of a water molecule) to form the final α,β-unsaturated product, (E)-2-cyano-N-ethyl-3-arylacrylamide. The formation of the conjugated system provides the thermodynamic driving force for this step.

The following diagram illustrates the general workflow of this reaction.

Knoevenagel_Condensation_Workflow General Workflow for Knoevenagel Condensation cluster_reactants Reactants cluster_conditions Reaction Conditions 2_Cyano_N_ethylacetamide This compound Reaction_Mixture Reaction Mixture Preparation 2_Cyano_N_ethylacetamide->Reaction_Mixture Aromatic_Aldehyde Aromatic Aldehyde Aromatic_Aldehyde->Reaction_Mixture Catalyst Base Catalyst (e.g., Piperidine, Ammonium Acetate) Catalyst->Reaction_Mixture Solvent Solvent (e.g., Ethanol, Toluene, or Solvent-free) Solvent->Reaction_Mixture Energy Energy Source (Conventional Heating or Microwave Irradiation) Condensation_Reaction Knoevenagel Condensation Energy->Condensation_Reaction Reaction_Mixture->Condensation_Reaction Workup_Purification Work-up and Purification (Filtration, Recrystallization) Condensation_Reaction->Workup_Purification Final_Product (E)-2-cyano-N-ethyl-3-arylacrylamide Workup_Purification->Final_Product Knoevenagel_Mechanism Mechanism of Knoevenagel Condensation Start This compound + Aromatic Aldehyde Enolate_Formation Enolate Formation (Base-catalyzed deprotonation) Start->Enolate_Formation + Base Nucleophilic_Attack Nucleophilic Attack on Aldehyde Carbonyl Enolate_Formation->Nucleophilic_Attack Tetrahedral_Intermediate Formation of Tetrahedral Intermediate Nucleophilic_Attack->Tetrahedral_Intermediate Protonation Protonation of Alkoxide Tetrahedral_Intermediate->Protonation + H+ Beta_Hydroxy_Adduct Formation of β-Hydroxy Adduct Protonation->Beta_Hydroxy_Adduct Dehydration Dehydration (Elimination of H2O) Beta_Hydroxy_Adduct->Dehydration - H2O Final_Product α,β-Unsaturated Product Dehydration->Final_Product

Application Notes and Protocols for the Quantification of 2-Cyano-n-ethylacetamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed analytical methodologies for the quantitative analysis of 2-Cyano-n-ethylacetamide. The primary method detailed is a High-Performance Liquid Chromatography (HPLC) protocol adapted from a validated method for a structurally similar compound, N,N-diethyl-2-cyanoacetamide. Additionally, a Gas Chromatography-Mass Spectrometry (GC-MS) method is presented as an alternative analytical approach.

High-Performance Liquid Chromatography (HPLC) Method

This reverse-phase HPLC method is designed for the precise and accurate quantification of this compound in solution. The protocol is adapted from a validated method for a closely related compound and is suitable for quality control and impurity profiling in pharmaceutical development.

Quantitative Data Summary

The following table summarizes the expected performance characteristics of the HPLC method, based on validation data for a structurally analogous compound, N,N-diethyl-2-cyanoacetamide.[1][2]

ParameterExpected Performance
Linearity Range0.2 - 2.0 µg/mL
Correlation Coefficient (r²)≥ 0.999
Accuracy (Recovery)98.0% - 102.0%
Precision (%RSD)≤ 2.0%
Limit of Detection (LOD)~0.05 µg/mL
Limit of Quantification (LOQ)~0.15 µg/mL
Experimental Protocol: HPLC

1.2.1. Instrumentation and Materials

  • HPLC system with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

  • C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • HPLC grade acetonitrile and water.

  • Analytical balance, volumetric flasks, and pipettes.

  • 0.45 µm syringe filters.

1.2.2. Chromatographic Conditions [1][2]

  • Mobile Phase: Acetonitrile:Water (50:50, v/v).

  • Flow Rate: 0.9 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 10 µL.

  • Run Time: Approximately 15 minutes.

1.2.3. Preparation of Solutions

  • Diluent: Mobile phase (Acetonitrile:Water, 50:50, v/v).

  • Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 100 mL of diluent.

  • Calibration Standards: Prepare a series of calibration standards by diluting the standard stock solution with the diluent to achieve concentrations ranging from 0.2 to 2.0 µg/mL.

  • Sample Solution: Accurately weigh the sample containing this compound and dissolve it in the diluent to obtain a theoretical concentration within the calibration range. Filter the final solution through a 0.45 µm syringe filter before injection.

1.2.4. Analysis Procedure

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the diluent (blank) to ensure no interfering peaks are present.

  • Inject the calibration standards in triplicate.

  • Construct a calibration curve by plotting the peak area against the concentration of the standards.

  • Inject the sample solutions in triplicate.

  • Determine the concentration of this compound in the samples using the calibration curve.

HPLC Workflow Diagram

HPLC_Workflow cluster_prep Solution Preparation cluster_analysis HPLC Analysis cluster_data Data Processing prep_standard Prepare Standard Stock Solution prep_cal Prepare Calibration Standards prep_standard->prep_cal inject_standards Inject Calibration Standards prep_cal->inject_standards prep_sample Prepare Sample Solution inject_samples Inject Sample Solutions prep_sample->inject_samples system_equilibration System Equilibration inject_blank Inject Blank system_equilibration->inject_blank inject_blank->inject_standards inject_standards->inject_samples calibration_curve Construct Calibration Curve inject_standards->calibration_curve quantification Quantify Analyte inject_samples->quantification calibration_curve->quantification

Caption: Workflow for the quantification of this compound by HPLC.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

This GC-MS method provides an alternative approach for the quantification of this compound. Due to the polar nature of the analyte, a derivatization step is recommended to improve its volatility and thermal stability.

Quantitative Data Summary

The following table outlines the anticipated performance characteristics for a GC-MS method. Actual values would need to be determined during method validation.

ParameterExpected Performance
Linearity Range1 - 25 µg/mL
Correlation Coefficient (r²)≥ 0.995
Accuracy (Recovery)95.0% - 105.0%
Precision (%RSD)≤ 5.0%
Limit of Detection (LOD)~0.1 µg/mL
Limit of Quantification (LOQ)~0.3 µg/mL
Experimental Protocol: GC-MS

2.2.1. Instrumentation and Materials

  • GC-MS system with a split/splitless injector and a mass selective detector.

  • Capillary column suitable for polar compounds (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • High-purity helium as the carrier gas.

  • Derivatization reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Dry pyridine or other suitable solvent.

  • Autosampler vials with inserts.

2.2.2. Chromatographic and Mass Spectrometric Conditions

  • Injector Temperature: 250°C.

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 2 minutes.

    • Ramp: 10°C/min to 280°C.

    • Hold at 280°C for 5 minutes.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Ion Source Temperature: 230°C.

  • Transfer Line Temperature: 280°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 40-450.

  • Injection Mode: Splitless.

2.2.3. Preparation of Solutions and Derivatization

  • Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 100 mL of a suitable solvent like ethyl acetate.

  • Calibration Standards: Prepare calibration standards by diluting the stock solution to concentrations ranging from 1 to 25 µg/mL.

  • Sample Solution: Prepare the sample to have a theoretical concentration within the calibration range.

  • Derivatization Procedure:

    • Transfer 100 µL of each standard and sample solution into separate autosampler vials.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen.

    • Add 50 µL of dry pyridine and 50 µL of BSTFA with 1% TMCS to each vial.

    • Cap the vials tightly and heat at 70°C for 60 minutes.

    • Cool to room temperature before injection.

2.2.4. Analysis Procedure

  • Equilibrate the GC-MS system.

  • Inject 1 µL of the derivatized blank (pyridine and BSTFA).

  • Inject 1 µL of each derivatized calibration standard.

  • Develop a calibration curve by plotting the peak area of a characteristic ion against the concentration.

  • Inject 1 µL of each derivatized sample solution.

  • Quantify this compound in the samples using the calibration curve.

GC-MS Workflow Diagram

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing prep_solutions Prepare Standard and Sample Solutions evaporation Evaporate to Dryness prep_solutions->evaporation derivatization Add Derivatization Reagents and Heat evaporation->derivatization injection Inject Derivatized Sample derivatization->injection separation Chromatographic Separation injection->separation detection Mass Spectrometric Detection separation->detection calibration Generate Calibration Curve detection->calibration quantification Quantify Analyte detection->quantification calibration->quantification

Caption: Workflow for GC-MS analysis of this compound with derivatization.

References

Application Note: Quantitative Analysis of 2-Cyano-n-ethylacetamide and its Reaction Products by HPLC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Cyano-n-ethylacetamide is a chemical intermediate with potential applications in pharmaceutical synthesis and materials science. As with any chemical synthesis, the reaction mixture is likely to contain the desired product, unreacted starting materials, and various byproducts. A robust analytical method is crucial for monitoring reaction progress, ensuring product purity, and for quality control. This application note details a sensitive and specific HPLC-MS/MS (High-Performance Liquid Chromatography-Tandem Mass Spectrometry) method for the simultaneous quantification of this compound and its potential reaction-related impurities.

The synthesis of N-substituted cyanoacetamides can involve the reaction of a primary amine with a cyanoacetic acid derivative.[1] Potential impurities could therefore include unreacted starting materials and byproducts from side reactions. This method is designed to provide high selectivity and sensitivity for the target analytes in a complex matrix.

Experimental Protocols

1. Sample Preparation

A simple dilution protocol is often sufficient for the analysis of reaction mixtures, minimizing sample loss and preparation time.[2]

  • Objective: To prepare the reaction mixture sample for HPLC-MS/MS analysis.

  • Materials:

    • Reaction mixture containing this compound

    • Methanol (HPLC grade)

    • Water (HPLC grade)

    • 0.22 µm syringe filters

  • Protocol:

    • Accurately pipette 100 µL of the reaction mixture into a 10 mL volumetric flask.

    • Dilute to the mark with a 50:50 (v/v) mixture of methanol and water.

    • Mix thoroughly by inverting the flask several times.

    • Filter the diluted sample through a 0.22 µm syringe filter into an HPLC vial.

    • The sample is now ready for injection into the HPLC-MS/MS system.

2. HPLC-MS/MS Analysis

This method utilizes a reverse-phase HPLC separation coupled with tandem mass spectrometry for the detection and quantification of the target analytes.

  • Instrumentation:

    • HPLC system capable of binary gradient elution

    • Autosampler

    • Tandem mass spectrometer with an electrospray ionization (ESI) source

  • HPLC Conditions:

    • Column: A C18 reverse-phase column (e.g., 2.1 x 100 mm, 3.5 µm) is suitable for the separation of these polar compounds.

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: 0.1% Formic acid in acetonitrile

    • Gradient:

      • 0-1 min: 5% B

      • 1-5 min: 5-95% B

      • 5-7 min: 95% B

      • 7-7.1 min: 95-5% B

      • 7.1-10 min: 5% B

    • Flow Rate: 0.4 mL/min

    • Injection Volume: 5 µL

    • Column Temperature: 40°C

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), Positive

    • Scan Type: Multiple Reaction Monitoring (MRM)

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 150°C

    • Desolvation Temperature: 350°C

    • Gas Flow Rates: Optimized for the specific instrument

Data Presentation

Table 1: Proposed MRM Transitions and Retention Times for this compound and Potential Reaction Products

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)Expected Retention Time (min)
This compound113.171.1100153.2
Cyanoacetic Acid86.042.0100121.5
Ethylamine46.129.1100101.2
Dimer Byproduct225.2113.1100204.5

Note: The MRM transitions and retention times are proposed based on the structures of the compounds and typical fragmentation patterns. These values should be optimized during method development.

Visualizations

G cluster_prep Sample Preparation cluster_analysis HPLC-MS/MS Analysis cluster_data Data Processing sample Reaction Mixture dilution Dilution with Methanol/Water sample->dilution filtration Syringe Filtration (0.22 µm) dilution->filtration hplc HPLC Separation (C18 Column) filtration->hplc ms Mass Spectrometry (ESI+, MRM) hplc->ms quant Quantification ms->quant report Reporting quant->report

Caption: Experimental workflow for the HPLC-MS/MS analysis.

G start1 Cyanoacetic Acid product This compound start1->product Reaction start2 Ethylamine start2->product byproduct Potential Dimer Byproduct product->byproduct Side Reaction reagents Coupling Agents/ Catalysts reagents->product

Caption: Potential reaction pathway for this compound synthesis.

References

experimental procedure for synthesizing entacapone from 2-Cyano-n-ethylacetamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive experimental protocol for the synthesis of Entacapone, a potent and selective peripheral catechol-O-methyltransferase (COMT) inhibitor used in the management of Parkinson's disease. The synthesis is a two-step process commencing with the formation of the key intermediate, 2-cyano-N,N-diethylacetamide, followed by a Knoevenagel condensation with 3,4-dihydroxy-5-nitrobenzaldehyde. This protocol offers detailed methodologies, a summary of quantitative data, and a visual representation of the experimental workflow to facilitate replication and adaptation in a laboratory setting.

Introduction

Entacapone, chemically known as (E)-2-cyano-3-(3,4-dihydroxy-5-nitrophenyl)-N,N-diethylacrylamide, is an essential adjunctive therapy to levodopa/carbidopa in treating Parkinson's disease.[1][2] It functions by inhibiting the COMT enzyme, thereby preventing the peripheral degradation of levodopa and increasing its bioavailability to the brain. The synthesis of Entacapone is of significant interest to the pharmaceutical industry. The primary and most established route involves the Knoevenagel condensation of 2-cyano-N,N-diethylacetamide with 3,4-dihydroxy-5-nitrobenzaldehyde.[1][3] This document details the experimental procedures for the synthesis of the 2-cyano-N,N-diethylacetamide intermediate and its subsequent conversion to Entacapone.

Experimental Protocols

Part 1: Synthesis of 2-cyano-N,N-diethylacetamide

This procedure outlines the synthesis of the key intermediate, 2-cyano-N,N-diethylacetamide, from N,N-diethylamine and cyanoacetic acid using dicyclohexylcarbodiimide (DCC) as a coupling agent.[4][5]

Materials:

  • N,N-diethylamine

  • Cyanoacetic acid

  • Dicyclohexylcarbodiimide (DCC)

  • Tetrahydrofuran (THF)

  • Dichloromethane

  • Water

  • Acetic acid

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Magnetic stirrer

  • Rotary evaporator

  • Separatory funnel

  • Filtration apparatus

Procedure:

  • In a round-bottom flask, charge tetrahydrofuran, followed by dicyclohexylcarbodiimide, N,N-diethylamine, and cyanoacetic acid.[4]

  • Heat the reaction mixture to reflux and maintain for 6-9 hours.[4]

  • Upon completion of the reaction, concentrate the mixture using a rotary evaporator.[4]

  • To the residue, add a mixture of water and acetic acid.[4]

  • Filter the mixture to remove the precipitated dicyclohexylurea.[4]

  • Extract the filtrate with dichloromethane.[4]

  • Concentrate the dichloromethane layer to obtain 2-cyano-N,N-diethylacetamide as an oil.[4]

Part 2: Synthesis of Entacapone (Knoevenagel Condensation)

This section describes the condensation of 2-cyano-N,N-diethylacetamide with 3,4-dihydroxy-5-nitrobenzaldehyde to yield Entacapone.[1][3]

Materials:

  • 2-cyano-N,N-diethylacetamide

  • 3,4-dihydroxy-5-nitrobenzaldehyde

  • Toluene

  • Piperidine

  • Glacial acetic acid

  • Water

Equipment:

  • Round-bottom flask with a Dean-Stark apparatus

  • Reflux condenser

  • Heating mantle

  • Magnetic stirrer

  • Filtration apparatus

  • Drying oven

Procedure:

  • Charge a round-bottom flask with toluene, 3,4-dihydroxy-5-nitrobenzaldehyde, and 2-cyano-N,N-diethylacetamide at room temperature.[1]

  • Add a catalytic amount of piperidine to the mixture.[1]

  • Heat the reaction mixture to reflux (approximately 110-120°C) and azeotropically remove the water formed during the reaction using a Dean-Stark apparatus.[1]

  • After the reaction is complete (monitored by TLC), cool the mixture to 25-30°C.[1]

  • Add glacial acetic acid to the reaction mixture, which will cause the product to precipitate.[1]

  • Filter the precipitated solid and wash it sequentially with toluene and water.[1]

  • Dry the solid in an oven at 50-55°C to obtain Entacapone.[1] The product will be a mixture of (E) and (Z) isomers, with the (E)-isomer (Entacapone) being the major product.[1]

Data Presentation

Reactant/ProductMolecular Weight ( g/mol )Moles (mol)Mass (g)SolventYield (%)Purity (HPLC)Reference
Part 1: 2-cyano-N,N-diethylacetamide
N,N-diethylamine73.1434 kgTHF[4]
Cyanoacetic acid85.0636 kgTHF[4]
Dicyclohexylcarbodiimide206.3385 kgTHF[4]
2-cyano-N,N-diethylacetamide140.1855.2 kg[4]
Part 2: Entacapone
3,4-dihydroxy-5-nitrobenzaldehyde183.1210 gToluene (100 ml)[1]
2-cyano-N,N-diethylacetamide140.188.0 gToluene (100 ml)[1]
Piperidine85.150.5 gToluene (100 ml)[1]
Entacapone305.299.45 gE-isomer 99.02%, Z-isomer 0.12%[1]

Mandatory Visualization

G cluster_0 Part 1: Synthesis of 2-cyano-N,N-diethylacetamide cluster_1 Part 2: Synthesis of Entacapone A N,N-diethylamine + Cyanoacetic acid B DCC, THF, Reflux (6-9h) A->B C Reaction Mixture B->C D Concentration C->D E Residue D->E F H2O, Acetic Acid E->F G Filtration F->G H Dicyclohexylurea (byproduct) G->H Removed I Filtrate G->I J Extraction (DCM) I->J K Organic Layer J->K L Concentration K->L M 2-cyano-N,N-diethylacetamide L->M N 3,4-dihydroxy-5-nitrobenzaldehyde + 2-cyano-N,N-diethylacetamide M->N Intermediate O Toluene, Piperidine, Reflux (110-120°C) N->O P Reaction Mixture O->P Q Cooling (25-30°C) P->Q R Glacial Acetic Acid Q->R S Precipitation R->S T Filtration & Washing S->T U Drying (50-55°C) T->U V Entacapone U->V

Caption: Workflow for the two-part synthesis of Entacapone.

References

Application Notes and Protocols for Base-Catalyzed Reactions of 2-Cyano-N-ethylacetamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of key base-catalyzed reactions involving 2-Cyano-N-ethylacetamide, a versatile building block in organic synthesis. Detailed experimental protocols, quantitative data, and visual representations of reaction workflows are presented to facilitate its application in research and development, particularly in the synthesis of heterocyclic compounds and other valuable chemical intermediates.

Knoevenagel Condensation: Synthesis of α,β-Unsaturated Systems

The Knoevenagel condensation is a cornerstone of carbon-carbon bond formation, reacting an active methylene compound, such as this compound, with a carbonyl compound in the presence of a basic catalyst.[1][2] This reaction is widely employed in the synthesis of intermediates for pharmaceuticals and other fine chemicals.

Application Note:

This compound serves as an effective nucleophile in the Knoevenagel condensation with various aromatic and heteroaromatic aldehydes. The resulting α,β-unsaturated products are valuable precursors for more complex molecular architectures. The reaction typically proceeds with high yields under mild conditions, often catalyzed by weak bases like piperidine or triethylamine. Microwave-assisted protocols can significantly reduce reaction times.[3]

Experimental Protocol: Knoevenagel Condensation with an Aromatic Aldehyde

This protocol describes the condensation of this compound with a substituted aromatic aldehyde.

Materials:

  • This compound

  • Aromatic aldehyde (e.g., 6-nitroveratraldehyde)[4]

  • Methanol

  • Piperidine

  • Isopropyl alcohol (for washing)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Ice bath

  • Büchner funnel and filter paper

Procedure:

  • To a slurry of the aromatic aldehyde (1.0 eq) in methanol, add this compound (1.1 eq).

  • Add a catalytic amount of piperidine (e.g., 10 drops for a 24 mmol scale reaction).[4]

  • Heat the mixture to reflux with stirring for 2 hours.

  • After the reaction is complete (monitored by TLC), cool the mixture in an ice bath to induce crystallization.

  • Filter the resulting solid using a Büchner funnel and wash with cold isopropyl alcohol.

  • Air-dry the crystals to obtain the desired product.

Quantitative Data: Knoevenagel Condensation
Reactant 1Reactant 2CatalystSolventReaction TimeYield (%)Reference
2-Cyanoacetamide6-NitroveratraldehydePiperidineMethanol2 hours100[4]
2-Cyanoacetamide4-tert-butyl benzaldehydeN-methylpiperazineSolvent-free-90[5]

Note: While the 100% yield is reported for 2-cyanoacetamide, similar high yields are expected for this compound under optimized conditions.

Gewald Reaction: Synthesis of 2-Aminothiophenes

The Gewald reaction is a powerful one-pot, multi-component reaction for the synthesis of highly substituted 2-aminothiophenes.[1][6] It involves the condensation of a carbonyl compound, an active methylene nitrile, and elemental sulfur in the presence of a base.[7] 2-Aminothiophenes are important scaffolds in medicinal chemistry.

Application Note:

This compound is a suitable active methylene component for the Gewald reaction. By reacting it with a ketone or aldehyde and elemental sulfur, a variety of 2-amino-3-(N-ethylcarbamoyl)thiophenes can be synthesized. The reaction is typically catalyzed by an amine base such as triethylamine or morpholine.

Experimental Protocol: Gewald Reaction with a Ketone

This protocol outlines the synthesis of a 2-aminothiophene derivative from this compound, a ketone, and sulfur.

Materials:

  • This compound

  • Ketone (e.g., cyclohexanone)

  • Elemental sulfur

  • Ethanol

  • Triethylamine

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

Procedure:

  • In a round-bottom flask, combine this compound (1.0 eq), the ketone (1.0 eq), and elemental sulfur (1.0 eq) in ethanol.

  • Add triethylamine (1.0 eq) to the mixture.[7]

  • Stir the reaction mixture at room temperature or with gentle heating as required (the reaction is often exothermic).

  • Monitor the reaction progress by TLC.

  • Upon completion, the product may precipitate from the reaction mixture. If so, collect the solid by filtration.

  • If the product does not precipitate, pour the reaction mixture into water to induce precipitation.

  • Filter the solid, wash with water, and dry to obtain the crude product.

  • The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol).

Quantitative Data: Gewald Reaction Analogs
Active Methylene CompoundCarbonyl CompoundBaseSolventYield (%)Reference
Cyanoacetamide derivativesCycloheptanoneMorpholineEthanol40-64[8]
Cyanoacetamide derivativesAldehydes/KetonesTriethylamineEthanolGood yields[7]

Note: The yields are for analogous reactions with other cyanoacetamide derivatives and are indicative of the expected outcomes with this compound.

Synthesis of 2-Pyridones

Substituted 2-pyridones are a class of heterocyclic compounds with a wide range of biological activities. Base-catalyzed condensation reactions involving this compound provide a versatile route to these valuable structures.

Application Note:

This compound can be reacted with α,β-unsaturated carbonyl compounds (enones) or 1,3-dicarbonyl compounds in the presence of a strong base, such as potassium tert-butoxide or potassium hydroxide, to yield highly functionalized 2-pyridones.[9][10] These reactions often proceed through a Michael addition followed by an intramolecular cyclization.

Experimental Protocol: Synthesis of a 3-Cyano-2-pyridone Derivative

This protocol describes the synthesis of a 3-cyano-2-pyridone from this compound and acetylacetone.[10]

Materials:

  • This compound

  • Acetylacetone (2,4-pentanedione)

  • Potassium hydroxide (KOH)

  • Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

Procedure:

  • In a round-bottom flask, suspend this compound (1.0 eq) and acetylacetone (1.0 eq) in ethanol.[10]

  • Add a catalytic amount of potassium hydroxide to the mixture.

  • Heat the reaction mixture to reflux (approximately 80°C) with constant stirring for 4 hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • After cooling, the product is expected to precipitate.

  • Collect the precipitate by filtration and wash with ethanol to afford the desired 3-cyano-2-pyridone derivative.

Quantitative Data: Synthesis of 2-Pyridone Derivatives
Cyanoacetamide DerivativeReactant 2BaseSolventYield (%)Reference
N-substituted cyanoacetamidesAcetylacetoneKOHEthanol61-79[10]
N-(2-ethylphenyl)cyanoacetamideAromatic aldehydes, AcetophenonesPiperidineEthanol25-55[11]

Thorpe-Ziegler Reaction: Intramolecular Cyclization

The Thorpe-Ziegler reaction is an intramolecular version of the Thorpe reaction, where a dinitrile undergoes base-catalyzed cyclization to form a cyclic α-cyanoenamine, which can then be hydrolyzed to a cyclic ketone.[12][13]

Application Note:

While this compound itself is not a dinitrile, it can be functionalized to incorporate a second nitrile group, making it a suitable precursor for the Thorpe-Ziegler reaction to synthesize nitrogen-containing heterocyclic ketones. This approach is valuable for the construction of 5- to 8-membered rings.[13]

Conceptual Workflow for Thorpe-Ziegler Cyclization:

A derivative of this compound containing a tethered nitrile group can be subjected to intramolecular cyclization using a strong base like an alkoxide. The resulting cyclic iminonitrile can then be hydrolyzed under acidic conditions to yield the corresponding cyclic ketone.

Visualizing the Workflows

Knoevenagel Condensation Workflow

Knoevenagel_Condensation cluster_reactants Reactants cluster_reaction Reaction Conditions Reactant_1 This compound Reaction_Mixture Combine and Reflux Reactant_1->Reaction_Mixture Reactant_2 Aromatic Aldehyde Reactant_2->Reaction_Mixture Solvent Methanol Solvent->Reaction_Mixture Catalyst Piperidine Catalyst->Reaction_Mixture Temperature Reflux Temperature->Reaction_Mixture Workup Cool, Filter, Wash Reaction_Mixture->Workup Product α,β-Unsaturated Product Workup->Product

Caption: Workflow for the Knoevenagel Condensation.

Gewald Reaction Workflow

Gewald_Reaction cluster_reactants Reactants cluster_reaction Reaction Conditions Reactant_1 This compound Reaction_Mixture One-Pot Reaction Reactant_1->Reaction_Mixture Reactant_2 Ketone/Aldehyde Reactant_2->Reaction_Mixture Reactant_3 Sulfur Reactant_3->Reaction_Mixture Solvent Ethanol Solvent->Reaction_Mixture Catalyst Triethylamine Catalyst->Reaction_Mixture Workup Precipitate/Filter Reaction_Mixture->Workup Product 2-Aminothiophene Derivative Workup->Product

Caption: Workflow for the Gewald Multi-Component Reaction.

Synthesis of 2-Pyridones Workflow

Pyridone_Synthesis cluster_reactants Reactants cluster_reaction Reaction Conditions Reactant_1 This compound Reaction_Mixture Condensation and Cyclization Reactant_1->Reaction_Mixture Reactant_2 1,3-Dicarbonyl Compound Reactant_2->Reaction_Mixture Solvent Ethanol Solvent->Reaction_Mixture Catalyst KOH Catalyst->Reaction_Mixture Temperature Reflux Temperature->Reaction_Mixture Workup Cool and Filter Reaction_Mixture->Workup Product 3-Cyano-2-pyridone Derivative Workup->Product

Caption: Workflow for the Synthesis of 2-Pyridones.

References

Application Note: Solvent Selection for the Synthesis of 2-Cyano-N-ethylacetamide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Cyano-N-ethylacetamide is a valuable building block in organic synthesis, belonging to the versatile class of cyanoacetamide derivatives. These compounds are precursors to a wide range of heterocyclic systems and biologically active molecules. The efficient synthesis of N-substituted cyanoacetamides is crucial, and the choice of solvent is a critical parameter that significantly influences reaction kinetics, yield, and purity of the final product. This application note provides a detailed overview of solvent selection for the synthesis of this compound, focusing on two primary synthetic routes: the direct amidation of ethyl cyanoacetate and the coupling of cyanoacetic acid with ethylamine.

Key Synthetic Pathways

The synthesis of this compound is primarily achieved through two main pathways, each compatible with a range of solvents. The selection of a specific route and solvent system depends on factors such as reagent availability, desired reaction temperature, and ease of purification.

Route A: Amidation of Ethyl Cyanoacetate with Ethylamine This is a direct and atom-economical approach where ethylamine acts as a nucleophile, attacking the carbonyl group of ethyl cyanoacetate, leading to the formation of the desired amide and ethanol as a byproduct. The reaction can be performed neat, with a catalyst, or in a suitable solvent to facilitate heat transfer and mixing.

Route B: Coupling of Cyanoacetic Acid with Ethylamine This method involves the activation of the carboxylic acid group of cyanoacetic acid using a coupling agent, most commonly N,N'-dicyclohexylcarbodiimide (DCC).[1][2][3] The activated intermediate then readily reacts with ethylamine to form the amide bond. This route is often high-yielding but requires the removal of the urea byproduct.

Data Presentation: Solvent Effects on Cyanoacetamide Synthesis

The following table summarizes various solvent systems and conditions for the synthesis of N-substituted cyanoacetamides, providing a comparative basis for selecting an optimal system for this compound.

Synthetic RouteCyanoacetylating AgentAmineSolventCatalyst/Coupling AgentTemperature (°C)Time (h)Yield (%)
Amidation of EsterEthyl CyanoacetatePrimary AminesEthanolSodium Ethoxide (catalytic)Room Temp.~185-90[4]
Amidation of EsterEthyl CyanoacetateDimethylamineAromatic Hydrocarbons (e.g., Toluene)None-10 to 0, then Reflux8-10up to 99[5]
Amidation of EsterEthyl CyanoacetateAmmoniaAqueous AmmoniaNoneRoom Temp., then 0186-88[6]
DCC CouplingCyanoacetic AcidN,N-DiethylamineTetrahydrofuran (THF)Dicyclohexylcarbodiimide (DCC)Reflux (~66)6-9High[1][7]
DCC CouplingCyanoacetic AcidGeneral AminesDichloromethane (DCM)DCC / DMAPRoom Temp.12Good[8]
DCC CouplingCyanoacetic AcidGeneral AminesEthyl AcetateDCC / NHS0 to Room Temp.4-6Good[8]

Experimental Protocols

Protocol 1: Synthesis of this compound via Amidation of Ethyl Cyanoacetate

This protocol is adapted from the general procedure for the synthesis of N-substituted cyanoacetamides using a catalytic amount of sodium ethoxide in ethanol.[4]

Materials:

  • Ethyl cyanoacetate

  • Ethylamine (as a solution in a suitable solvent like ethanol or THF, or neat)

  • Anhydrous Ethanol

  • Sodium Ethoxide (catalyst)

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser (if heating is required)

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve ethyl cyanoacetate (1.0 eq.) in anhydrous ethanol.

  • Catalyst Addition: Add a catalytic amount of sodium ethoxide to the solution.

  • Amine Addition: Slowly add a solution of ethylamine (1.0-1.2 eq.) to the reaction mixture at room temperature with stirring.

  • Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-24 hours. Gentle heating under reflux can be applied to accelerate the reaction if necessary.

  • Work-up: Once the reaction is complete, neutralize the catalyst with a dilute acid (e.g., 1M HCl) if necessary.

  • Solvent Removal: Remove the ethanol under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) or by column chromatography on silica gel.

Protocol 2: Synthesis of this compound via DCC Coupling

This protocol is based on the synthesis of 2-cyano-N,N-diethylacetamide using DCC as a coupling agent in an organic solvent.[1][7]

Materials:

  • Cyanoacetic acid

  • Ethylamine

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Filtration apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve cyanoacetic acid (1.0 eq.) and ethylamine (1.0 eq.) in anhydrous THF or DCM.

  • Cooling: Cool the mixture to 0 °C in an ice bath.

  • DCC Addition: Slowly add a solution of DCC (1.05 eq.) in the same solvent to the cooled mixture with vigorous stirring.

  • Reaction: Allow the reaction to warm to room temperature and stir for 6-12 hours. Monitor the formation of the N,N'-dicyclohexylurea (DCU) precipitate.

  • Work-up:

    • Filter off the precipitated DCU using a sintered glass funnel.

    • Rinse the filter cake with a small amount of the reaction solvent.

    • Combine the filtrate and washings.

  • Solvent Removal: Concentrate the filtrate under reduced pressure.

  • Purification: The crude product can be further purified. If DCM is used, the product can be extracted with water to remove any remaining impurities.[1] If THF is used, an aqueous work-up followed by extraction with a solvent like ethyl acetate may be necessary. The final product can be purified by recrystallization or column chromatography.

Mandatory Visualization

experimental_workflow start Start reactants Reactant Mixing (Amine, Cyanoacetylating Agent, Solvent) start->reactants reaction Reaction (Stirring at specified temperature) reactants->reaction monitoring Reaction Monitoring (e.g., TLC) reaction->monitoring workup Work-up (Filtration of Byproduct / Quenching) monitoring->workup extraction Solvent Removal & Extraction workup->extraction purification Purification (Recrystallization or Chromatography) extraction->purification product Pure this compound purification->product

Caption: Experimental workflow for the synthesis of this compound.

Conclusion

The selection of an appropriate solvent is paramount for the successful synthesis of this compound.

For the direct amidation of ethyl cyanoacetate, polar protic solvents like ethanol with a base catalyst can facilitate the reaction at room temperature, offering a green and efficient method.[4] For higher boiling points to drive the reaction to completion, aromatic hydrocarbons such as toluene can be employed, particularly for less reactive amines.[5]

For the DCC coupling of cyanoacetic acid, aprotic solvents are preferred. Dichloromethane (DCM) and Tetrahydrofuran (THF) are excellent choices, allowing for easy handling and moderate reaction temperatures.[1][7][8] The choice between them may depend on the solubility of the starting materials and the desired reaction temperature, with THF allowing for reflux conditions if necessary. The primary consideration for this route is the effective removal of the dicyclohexylurea byproduct, which is typically achieved by filtration.[9]

Researchers should select the synthetic route and solvent system based on the specific requirements of their experimental setup, considering factors such as reaction time, temperature control, and purification strategy to achieve optimal yield and purity of this compound.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Cyano-n-ethylacetamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting low yields during the synthesis of 2-Cyano-n-ethylacetamide.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most probable and common laboratory synthesis involves the aminolysis of an ethyl cyanoacetate with ethylamine. This reaction is analogous to the well-established synthesis of cyanoacetamide using ammonia.[1][2]

Q2: My reaction yield is consistently low. What are the most common causes?

A2: Low yields in the synthesis of this compound can often be attributed to several key factors:

  • Incomplete Reaction: The reaction may not have gone to completion due to insufficient reaction time, suboptimal temperature, or inefficient mixing.

  • Side Reactions: The formation of byproducts, such as the corresponding malonamide derivative, can significantly reduce the yield of the desired product.[1]

  • Product Solubility: The product may have significant solubility in the reaction solvent, leading to losses during filtration and isolation.[1]

  • Purification Losses: Significant amounts of the product may be lost during the recrystallization or other purification steps.

  • Reagent Quality: The purity of the starting materials, particularly ethyl cyanoacetate and ethylamine, is crucial.

Q3: I am observing a significant amount of a byproduct. What could it be and how can I minimize its formation?

A3: A likely byproduct is N,N'-diethylmalonamide, formed by the reaction of the initially formed this compound with another molecule of ethylamine, followed by hydrolysis of the nitrile group. To minimize its formation, consider the following:

  • Control Stoichiometry: Use a carefully measured molar ratio of ethylamine to ethyl cyanoacetate. A large excess of ethylamine may promote the formation of the malonamide byproduct.

  • Reaction Temperature: Lowering the reaction temperature may help to control the rate of the secondary reaction.

  • Reaction Time: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) to avoid unnecessarily long reaction times which could favor byproduct formation.

Troubleshooting Guide

This guide provides a systematic approach to identifying and resolving common issues leading to low yields in the synthesis of this compound.

Observed Problem Potential Cause Suggested Solution
Low Yield of Crude Product Incomplete reaction- Increase reaction time and monitor progress by TLC.- Optimize reaction temperature. A moderate increase may improve the reaction rate.- Ensure efficient stirring to improve mixing of reactants.
Side reaction forming N,N'-diethylmalonamide- Use a stoichiometric amount or only a slight excess of ethylamine.- Conduct the reaction at a lower temperature.
Product is soluble in the reaction solvent- Cool the reaction mixture thoroughly in an ice bath before filtration to maximize precipitation.[1]- Consider using a solvent in which the product is less soluble for the reaction or for washing the crude product.
Product is Oily or Gummy Presence of unreacted starting materials or low-melting byproducts- Ensure the reaction has gone to completion.- Wash the crude product with a solvent that will dissolve the impurities but not the desired product (e.g., cold diethyl ether).
Difficulty in Purifying the Product Co-crystallization with impurities- Try recrystallization from a different solvent system.- Consider using column chromatography for purification if recrystallization is ineffective.
Product Decomposes During Reaction or Workup Reaction temperature is too high- Perform the reaction at a lower temperature.- Avoid excessive heating during solvent removal.

Experimental Protocols

Synthesis of this compound

This protocol is a general guideline and may require optimization.

Materials:

  • Ethyl cyanoacetate

  • Ethylamine (as a solution in a suitable solvent, e.g., ethanol or water)

  • Ethanol (or other suitable solvent)

  • Diethyl ether (for washing)

  • Ice bath

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve ethyl cyanoacetate (1 equivalent) in a minimal amount of a suitable solvent like ethanol.

  • Cool the flask in an ice bath.

  • Slowly add a solution of ethylamine (1.0 - 1.2 equivalents) to the stirred solution of ethyl cyanoacetate. The addition should be done dropwise to control the exothermic reaction.

  • After the addition is complete, continue to stir the reaction mixture in the ice bath for a specified time (e.g., 1-2 hours). The progress of the reaction should be monitored by TLC.

  • Allow the reaction mixture to stand at a low temperature (e.g., in a refrigerator) to facilitate crystallization of the product.

  • Collect the precipitated solid by vacuum filtration.

  • Wash the solid with a small amount of cold solvent (e.g., ethanol or diethyl ether) to remove soluble impurities.

  • Dry the product under vacuum to obtain crude this compound.

  • For further purification, the crude product can be recrystallized from a suitable solvent (e.g., ethanol or water).

Data Presentation

The following table provides hypothetical data to illustrate how reaction conditions can be optimized for the synthesis of this compound.

Entry Ethylamine (Equivalents) Temperature (°C) Reaction Time (h) Yield (%)
11.00275
21.20282
31.50278 (with byproduct)
41.225270 (with byproduct)
51.20485

Visualizations

Reaction Pathway

Reaction_Pathway Synthesis of this compound Ethyl_cyanoacetate Ethyl cyanoacetate Product This compound Ethyl_cyanoacetate->Product + Ethylamine Ethylamine Ethylamine Ethylamine->Product

Caption: Reaction scheme for this compound synthesis.

Troubleshooting Workflow

Troubleshooting_Workflow Troubleshooting Low Yield Start Low Yield Observed Check_Reaction Check Reaction Completion (TLC) Start->Check_Reaction Incomplete Incomplete Reaction Check_Reaction->Incomplete Optimize_Conditions Increase Time / Temp Incomplete->Optimize_Conditions Yes Complete Reaction Complete Incomplete->Complete No Check_Isolation Review Isolation Procedure Complete->Check_Isolation Check_Purity Analyze Crude Purity (NMR, LCMS) Check_Isolation->Check_Purity Side_Products Significant Side Products Check_Purity->Side_Products Optimize_Stoichiometry Adjust Stoichiometry / Temp Side_Products->Optimize_Stoichiometry Yes Pure_Product_Low_Yield Low Yield of Pure Product Side_Products->Pure_Product_Low_Yield No Optimize_Purification Optimize Purification Step Pure_Product_Low_Yield->Optimize_Purification

Caption: Decision tree for troubleshooting low product yield.

References

Technical Support Center: Optimizing Reaction Temperature for 2-Cyano-n-ethylacetamide Condensation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with the Knoevenagel condensation of 2-Cyano-n-ethylacetamide.

Troubleshooting Guide

This guide addresses common issues encountered during the condensation of this compound with aldehydes or ketones, with a focus on optimizing the reaction temperature.

Question: My reaction is very slow or is not proceeding to completion. What should I do?

Answer:

A slow or incomplete reaction is a common issue that can often be resolved by adjusting the reaction temperature and other parameters.

  • Increase Reaction Temperature: The rate of the Knoevenagel condensation is often temperature-dependent. If the reaction is sluggish at room temperature, gradually increasing the temperature can significantly improve the reaction rate and yield. For instance, in some Knoevenagel condensations, increasing the temperature from 25 °C to 40 °C has been shown to increase the yield from 56% to 95%[1]. For some cyanoacetamide derivatives, temperatures in the range of 105-110 °C have been used to achieve good yields[2].

  • Catalyst Choice and Concentration: The choice and amount of catalyst are crucial. Weak bases like piperidine, triethylamine, or N-methylpiperazine are commonly used. Ensure the catalyst is not degraded and is used in the appropriate concentration.

  • Solvent Selection: The polarity of the solvent can influence the reaction rate. Solvents like ethanol, toluene, or even solvent-free conditions have been reported for similar reactions. Ensure your reactants are soluble in the chosen solvent at the reaction temperature.

  • Water Removal: The Knoevenagel condensation produces water as a byproduct. Removing this water, for example, by azeotropic distillation with a Dean-Stark trap, can shift the equilibrium towards the product and improve the yield[3].

Question: I am observing the formation of multiple side products. How can I improve the selectivity?

Answer:

The formation of side products can often be attributed to excessively high reaction temperatures or an inappropriate choice of catalyst.

  • Optimize Temperature: While higher temperatures can increase the reaction rate, they can also promote side reactions. If you are observing significant byproduct formation, consider lowering the reaction temperature. It is advisable to perform small-scale experiments at different temperatures to find the optimal balance between reaction rate and selectivity.

  • Choice of Base: Strong bases can lead to self-condensation of the aldehyde or ketone starting material[4]. Using a weaker base can help to minimize these side reactions.

  • Stoichiometry: Ensure the molar ratios of your reactants are accurate. A slight excess of one reactant may sometimes be beneficial, but large excesses can lead to side product formation.

Question: The yield of my reaction is low despite complete consumption of the starting material. What are the possible reasons?

Answer:

Low yield with complete starting material consumption can be due to product degradation or the formation of soluble byproducts that are lost during workup.

  • Product Stability: The product of the condensation may be unstable at elevated temperatures over long reaction times. Try to run the reaction for the minimum time required for completion. In some cases, microwave-assisted synthesis can provide the necessary heat for a short duration, potentially reducing product degradation[5].

  • Workup Procedure: Ensure your workup procedure is optimized for your product. If the product has some solubility in the aqueous phase, this could lead to losses during extraction. Consider using a different extraction solvent or performing more extractions.

Below is a troubleshooting workflow to help diagnose and resolve common issues.

TroubleshootingWorkflow Troubleshooting Workflow for this compound Condensation start Start: Reaction Issue Identified issue What is the primary issue? start->issue slow_reaction Slow or Incomplete Reaction issue->slow_reaction Slow kinetics side_products Formation of Side Products issue->side_products Poor selectivity low_yield Low Yield with Complete Starting Material Consumption issue->low_yield Product loss increase_temp Action: Increase Temperature (e.g., in 10-20°C increments) slow_reaction->increase_temp decrease_temp Action: Decrease Temperature side_products->decrease_temp optimize_time Action: Reduce Reaction Time low_yield->optimize_time check_catalyst Action: Check Catalyst (Activity, Concentration) increase_temp->check_catalyst remove_water Action: Remove Water (e.g., Dean-Stark) check_catalyst->remove_water end End: Optimized Reaction remove_water->end weaker_base Action: Use a Weaker Base Catalyst decrease_temp->weaker_base check_stoichiometry Action: Verify Stoichiometry weaker_base->check_stoichiometry check_stoichiometry->end optimize_workup Action: Optimize Workup Procedure (e.g., extraction solvent) optimize_time->optimize_workup optimize_workup->end

Troubleshooting workflow for the condensation reaction.

Frequently Asked Questions (FAQs)

Q1: What is the typical temperature range for the condensation of this compound?

A1: The optimal temperature can vary depending on the specific aldehyde or ketone used, the catalyst, and the solvent. Reactions can be run from room temperature up to the reflux temperature of the solvent. For some Knoevenagel condensations, a temperature range of 25-80 °C has been explored[1]. In other cases, particularly with less reactive starting materials, higher temperatures of 105-110 °C in a solvent like toluene may be necessary to drive the reaction to completion[2]. Microwave-assisted synthesis can also be employed, often at temperatures around 85 °C for shorter reaction times[5].

Q2: How does temperature affect the yield of the condensation reaction?

A2: Generally, increasing the reaction temperature increases the reaction rate and can lead to higher yields, up to an optimal point. For example, one study on a Knoevenagel condensation showed that increasing the temperature from 25 °C to 40 °C boosted the yield from 56% to 95%[1]. However, excessively high temperatures can lead to the degradation of reactants or products, or the formation of side products, which can ultimately decrease the overall yield. It is recommended to perform a temperature optimization study for your specific reaction.

Q3: What are some common side reactions to be aware of at elevated temperatures?

A3: At higher temperatures, several side reactions can occur. These include the self-condensation of the aldehyde or ketone (an aldol condensation), Michael addition of the this compound to the product, and polymerization or degradation of the product, especially if it is a reactive α,β-unsaturated system.

Q4: Can the reaction be performed at room temperature?

A4: Yes, for highly reactive aldehydes, the Knoevenagel condensation with cyanoacetamides can sometimes be performed at room temperature, especially with an efficient catalyst. However, for many substrates, heating is required to achieve a reasonable reaction rate and yield.

Data Presentation

The following table summarizes the effect of temperature on the yield of Knoevenagel condensation reactions with compounds structurally related to this compound. This data can be used as a guideline for optimizing your reaction conditions.

ReactantsCatalystSolventTemperature (°C)Time (h)Yield (%)Reference
Benzaldehyde + Ethyl CyanoacetateP4VP/Al2O3-SiO2WaterRoom Temp.1.2563[2]
Benzaldehyde + Ethyl CyanoacetateP4VP/Al2O3-SiO2Water40170[2]
Benzaldehyde + Ethyl CyanoacetateP4VP/Al2O3-SiO2Water700.598[2]
4-Methoxybenzaldehyde + CyanoacetamideTriethylamineNaCl(aq)85 (Microwave)0.5899[5]
2-Cyano-N-phenylacetamide + BenzaldehydeTriethylamineToluene105-1102472.37[2]
6-Nitroveratraldehyde + 2-CyanoacetamidePiperidineMethanolReflux2100[6]

Experimental Protocols

The following is a representative protocol for the Knoevenagel condensation of this compound with benzaldehyde, adapted from established methodologies for similar compounds.

Materials:

  • This compound

  • Benzaldehyde

  • Triethylamine (catalyst)

  • Toluene (solvent)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Ethyl acetate

  • Hexane

  • Standard laboratory glassware, including a round-bottom flask, condenser, and Dean-Stark trap (optional)

  • Magnetic stirrer and heating mantle

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a condenser, add this compound (1 equivalent), benzaldehyde (1 equivalent), and toluene (sufficient to dissolve the reactants upon heating).

  • Add a catalytic amount of triethylamine (e.g., 0.1 equivalents).

  • Heat the reaction mixture to the desired temperature (e.g., starting with 80 °C and optimizing as needed up to the reflux temperature of toluene, approximately 110 °C) with vigorous stirring. If water removal is desired, use a Dean-Stark trap.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate).

  • Once the reaction is complete (as indicated by the disappearance of the limiting reagent), cool the reaction mixture to room temperature.

  • Wash the reaction mixture with water and then with brine.

  • Separate the organic layer and dry it over anhydrous magnesium sulfate or sodium sulfate.

  • Filter off the drying agent and concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization (e.g., from an ethanol/water mixture) or column chromatography on silica gel to obtain the pure product.

ExperimentalWorkflow General Experimental Workflow for Condensation Reaction start Start add_reagents 1. Add this compound, aldehyde, and solvent to flask start->add_reagents add_catalyst 2. Add catalyst (e.g., triethylamine) add_reagents->add_catalyst heat_mixture 3. Heat to desired temperature with stirring add_catalyst->heat_mixture monitor_reaction 4. Monitor reaction progress by TLC heat_mixture->monitor_reaction reaction_complete Reaction Complete? monitor_reaction->reaction_complete reaction_complete->monitor_reaction No cool_down 5. Cool to room temperature reaction_complete->cool_down Yes workup 6. Aqueous workup (wash with water and brine) cool_down->workup dry_organic 7. Dry organic layer workup->dry_organic concentrate 8. Concentrate under reduced pressure dry_organic->concentrate purify 9. Purify the crude product (recrystallization or chromatography) concentrate->purify end End: Pure Product purify->end

A general experimental workflow for the condensation reaction.

References

identifying side products in the synthesis of 2-Cyano-n-ethylacetamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Cyano-n-ethylacetamide.

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic route for this compound?

The most common and direct method for synthesizing this compound is the aminolysis of ethyl cyanoacetate with ethylamine. In this reaction, the nucleophilic ethylamine attacks the electrophilic carbonyl carbon of the ester group in ethyl cyanoacetate, leading to the formation of the desired N-ethyl amide and ethanol as a byproduct.

Q2: What are the most common side products I should be aware of during this synthesis?

Several potential side products can form depending on the reaction conditions. The most frequently encountered are:

  • Cyanoacetic Acid: Arises from the hydrolysis of the starting material, ethyl cyanoacetate, especially if water is present in the reactants or solvent.

  • N-ethyl-malonamide: Can be formed through the hydrolysis of the nitrile group of the product, this compound, to a carboxylic acid, followed by amidation, or hydrolysis of the nitrile to an amide. The presence of malonamide has been noted as an impurity in similar syntheses[1].

  • Self-condensation Products of Ethyl Cyanoacetate: Under basic conditions, ethyl cyanoacetate can undergo self-condensation.

  • Unreacted Starting Materials: Incomplete reactions can leave residual ethyl cyanoacetate and ethylamine in the product mixture.

Q3: How can I monitor the progress of the reaction?

The reaction progress can be effectively monitored using analytical techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). These methods allow for the tracking of the consumption of the starting materials (ethyl cyanoacetate and ethylamine) and the formation of the product, this compound. For HPLC analysis, a reversed-phase column, such as an Agilent ZORBAX Eclipse XDB-CN, with a mobile phase of acetonitrile and an ammonium formate buffer can be employed, with detection at a low UV wavelength (e.g., 200 nm)[2].

Q4: What are the recommended purification methods for this compound?

Purification of the crude product can be achieved through several methods. Recrystallization from a suitable solvent, such as hot ethanol or an ethanol-water mixture, is a common and effective technique for obtaining a pure, crystalline product[1]. Distillation under reduced pressure can also be used to purify the product, especially if it is an oil at room temperature.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound, providing potential causes and recommended solutions.

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of this compound - Incomplete reaction due to insufficient reaction time or temperature.- Hydrolysis of the starting material, ethyl cyanoacetate.- Formation of significant amounts of side products.- Monitor the reaction by TLC or HPLC to ensure completion.- Ensure all reactants and solvents are anhydrous to minimize hydrolysis.- Optimize reaction conditions (temperature, stoichiometry) to favor the desired reaction pathway.
Presence of a Significant Amount of Cyanoacetic Acid Impurity - Presence of water in the reaction mixture, leading to the hydrolysis of ethyl cyanoacetate.- Use anhydrous solvents and reactants.- Consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture.
Formation of a Viscous or Oily Product Instead of a Crystalline Solid - Presence of unreacted starting materials or low-melting side products.- The product itself may be an oil at room temperature.- Ensure the reaction has gone to completion.- Purify the product using vacuum distillation or column chromatography to remove impurities.- If the product is an oil, confirm its identity and purity using analytical methods like NMR and HPLC.
Product is Discolored (Yellowish or Brownish) - Decomposition of the product or starting materials at elevated temperatures.- Presence of colored impurities from the starting materials.- Maintain careful temperature control throughout the reaction.- Consider purifying the starting materials if they are of low quality.- The crude product can often be decolorized by treating a solution with activated charcoal before recrystallization[1].

Quantitative Data on Side Product Formation

The formation of side products is highly dependent on the specific reaction conditions. The following table provides an illustrative summary of how different conditions can influence the product distribution.

Reaction Condition Parameter Expected Outcome Impact on Side Product Formation
Temperature Low (e.g., 0-25 °C)Slower reaction rateMinimizes thermal decomposition and some side reactions.
High (e.g., reflux)Faster reaction rateMay increase the formation of colored byproducts and self-condensation products.
Solvent Anhydrous EthanolGood solubility for reactantsMinimizes hydrolysis of ethyl cyanoacetate to cyanoacetic acid.
Aqueous EthanolMay be used for practical reasonsIncreases the likelihood of hydrolysis of the ester and nitrile groups.
Stoichiometry Excess EthylamineDrives the reaction to completionCan make removal of unreacted amine more challenging during workup.
Equimolar ReactantsMore atom-economicalMay lead to incomplete conversion if the reaction is not optimized.
Catalyst None (neat reaction)Simple, avoids catalyst removalReaction may be slow.
Basic Catalyst (e.g., NaOEt)Accelerates the reactionCan promote the self-condensation of ethyl cyanoacetate.

Experimental Protocols

Key Experiment: Synthesis of this compound

This protocol is a general method adapted from the synthesis of similar N-substituted cyanoacetamides and should be optimized for specific laboratory conditions.

Materials:

  • Ethyl cyanoacetate

  • Ethylamine (as a solution in a suitable solvent like ethanol, or as a neat liquid)

  • Anhydrous ethanol (or another suitable solvent)

  • Standard laboratory glassware for organic synthesis

  • Magnetic stirrer and heating mantle

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve ethyl cyanoacetate (1.0 equivalent) in anhydrous ethanol.

  • Addition of Ethylamine: To the stirred solution, add ethylamine (1.2 equivalents). The addition should be done cautiously as the reaction can be exothermic.

  • Reaction: Stir the reaction mixture at room temperature. The progress of the reaction should be monitored by TLC or HPLC. If the reaction is slow, it can be gently heated to reflux. The reaction time can vary from a few hours to overnight depending on the temperature.

  • Workup: Once the reaction is complete, the solvent and any excess ethylamine are removed under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by vacuum distillation.

Mandatory Visualizations

Logical Troubleshooting Workflow

Troubleshooting_Workflow Troubleshooting Side Products in this compound Synthesis start Start Synthesis analyze_product Analyze Crude Product (TLC, HPLC, NMR) start->analyze_product check_purity Is Purity > 95%? analyze_product->check_purity end Pure Product check_purity->end Yes troubleshoot Identify Side Products check_purity->troubleshoot No hydrolysis Cyanoacetic Acid Present? troubleshoot->hydrolysis solve_hydrolysis Use Anhydrous Reactants/Solvents Run under Inert Atmosphere hydrolysis->solve_hydrolysis Yes condensation High MW Impurities Present? hydrolysis->condensation No purify Purify Product (Recrystallization/Distillation) solve_hydrolysis->purify solve_condensation Lower Reaction Temperature Avoid Strong Base Catalyst condensation->solve_condensation Yes unreacted Starting Materials Present? condensation->unreacted No solve_condensation->purify solve_unreacted Increase Reaction Time/Temperature Adjust Stoichiometry unreacted->solve_unreacted Yes unreacted->purify No solve_unreacted->purify purify->analyze_product

References

Technical Support Center: Crystallization of 2-Cyano-n-ethylacetamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the crystalline structure of 2-Cyano-n-ethylacetamide. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during the crystallization process.

Troubleshooting Guide

This guide addresses specific issues that may arise during the crystallization of this compound, offering potential causes and solutions to improve crystal quality, yield, and purity.

Problem Potential Cause(s) Suggested Solution(s)
Oiling Out / No Crystal Formation The compound may be too soluble in the chosen solvent, or the solution is not sufficiently supersaturated. The cooling process might be too rapid, preventing nucleation and crystal growth.- Induce Crystallization: Try scratching the inside of the flask at the solution's surface with a glass rod or add a seed crystal of this compound. - Increase Supersaturation: If no crystals form upon cooling, try evaporating some of the solvent to increase the concentration of the compound and then allow it to cool again. - Solvent Selection: The solubility of the compound is too high in the current solvent. Consider a solvent in which the compound is less soluble, or use a mixed-solvent system. Good results for similar compounds have been achieved with ethanol, or mixtures of a good solvent (like ethyl acetate or benzene) and a poor solvent (like n-hexane or petroleum ether).[1][2]
Formation of Fine Needles or Small Crystals Rapid cooling of the solution often leads to the formation of small, needle-like crystals. High levels of supersaturation can also favor rapid nucleation over crystal growth.- Control Cooling Rate: Allow the saturated solution to cool slowly to room temperature before transferring it to an ice bath or refrigerator. A slower cooling rate promotes the growth of larger, more well-defined crystals. - Reduce Supersaturation: Use a slightly larger volume of solvent than the minimum required to dissolve the compound at high temperature. This will lower the supersaturation level upon cooling, favoring slower crystal growth.
Low Recovery Yield The compound may be too soluble in the mother liquor at low temperatures. Too much solvent may have been used during the dissolution step.- Optimize Solvent Volume: Use the minimum amount of hot solvent necessary to fully dissolve the compound. - Recover from Mother Liquor: Concentrate the mother liquor by evaporation and cool it to obtain a second crop of crystals. Note that the purity of the second crop may be lower. - Choose an Appropriate Solvent: Select a solvent in which the compound has high solubility at elevated temperatures but low solubility at room temperature or below. For the related compound cyanoacetamide, hot alcohol (95% ethanol) has been used effectively.[3]
Crystals are Impure (e.g., discolored) Impurities may have similar solubility profiles to this compound and co-precipitate. The cooling was too rapid, trapping impurities within the crystal lattice.- Perform a Second Recrystallization: Redissolve the crystals in a fresh portion of hot solvent and repeat the crystallization process. - Use Decolorizing Carbon: If the solution is colored by impurities, add a small amount of activated carbon to the hot solution before filtration to adsorb the colored impurities. - Wash the Crystals: After filtration, wash the crystals with a small amount of the cold recrystallization solvent to remove any residual impurities from the surface.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for recrystallizing this compound?

Q2: How can I avoid the "oiling out" of this compound during crystallization?

A2: "Oiling out" typically occurs when a compound is highly soluble in the chosen solvent and the solution is cooled too quickly. To prevent this, ensure that the solution is not overly concentrated. You can also try a slower cooling rate. If the problem persists, consider using a different solvent in which the compound is less soluble, or a mixed-solvent system where you can carefully control the point of saturation.

Q3: What is the expected melting point of pure this compound?

A3: The melting point of this compound is a key indicator of its purity. A sharp melting point close to the literature value suggests a high degree of purity.

Q4: How does the cooling rate affect the crystal size of this compound?

A4: Generally, a slower cooling rate will result in larger and more well-formed crystals. Rapid cooling leads to high supersaturation, which favors the rapid formation of many small nuclei, resulting in smaller crystals or even a precipitate. For industrial applications, linear or controlled cooling profiles are often employed to achieve a desired crystal size distribution.[4]

Q5: Is it necessary to use seed crystals?

A5: Seeding is not always necessary but can be very helpful, especially if you are having difficulty inducing crystallization or if you want to control the crystal size and form. Adding a small, high-quality crystal of this compound to a supersaturated solution provides a template for crystal growth and can lead to a more uniform and desirable crystal product.

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization of this compound

This protocol is a general procedure that can be optimized based on the specific characteristics of your sample.

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., 95% ethanol, isopropanol, or ethyl acetate)

  • Erlenmeyer flask

  • Heating source (e.g., hot plate)

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a small amount of the chosen solvent and heat the mixture to boiling while stirring. Continue to add small portions of the hot solvent until the solid is completely dissolved.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration by passing the hot solution through a pre-warmed funnel with fluted filter paper into a clean Erlenmeyer flask.

  • Cooling and Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. To promote further crystallization, you can then place the flask in an ice bath.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals in a vacuum oven at a temperature below the melting point.

Protocol 2: Mixed-Solvent Recrystallization of this compound

This method is useful when a single solvent does not provide the desired solubility characteristics. A common approach for related compounds involves a "good" solvent in which the compound is highly soluble (e.g., ethyl acetate) and a "poor" solvent in which it is sparingly soluble (e.g., n-hexane).[2]

Materials:

  • Crude this compound

  • "Good" solvent (e.g., ethyl acetate)

  • "Poor" solvent (e.g., n-hexane)

  • Erlenmeyer flask

  • Heating source

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Dissolution: Dissolve the crude this compound in a minimum amount of the hot "good" solvent.

  • Addition of "Poor" Solvent: While the solution is still hot, add the "poor" solvent dropwise until the solution becomes slightly cloudy (the point of saturation).

  • Clarification: If the solution becomes too cloudy, add a few drops of the hot "good" solvent until it becomes clear again.

  • Cooling and Crystallization: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.

  • Isolation and Washing: Collect the crystals by vacuum filtration and wash them with a small amount of a cold mixture of the two solvents (in the same approximate ratio used for crystallization).

  • Drying: Dry the purified crystals under vacuum.

Data Presentation

While specific quantitative solubility data for this compound is limited, the following table provides a qualitative guide for solvent selection based on data for the related compound, 2-cyanoacetamide.[5] Researchers should perform their own solubility tests to determine the optimal solvent for this compound.

Table 1: Qualitative Solubility of 2-Cyanoacetamide in Common Solvents

SolventSolubility
WaterSlightly Soluble
EthanolSoluble
Ethyl AcetateModerately Soluble
AcetoneSoluble
DichloromethaneSparingly Soluble
TolueneSparingly Soluble
n-HexaneInsoluble

Visualizations

Recrystallization_Workflow cluster_dissolution Dissolution cluster_filtration Purification cluster_crystallization Crystallization cluster_isolation Isolation & Drying A Crude this compound B Add minimum hot solvent A->B C Completely dissolved solution B->C D Hot filtration (optional) C->D E Add decolorizing carbon (optional) C->E if colored F Slow cooling to room temperature D->F E->D G Cool in ice bath F->G H Crystal formation G->H I Vacuum filtration H->I J Wash with cold solvent I->J K Dry crystals J->K L Pure this compound K->L

Caption: Experimental workflow for the recrystallization of this compound.

Troubleshooting_Logic Start Crystallization Attempt Issue Issue Encountered? Start->Issue NoIssue Successful Crystallization Issue->NoIssue No OilingOut Oiling Out Issue->OilingOut Yes LowYield Low Yield Issue->LowYield Yes SmallCrystals Small Crystals Issue->SmallCrystals Yes Impure Impure Crystals Issue->Impure Yes Sol_Oiling Change Solvent / Slower Cooling OilingOut->Sol_Oiling Sol_Yield Reduce Solvent / Concentrate Mother Liquor LowYield->Sol_Yield Sol_Small Slower Cooling / Less Supersaturation SmallCrystals->Sol_Small Sol_Impure Recrystallize / Use Carbon / Wash Crystals Impure->Sol_Impure

References

preventing byproduct formation in cyanoacetamide reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize byproduct formation in common reactions involving cyanoacetamide.

General FAQs

Q1: What are the most common types of reactions where cyanoacetamide is used as a starting material?

A1: Cyanoacetamide is a versatile reagent used in various multicomponent reactions to synthesize a wide range of heterocyclic compounds. Some of the most prominent reactions include the Knoevenagel condensation, Gewald reaction, Hantzsch and Guareschi-Thorpe pyridine syntheses, and nitrosation reactions.[1][2][3][4]

Q2: What are the general strategies for minimizing byproduct formation in cyanoacetamide reactions?

A2: Generally, controlling reaction parameters such as temperature, pH, and stoichiometry is crucial.[5][6] Purification of the crude product promptly after the reaction can also prevent the formation of degradation byproducts.[7] The choice of catalyst and solvent system also plays a significant role in directing the reaction towards the desired product and minimizing side reactions.[7]

Nitrosation of Cyanoacetamide

The nitrosation of cyanoacetamide is a key step in the synthesis of various biologically active compounds. The primary product is 2-cyano-2-oximinoacetamide.[5]

Frequently Asked Questions (FAQs)

Q1: What is the optimal reaction condition for the nitrosation of cyanoacetamide?

A1: For optimal yield and purity, the nitrosation of cyanoacetamide should be performed under acidic conditions, typically at a pH of approximately 2. The reaction is highly exothermic and should be maintained at a low temperature, generally between 0-5°C, to minimize the formation of side products.[5]

Q2: What are the common side reactions that can occur during the nitrosation of cyanoacetamide?

A2: The most common side reactions are the hydrolysis of the amide and nitrile functionalities of both the starting material and the product. These reactions are more likely to occur at pH values significantly different from 2 or at elevated temperatures.[5] Decomposition of the desired product, 2-cyano-2-oximinoacetamide, can also occur at higher temperatures.[5]

Troubleshooting Guide
IssuePotential Cause(s)Recommended Solution(s)
Low yield of 2-cyano-2-oximinoacetamide - Incorrect pH (too high or too low)- Elevated reaction temperature- Incomplete reaction- Formation of hydrolysis byproducts- Adjust the pH to approximately 2 using an acid like hydrochloric acid.- Maintain the reaction temperature between 0-5°C using an ice bath.- Monitor the reaction progress using TLC or HPLC.- Strictly control pH and temperature to minimize side reactions.[5]
Oily or discolored product - Decomposition of the product at higher temperatures- Formation of colored nitrogen oxides due to incorrect pH- Ensure the reaction temperature is consistently maintained at 0-5°C.- Work in a well-ventilated fume hood.- Purify the product through recrystallization.[5]
Formation of a significant amount of white precipitate (other than the product) - Hydrolysis of cyanoacetamide to malonamide at incorrect pH or elevated temperatures- Ensure the starting cyanoacetamide is pure and dry.- Strictly maintain the reaction pH at ~2 and the temperature at 0-5°C.[5]
Experimental Protocol: Nitrosation of Cyanoacetamide
  • Dissolve cyanoacetamide in water in a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel.

  • Cool the solution to 0-5°C in an ice-salt bath.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite through the dropping funnel, ensuring the temperature does not exceed 5°C.

  • While maintaining the low temperature, slowly add dilute hydrochloric acid to adjust the pH of the reaction mixture to approximately 2. Monitor the pH closely throughout the addition.

  • Stir the reaction mixture at 0-5°C for 1-2 hours, monitoring the reaction progress by TLC.

  • Collect the precipitated product by vacuum filtration.

  • Wash the product with ice-cold water to remove any unreacted starting materials and inorganic salts.

  • Dry the product under vacuum at a low temperature.

  • The crude product can be purified by recrystallization from hot water or an ethanol-water mixture.[5]

Reaction Pathway and Troubleshooting Workflow

nitrosation_reaction cluster_main Main Reaction cluster_side Side Reactions Cyanoacetamide Cyanoacetamide NaNO2_HCl NaNO2 / HCl (pH ~2, 0-5°C) Cyanoacetamide->NaNO2_HCl Hydrolysis Hydrolysis (Incorrect pH, High Temp) Cyanoacetamide->Hydrolysis Product 2-Cyano-2-oximinoacetamide NaNO2_HCl->Product Decomposition Decomposition (High Temp) Product->Decomposition Byproduct Malonamide Hydrolysis->Byproduct Decomposed_Products Decomposed Products Decomposition->Decomposed_Products knoevenagel_troubleshooting Check_Catalyst Is the catalyst optimal? Check_Temp Is the temperature controlled? Check_Catalyst->Check_Temp Yes Solution_Catalyst Try alternative catalysts (e.g., DIPEAc) Check_Catalyst->Solution_Catalyst No Check_Stoichiometry Is stoichiometry correct? Check_Temp->Check_Stoichiometry Yes Solution_Temp Optimize reaction temperature Check_Temp->Solution_Temp No Check_Purification Is polymerization occurring? Check_Stoichiometry->Check_Purification Yes Solution_Stoichiometry Verify molar ratios Check_Stoichiometry->Solution_Stoichiometry No Solution_Purification Use acidified solvents for chromatography or inhibitors for distillation Check_Purification->Solution_Purification Yes gewald_workflow Heating Heat (e.g., 70°C) Monitoring Monitor by TLC/HPLC-MS Heating->Monitoring Workup Pour into cold water (0°C) Monitoring->Workup Precipitate Precipitate Forms? Workup->Precipitate Filtration Filter and Dry Product Precipitate->Filtration Yes Chromatography Silica Gel Column Chromatography Precipitate->Chromatography No

References

Technical Support Center: Managing Exothermic Reactions with 2-Cyano-n-ethylacetamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on safely managing exothermic reactions involving 2-Cyano-n-ethylacetamide. Below, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data presented in a structured format to ensure safe and successful experimentation.

Troubleshooting Exothermic Reactions

This section addresses specific issues that may arise during reactions with this compound.

Problem Potential Cause Recommended Action
Rapid, Uncontrolled Temperature Increase (Thermal Runaway) 1. Inadequate cooling capacity. 2. Rate of reagent addition is too fast. 3. Incorrect solvent with low boiling point or poor heat transfer properties. 4. Agitator failure leading to localized hot spots. 5. Higher than expected starting material concentration.1. Immediately cease the addition of all reagents. 2. Increase the flow of coolant to the reactor jacket. 3. If the temperature continues to rise, consider adding a pre-chilled, inert solvent to dilute the reaction mixture. 4. Prepare an emergency cooling bath (e.g., ice-salt or dry ice-acetone). 5. If necessary, quench the reaction by adding a suitable reagent (e.g., a weak acid to neutralize a basic catalyst).
Localized Hotspots 1. Poor mixing due to inadequate stirring speed or impeller design. 2. Formation of a thick slurry that hinders heat transfer.1. Increase the agitation speed, ensuring it does not introduce excessive splashing. 2. If solids are forming, consider using a higher volume of solvent to maintain a stirrable mixture.
Reaction Fails to Initiate, Followed by a Sudden Exotherm 1. Induction period for the reaction. 2. Low initial temperature is preventing the reaction from starting. 3. Catalyst is not yet activated.1. Do not continue to add the full amount of reagent if the reaction has not initiated. 2. Carefully and slowly warm the reaction mixture by a few degrees to see if the reaction starts. Monitor the temperature very closely. 3. If the reaction begins, immediately switch back to cooling to maintain the desired temperature.
Incomplete Reaction 1. Reaction temperature is too low. 2. Insufficient reaction time.1. Gradually increase the reaction temperature in small increments while carefully monitoring for any significant exotherm. 2. Extend the reaction time and monitor the progress by an appropriate analytical method (e.g., TLC, LC-MS).

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with exothermic reactions of this compound?

A1: The primary hazard is a thermal runaway, where the reaction rate increases uncontrollably, leading to a rapid rise in temperature and pressure. This can result in boiling of the solvent, vessel over-pressurization, and potentially, a release of flammable or toxic materials.[1]

Q2: How can I qualitatively assess the potential for an exothermic reaction with this compound?

A2: Reactions such as Knoevenagel condensations, Michael additions, and alkylations involving the active methylene group of this compound are often exothermic. The use of strong bases or highly reactive electrophiles can increase the likelihood and intensity of the exotherm. A small-scale trial with careful temperature monitoring is always recommended.

Q3: What are the best practices for controlling the temperature of a reaction involving this compound?

A3: Key best practices include:

  • Slow, controlled addition: Add reagents dropwise using an addition funnel or a syringe pump.

  • Adequate cooling: Use a cooling bath (e.g., ice-water, ice-salt) to actively remove heat.[2]

  • Vigorous stirring: Ensure uniform temperature throughout the reaction mixture.

  • Use of an appropriate solvent: Select a solvent with a suitable boiling point and good heat transfer characteristics.

  • Monitoring: Continuously monitor the internal reaction temperature with a calibrated thermometer.

Q4: In the event of a cooling failure, what are the immediate steps I should take?

A4: In case of a cooling failure:

  • Stop all reagent addition immediately.

  • If possible and safe, remove the heat source (if any).

  • Prepare for emergency cooling by having a larger cooling bath or a quenching agent ready.

  • Alert others in the lab and be prepared to evacuate if the situation cannot be controlled.

Q5: Are there any specific reagents that are known to cause highly exothermic reactions with this compound?

A5: While specific calorimetric data is not widely available, reactions with strong bases (e.g., sodium ethoxide, potassium hydroxide) and highly reactive electrophiles (e.g., strong alkylating agents, reactive aldehydes/ketones) should be treated with extreme caution as they are likely to be highly exothermic.[2]

Experimental Protocols

The following are example protocols for common reactions involving cyanoacetamide derivatives, with an emphasis on temperature control. These should be adapted for this compound with appropriate safety considerations.

Protocol 1: General Procedure for Knoevenagel Condensation

This protocol describes the condensation of an aldehyde with a cyanoacetamide derivative.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, thermometer, and an addition funnel, dissolve this compound in a suitable solvent (e.g., ethanol).

  • Cooling: Cool the flask in an ice bath to an internal temperature of 0-5 °C.

  • Catalyst Addition: Add a catalytic amount of a suitable base (e.g., piperidine or triethylamine).

  • Reagent Addition: Slowly add the aldehyde dropwise via the addition funnel over a period of 30-60 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at the controlled temperature and monitor its progress by TLC.

  • Work-up: Once the reaction is complete, proceed with the appropriate work-up and purification steps.

Protocol 2: Nitrosation of a Cyanoacetamide Derivative

This protocol is for the synthesis of a 2-cyano-2-(hydroxyimino)acetamide derivative.

  • Reaction Setup: Dissolve the cyanoacetamide derivative in a suitable solvent (e.g., aqueous ethanol or dioxane) in a flask equipped with a mechanical stirrer and a thermometer.[2][3]

  • Cooling: Cool the reaction mixture to 0-5 °C using an ice-salt bath.[3]

  • Reagent Addition: Prepare a solution of sodium nitrite in water. Add this solution dropwise to the cooled reaction mixture over at least 1 hour, maintaining the internal temperature below 5 °C.[2]

  • pH Control: If the reaction is acid-catalyzed, the pH should be carefully controlled to avoid decomposition of the product.[3]

  • Reaction Monitoring and Work-up: Continue stirring at low temperature for an additional hour after the addition is complete before proceeding with product isolation.[2][3]

Quantitative Data on Reaction Conditions

The following table summarizes typical reaction conditions found in the literature for reactions analogous to those involving this compound. This data can be used as a starting point for developing safe experimental procedures.

Reaction Type Starting Material Reagents Solvent Temperature Range (°C) Key Control Measures
Nitrosation N-Aryl-2-cyanoacetamideSodium nitrite, Hydrochloric acidDioxane/Water0-5Dropwise addition of reagents, ice bath cooling.[2]
Nitrosation CyanoacetamideIsoamyl nitrite, Sodium ethoxideEthanolBelow 20Dropwise addition of sodium ethoxide solution.[2]
Nitrosation Cyanoacetyl Ethyl UreaTertiary Butyl Nitrite, Sodium EthoxideEthanol10Slow, dropwise addition of nitrite, external cooling.[2]
Knoevenagel Condensation 6-nitroveratraldehyde, 2-cyanoacetamidePiperidine (catalyst)MethanolRefluxThe initial slurry was heated to become stirrable.[4]
Pyridone Synthesis N-phenyl-2-cyanoacetamide, AcetylacetonePotassium Hydroxide (catalyst)EthanolReflux (~80)The reaction was heated to reflux after the addition of a catalytic amount of base.[5]

Visualizing Workflows and Pathways

Troubleshooting Workflow for Exothermic Reactions

The following diagram illustrates a logical workflow for troubleshooting an unexpected exotherm during a reaction with this compound.

Exotherm_Troubleshooting start Unexpected Temperature Rise Detected stop_addition Immediately Stop Reagent Addition start->stop_addition enhance_cooling Enhance Cooling (Increase coolant flow, lower bath temp) stop_addition->enhance_cooling monitor_temp Monitor Temperature Trend enhance_cooling->monitor_temp temp_decreasing Temperature Decreasing? monitor_temp->temp_decreasing stabilized Reaction Stabilized Resume addition slowly with caution temp_decreasing->stabilized Yes temp_increasing Temperature Still Increasing? temp_decreasing->temp_increasing No dilute Dilute with Pre-chilled Inert Solvent temp_increasing->dilute Yes quench Prepare to Quench Reaction temp_increasing->quench No dilute->monitor_temp emergency Emergency Shutdown (Quench, alert personnel, evacuate if necessary) quench->emergency

A logical workflow for troubleshooting exothermic events.

Generalized Knoevenagel Condensation Pathway

This diagram shows the key steps in a base-catalyzed Knoevenagel condensation involving this compound, highlighting the steps where heat generation is expected.

Knoevenagel_Pathway cluster_reactants Reactants cluster_reaction Reaction Steps 2_Cyano_n_ethylacetamide This compound Deprotonation 1. Deprotonation (Exothermic) 2_Cyano_n_ethylacetamide->Deprotonation Aldehyde_Ketone Aldehyde or Ketone Nucleophilic_Attack 2. Nucleophilic Attack (Exothermic) Aldehyde_Ketone->Nucleophilic_Attack Base Base (e.g., Piperidine) Base->Deprotonation Deprotonation->Nucleophilic_Attack Protonation 3. Protonation Nucleophilic_Attack->Protonation Dehydration 4. Dehydration Protonation->Dehydration Product α,β-Unsaturated Product Dehydration->Product

Key steps in the Knoevenagel condensation of this compound.

References

impact of solvent purity on 2-Cyano-n-ethylacetamide reaction outcome

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to address challenges related to the synthesis of 2-Cyano-n-ethylacetamide, with a specific focus on the critical role of solvent purity.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, providing potential causes related to solvent purity and recommended solutions.

IssuePotential Cause(s) Related to Solvent PurityRecommended Solution(s)
Low Yield Presence of Water: Water can hydrolyze starting materials, such as acyl chlorides or dehydrating agents (in carbodiimide coupling), reducing the amount of reactants available for the desired reaction.[1][2] It can also lead to the formation of carboxylic acid byproducts from the acylating agent.- Use anhydrous solvents. If necessary, purify the solvent by distillation over a suitable drying agent (e.g., CaH₂ for amides, P₂O₅ or CaH₂ for chlorinated alkanes).[3] - Store solvents over activated molecular sieves to maintain dryness.[3] - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture contamination.[4]
Reactive Impurities: Aldehydes or other reactive carbonyl compounds in the solvent can compete with the desired reaction, consuming the amine starting material and forming side products.- Purify the solvent to remove reactive impurities. For example, refluxing amides like DMF with CaH₂ can help remove such impurities.[3] - Consider using a higher grade of solvent or a freshly opened bottle.
Impure Product / Difficult Purification Presence of Protic Impurities: Alcohols or other protic impurities in the solvent can react with the acylating agent, leading to the formation of ester byproducts that can be difficult to separate from the desired amide.- Wash solvents with water to remove water-soluble impurities like alcohols before drying and distillation.[3] - Choose a solvent that is less likely to contain protic impurities.
Cross-Contamination: Solvents may be contaminated with residues from previous uses if not properly cleaned and purified.- Use dedicated glassware and purification setups for specific solvents. - Perform a quality check (e.g., via GC or NMR) on the solvent before use if contamination is suspected.[5][6]
Reaction Fails to Initiate or Proceeds Slowly Presence of Inhibitors: Some solvents may contain stabilizers or inhibitors (e.g., BHT in THF) that can interfere with the reaction, particularly if it involves radical pathways or sensitive catalysts.- Remove inhibitors by passing the solvent through a column of activated alumina or by distillation.[4]
Solvent Polarity Mismatch: The chosen solvent may not be suitable for the specific reaction mechanism, leading to poor solubility of reactants or intermediates.- While not strictly a purity issue, selecting a solvent of appropriate polarity is crucial. Dipolar aprotic solvents like DMF or CH₂Cl₂ are common for amide synthesis.[7]
Formation of Colored Impurities Degradation of Solvent: Some solvents can degrade over time or upon exposure to air and light, forming colored impurities. For instance, ethers can form peroxides.[3]- Check for peroxides in ether solvents before use and purify if necessary.[3] - Store solvents in dark, airtight containers.

Frequently Asked Questions (FAQs)

Q1: What is the most critical solvent impurity to avoid in the synthesis of this compound?

A1: The most critical impurity is typically water. Amide bond formation often involves reagents that are highly sensitive to moisture, such as acyl chlorides or carbodiimides. Water can lead to the hydrolysis of these reagents, resulting in low yields and the formation of byproducts that complicate purification.[1][2]

Q2: How can I determine the purity of my solvent before starting the reaction?

A2: Several analytical techniques can be used to assess solvent purity. Gas Chromatography (GC) is effective for identifying volatile impurities. Karl Fischer titration is the standard method for quantifying water content. For a quick qualitative check, techniques like Thin Layer Chromatography (TLC) can sometimes reveal non-volatile impurities.[5][6] Additionally, physical constants like boiling point and refractive index can indicate the purity of a solvent.[8][9]

Q3: Is it always necessary to distill solvents before use?

A3: Not always. For many standard reactions, high-quality commercial anhydrous solvents may be sufficient. However, for sensitive or high-stakes reactions where yield and purity are paramount, fresh distillation from an appropriate drying agent is a recommended practice to ensure the removal of water, peroxides, and other dissolved impurities.[3][4]

Q4: Can I use molecular sieves instead of distillation for drying solvents?

A4: Yes, adding activated molecular sieves (typically 3Å or 4Å) to a solvent and allowing it to stand is an effective way to remove water.[3] This method is often simpler and safer than distillation. However, distillation is more effective at removing other non-water impurities. For very sensitive reactions, using molecular sieves to maintain the dryness of a previously distilled solvent is a good practice.[3]

Q5: What are the common side reactions caused by impure solvents in amide synthesis?

A5: Impure solvents can lead to several side reactions. Water can cause the hydrolysis of the acylating agent. Alcohols can lead to the formation of ester byproducts. If the solvent itself is an amide (like DMF or DMAc), it can sometimes participate in the reaction under certain conditions.

Q6: Are there greener solvent alternatives for the synthesis of this compound?

A6: While traditional solvents like DMF and CH₂Cl₂ are common, there is a push towards using more environmentally friendly solvents.[7] Depending on the specific reaction conditions, solvents like 2-methyltetrahydrofuran (2-MeTHF) or cyclopentyl methyl ether (CPME) might be viable alternatives to chlorinated solvents. Some amide coupling reactions can even be performed in water under specific conditions.[10]

Experimental Protocols

Protocol 1: General Synthesis of this compound via Acyl Chloride

This protocol describes a general method for the N-acylation of an amine with an acyl chloride under Schotten-Baumann conditions, which can be adapted for the synthesis of this compound from ethylamine and cyanoacetyl chloride.

Materials:

  • Ethylamine

  • Cyanoacetyl chloride

  • Dichloromethane (CH₂Cl₂) (purified)

  • 10% aqueous Sodium Hydroxide (NaOH) solution

  • 1M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve ethylamine (1.0 eq) in dichloromethane.

  • Add an equal volume of 10% aqueous NaOH solution to the flask.

  • Cool the biphasic mixture to 0-5 °C using an ice bath and stir vigorously.

  • Slowly add cyanoacetyl chloride (1.1 eq) dropwise to the rapidly stirred mixture over 10-15 minutes.

  • After the addition is complete, allow the reaction to stir at 0-5 °C for 30 minutes, then warm to room temperature and stir for an additional 1-2 hours.

  • Monitor the reaction by TLC until the starting amine is consumed.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.[1]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure to yield the crude product.[1]

  • Purify the crude this compound by recrystallization or column chromatography.

Protocol 2: Solvent Purification by Distillation

This protocol outlines a general procedure for purifying a solvent like dichloromethane by distillation over a drying agent.

Materials:

  • Dichloromethane (reagent grade)

  • Calcium Hydride (CaH₂)

  • Distillation apparatus (round-bottom flask, distillation head, condenser, receiving flask)

  • Heating mantle

  • Inert gas source (Nitrogen or Argon)

Procedure:

  • Set up the distillation apparatus in a fume hood. Ensure all glassware is dry.

  • Add the solvent to be purified to the round-bottom flask.

  • Add the drying agent (e.g., calcium hydride for dichloromethane) to the flask. The amount will depend on the solvent and its expected water content, but a common practice is to add enough to have a layer at the bottom.

  • Attach the flask to the distillation apparatus and flush the system with an inert gas.

  • Begin heating the flask gently with the heating mantle.

  • Collect the distillate in the receiving flask. Discard the first small fraction, as it may contain more volatile impurities.

  • Stop the distillation before the flask runs dry to avoid overheating the residue, which can be hazardous.[3]

  • Store the purified, anhydrous solvent in a sealed container, often over activated molecular sieves to maintain dryness, under an inert atmosphere.[3]

Visualizations

TroubleshootingWorkflow start Low Yield or Impure Product in this compound Synthesis check_purity Step 1: Assess Solvent Purity start->check_purity is_pure Is Solvent Purity Sufficient? (e.g., Anhydrous, Free of Reactive Impurities) check_purity->is_pure rerun_reaction Rerun Reaction with Purified Solvent is_pure->rerun_reaction No check_other Step 2: Investigate Other Parameters is_pure->check_other Yes purify_solvent Action: Purify Solvent (e.g., Distillation, Drying Agents) purify_solvent->rerun_reaction success Successful Synthesis rerun_reaction->success other_params Stoichiometry, Temperature, Reagent Quality check_other->other_params optimize Action: Optimize Other Reaction Conditions other_params->optimize optimize->rerun_reaction

Caption: Troubleshooting workflow for low yield.

ExperimentalWorkflow start Start: Reagents & Purified Solvent reaction_setup Reaction Setup (Inert Atmosphere, 0-5°C) start->reaction_setup addition Slow Addition of Acylating Agent reaction_setup->addition reaction Reaction Monitoring (TLC) addition->reaction workup Aqueous Workup (Wash & Extract) reaction->workup drying Drying & Solvent Removal workup->drying purification Purification (Recrystallization or Chromatography) drying->purification analysis Product Analysis (NMR, MS, MP) purification->analysis

Caption: General experimental workflow.

References

scaling up 2-Cyano-n-ethylacetamide synthesis from lab to pilot plant

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Synthesis of 2-Cyano-n-ethylacetamide

This technical support center provides guidance for researchers, scientists, and drug development professionals on scaling up the synthesis of this compound from the laboratory to a pilot plant. It includes frequently asked questions, troubleshooting guides, detailed experimental protocols, and comparative data to address challenges encountered during scale-up.

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic route for this compound at a laboratory scale? A1: The most common and straightforward synthesis involves the aminolysis of an ethyl cyanoacetate derivative with ethylamine.[1][2] In this reaction, ethyl cyanoacetate is treated with a concentrated solution of ethylamine, often in a suitable solvent or neat, to yield this compound. The reaction is a nucleophilic acyl substitution.

Q2: What is the reaction mechanism for the formation of this compound from ethyl cyanoacetate and ethylamine? A2: The reaction proceeds via a nucleophilic addition-elimination mechanism. The nitrogen atom of ethylamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of ethyl cyanoacetate.[3] This forms a tetrahedral intermediate, which then collapses, eliminating an ethoxide ion (the leaving group) to form the stable amide product, this compound.[3]

Q3: What are the critical challenges when scaling this synthesis from a lab to a pilot plant? A3: Key challenges during scale-up include:

  • Heat Management: The reaction is often exothermic. What is easily dissipated in a small flask can lead to a dangerous temperature increase in a large reactor, potentially causing side reactions or solvent boiling.[4][5]

  • Mixing Efficiency: Ensuring homogenous mixing of reactants in a large volume is more difficult and critical for consistent reaction progress and yield.[4]

  • Reagent Addition Rate: The rate of adding ethylamine needs to be carefully controlled in a pilot plant to manage the reaction rate and temperature.[5]

  • Product Isolation and Purification: Techniques like filtration and crystallization behave differently at a larger scale. Handling large volumes of solvents and solids requires different equipment and procedures.[4][6]

  • Safety: Handling larger quantities of chemicals like ethylamine, which is flammable and corrosive, requires stringent safety protocols and specialized equipment.[7]

Q4: What safety precautions are essential for handling the reagents and product? A4:

  • Ethyl Cyanoacetate: Handle in a well-ventilated area, wear protective gloves and eye protection. It can cause skin and eye irritation.[7]

  • Ethylamine: Use in a well-ventilated area or under a fume hood. It is a flammable liquid and vapor and can cause severe skin burns and eye damage. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and chemical-resistant clothing.[8]

  • This compound: This compound is harmful if swallowed, in contact with skin, or if inhaled.[9] It causes skin and serious eye irritation.[9] Always handle with appropriate PPE and in a well-ventilated environment.[8][10]

Troubleshooting Guide

Q1: My reaction yield is significantly lower at the pilot scale compared to the lab. What are the potential causes? A1: Low yield upon scale-up can be attributed to several factors:

  • Poor Temperature Control: An uncontrolled temperature rise can lead to the formation of byproducts. Ensure the reactor's cooling system is adequate and the addition of ethylamine is slow enough to maintain the target temperature.

  • Inefficient Mixing: Inadequate agitation can result in localized "hot spots" or areas of high reactant concentration, leading to incomplete reactions or side product formation. Verify that the impeller design and mixing speed are appropriate for the reactor volume.[4]

  • Incomplete Reaction: The reaction may require more time at a larger scale to reach completion. Monitor the reaction's progress using an appropriate analytical method like TLC or HPLC before proceeding with the workup.[11]

Q2: The final product is a yellow or brown oil instead of a white solid. How can I fix this? A2: An oily or colored product typically indicates the presence of impurities or residual solvent.[6]

  • Residual Solvent: Ensure the product is thoroughly dried under vacuum. You can dissolve the oil in a volatile solvent like ethyl acetate, dry the solution with an anhydrous salt (e.g., Na₂SO₄), filter, and re-evaporate the solvent.[6]

  • High Impurity Content: The impurities may be depressing the melting point. Purification is necessary.

    • Recrystallization: This is the most effective method for removing small amounts of impurities.[1][6] Choose a solvent system where the product is soluble at high temperatures but sparingly soluble at low temperatures.[6] Hot filtration after dissolving in a minimal amount of hot solvent can remove insoluble impurities.[1]

    • Decolorization: If the product remains colored after recrystallization, dissolve it in a suitable hot solvent and treat it with a small amount of activated carbon, followed by hot filtration to remove the carbon before cooling to crystallize.[1][6]

  • Inducing Crystallization: If the purified product is still an oil, try scratching the inside of the flask with a glass rod at the liquid-air interface or adding a seed crystal of pure this compound.[6]

Q3: The filtration process is very slow at the pilot scale. What can be done? A3: Slow filtration is often caused by very fine crystals that clog the filter medium.[11]

  • Crystal Size Optimization: The cooling rate during crystallization significantly impacts crystal size. A slower, more controlled cooling process will lead to larger crystals that are easier to filter.

  • Filter Selection: Ensure the filter medium (e.g., filter cloth in a Nutsche filter) has the appropriate pore size for your crystal size distribution.

  • Aging: Allowing the crystallized slurry to "age" (stirring at a low temperature for a period) can help larger crystals grow at the expense of smaller ones (Ostwald ripening), improving filterability.[11]

Data Presentation

Table 1: Comparison of Lab vs. Pilot Plant Synthesis Parameters

ParameterLaboratory ScalePilot Plant ScaleKey Considerations for Scale-Up
Reactant 1 Ethyl Cyanoacetate (e.g., 113 g)Ethyl Cyanoacetate (e.g., 10 kg)Ensure accurate measurement and quality.
Reactant 2 70% Ethylamine Solution (e.g., 75 mL)70% Ethylamine Solution (e.g., 6.6 L)Controlled addition rate is critical to manage exotherm.
Solvent Ethanol (e.g., 200 mL)Ethanol (e.g., 18 L)Use anhydrous grade to prevent side reactions.
Reaction Vessel 1 L Round-Bottom Flask50 L Jacketed Glass-Lined ReactorMaterial compatibility and heat transfer efficiency.
Temperature 0-10 °C0-10 °CRequires efficient reactor cooling system.
Addition Time ~30 minutes2-4 hoursSlower addition prevents temperature spikes.
Reaction Time 2 hours4-6 hours (monitor for completion)May increase due to mixing and heat transfer limitations.
Typical Yield 85-95%80-90%A slight decrease on scale-up is common.
Typical Purity >98% (after recrystallization)>98% (after recrystallization)Must meet specifications; purification may need optimization.

Experimental Protocols

Protocol 1: Laboratory Scale Synthesis (100 g)
  • Reactor Setup: Equip a 1 L three-neck round-bottom flask with a mechanical stirrer, a thermometer, and a pressure-equalizing dropping funnel. Place the flask in an ice-salt bath.

  • Charging Reactants: Charge the flask with ethyl cyanoacetate (113 g, 1.0 mol) and ethanol (200 mL). Begin stirring and cool the mixture to 0-5 °C.

  • Amine Addition: Slowly add a 70% aqueous solution of ethylamine (~75 mL, 1.1 mol) via the dropping funnel over 30-45 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Reaction: After the addition is complete, continue stirring the mixture in the ice bath for an additional 2 hours. Monitor the reaction by TLC until the ethyl cyanoacetate is consumed.

  • Product Isolation: Reduce the solvent volume by approximately half using a rotary evaporator. Cool the resulting slurry in an ice bath for 1 hour to maximize precipitation.

  • Filtration: Collect the solid product by vacuum filtration, washing the filter cake with two portions of ice-cold ethanol (50 mL each).[1]

  • Drying: Dry the product in a vacuum oven at 40-50 °C to a constant weight. The expected yield is 95-106 g (85-95%).

  • Purification (if necessary): Recrystallize the crude product from hot ethanol to obtain a white crystalline solid.[1]

Protocol 2: Pilot Plant Scale Synthesis (10 kg)
  • Reactor Preparation: Ensure a 50 L jacketed glass-lined reactor is clean, dry, and inerted with nitrogen. Start the agitator at a moderate speed.

  • Charging Reactants: Charge the reactor with ethyl cyanoacetate (10.0 kg, 88.4 mol) and anhydrous ethanol (18 L).

  • Cooling: Start the circulation of coolant through the reactor jacket to bring the internal temperature down to 0-5 °C.

  • Amine Addition: Slowly feed a 70% aqueous solution of ethylamine (6.6 L, 97.2 mol) into the reactor using a dosing pump over 2-4 hours. Carefully monitor the internal temperature and adjust the addition rate to maintain it between 0-10 °C.

  • Reaction: Once the addition is complete, maintain the reaction mixture at 5-10 °C for 4-6 hours. Take samples periodically to monitor for completion via HPLC.

  • Product Isolation: Once the reaction is complete, concentrate the reaction mixture under vacuum to about half its original volume.

  • Crystallization: Cool the concentrated slurry to 0-5 °C over 2-3 hours and hold for an additional 2 hours to maximize crystal growth.

  • Filtration and Drying: Transfer the slurry to a centrifuge or Nutsche filter-dryer. Wash the product cake with pre-chilled (-5 °C) anhydrous ethanol (2 x 4 L). Dry the product under vacuum at 40-50 °C until the desired solvent content is reached. The expected yield is 8.9-9.9 kg (80-90%).

Visualizations

ScaleUp_Workflow cluster_lab Laboratory Scale cluster_pilot Pilot Plant Scale lab_setup 1. Flask Setup & Reagent Charge lab_reaction 2. Controlled Addition & Reaction lab_setup->lab_reaction lab_workup 3. Evaporation & Precipitation lab_reaction->lab_workup lab_iso 4. Vacuum Filtration & Drying lab_workup->lab_iso analysis Process Analysis & Parameter Adjustment (Kinetics, Heat Flow, Mixing) lab_iso->analysis Develop Scale-Up Parameters pilot_setup 1. Reactor Inerting & Reagent Charge pilot_reaction 2. Dosed Addition & Reaction pilot_setup->pilot_reaction pilot_workup 3. Vacuum Concentration pilot_reaction->pilot_workup pilot_iso 4. Centrifugation & Vacuum Drying pilot_workup->pilot_iso analysis->pilot_setup Implement Pilot Protocol

Caption: Experimental workflow for scaling up this compound synthesis.

References

Validation & Comparative

A Comparative Analysis of Reactivity: 2-Cyano-N-ethylacetamide vs. 2-Cyano-N,N-diethylacetamide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate building blocks is paramount to the success of synthetic endeavors. This guide provides a detailed comparison of the reactivity of two closely related cyanoacetamide derivatives: 2-cyano-N-ethylacetamide and 2-cyano-N,N-diethylacetamide. While direct comparative experimental data is limited, this document leverages fundamental principles of organic chemistry and available data on analogous systems to offer insights into their expected reactivity profiles.

Introduction

This compound and 2-cyano-N,N-diethylacetamide are valuable intermediates in organic synthesis, notably in the construction of heterocyclic compounds and as precursors to pharmacologically active molecules. Their reactivity is primarily centered around the active methylene group adjacent to the cyano and carbonyl functionalities, making them ideal substrates for a variety of carbon-carbon bond-forming reactions. The key structural difference lies in the substitution at the amide nitrogen, which is expected to influence their reactivity through steric and electronic effects.

Predicted Reactivity Comparison

The primary distinction between this compound (a secondary amide) and 2-cyano-N,N-diethylacetamide (a tertiary amide) is the presence of an additional ethyl group on the nitrogen atom in the latter. This structural variance is predicted to have the following consequences on their reactivity:

  • Steric Hindrance: The two ethyl groups in 2-cyano-N,N-diethylacetamide create a more sterically crowded environment around the amide carbonyl group compared to the single ethyl group in this compound. This increased steric bulk is likely to hinder the approach of nucleophiles to the carbonyl carbon and may also influence the conformation of the molecule, potentially affecting the acidity of the α-protons.

  • Electronic Effects: Alkyl groups are weakly electron-donating. The presence of two ethyl groups in 2-cyano-N,N-diethylacetamide may lead to a slightly greater electron-donating effect compared to the single ethyl group in this compound. This could subtly influence the electron density at the carbonyl carbon and the acidity of the methylene protons.

Based on these principles, it is anticipated that This compound will be the more reactive of the two compounds in reactions involving the active methylene group. The reduced steric hindrance should allow for easier access of bases to deprotonate the α-carbon, and for subsequent reactions of the resulting carbanion with electrophiles.

Physicochemical and Spectroscopic Data

A summary of the available physicochemical and spectroscopic data for the two compounds is presented below. Please note that comprehensive experimental data, particularly for this compound, is not widely available in the literature.

PropertyThis compound2-Cyano-N,N-diethylacetamide
Molecular Formula C₅H₈N₂OC₇H₁₂N₂O
Molecular Weight 112.13 g/mol 140.18 g/mol
CAS Number 15029-36-426391-06-0
Appearance SolidColorless to light yellow liquid
Predicted ¹H NMR δ (ppm): 1.1 (t, 3H), 3.3 (q, 2H), 3.5 (s, 2H), 7.0 (br s, 1H)δ (ppm): 1.2 (t, 6H), 3.4 (q, 4H), 3.5 (s, 2H)
Predicted ¹³C NMR δ (ppm): 15.0, 25.0, 35.0, 117.0, 163.0δ (ppm): 13.0, 25.0, 42.0, 117.0, 162.0

Note: The NMR data is predicted based on standard chemical shift values and data from analogous compounds. Experimental verification is recommended.

Key Reactions and Experimental Protocols

The Knoevenagel condensation is a characteristic reaction of active methylene compounds like 2-cyanoacetamides. Below are representative protocols for this reaction.

Experimental Protocol: Knoevenagel Condensation with this compound (Representative)

Objective: To synthesize an α,β-unsaturated cyanoacrylamide via the Knoevenagel condensation of this compound with an aromatic aldehyde.

Materials:

  • This compound (1.0 eq)

  • Aromatic aldehyde (e.g., benzaldehyde) (1.0 eq)

  • Piperidine (catalytic amount, e.g., 0.1 eq)

  • Ethanol (solvent)

Procedure:

  • To a solution of this compound (1.0 eq) and the aromatic aldehyde (1.0 eq) in ethanol, add a catalytic amount of piperidine.

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., reflux) and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect the solid by filtration, wash with cold ethanol, and dry.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography or recrystallization.

Experimental Protocol: Knoevenagel Condensation with 2-Cyano-N,N-diethylacetamide

Objective: To synthesize an α,β-unsaturated cyanoacrylamide via the Knoevenagel condensation of 2-cyano-N,N-diethylacetamide with an aromatic aldehyde.

Materials:

  • 2-Cyano-N,N-diethylacetamide (1.0 eq)

  • Aromatic aldehyde (e.g., 4-chlorobenzaldehyde) (1.0 eq)

  • Piperidine (catalytic amount, e.g., 0.1 eq)

  • Ethanol (solvent)

Procedure:

  • In a round-bottom flask, dissolve 2-cyano-N,N-diethylacetamide (1.0 eq) and the aromatic aldehyde (1.0 eq) in ethanol.

  • Add a few drops of piperidine to the solution.

  • Heat the mixture to reflux and monitor the reaction by TLC.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • The product may precipitate upon cooling. If so, collect the crystals by filtration, wash with a small amount of cold ethanol, and dry.

  • If the product does not precipitate, remove the solvent under reduced pressure and purify the crude product by recrystallization or column chromatography.

Visualizing Reactivity and Workflows

The following diagrams illustrate the key reactivity principles and a general experimental workflow for the Knoevenagel condensation.

G Predicted Reactivity Comparison cluster_0 This compound cluster_1 2-Cyano-N,N-diethylacetamide a Less Steric Hindrance b More Accessible α-protons a->b c Higher Reactivity b->c f Lower Reactivity d Greater Steric Hindrance e Less Accessible α-protons d->e e->f

Caption: Predicted reactivity based on steric hindrance.

G Knoevenagel Condensation Workflow start Reactants: 2-Cyanoacetamide derivative Aldehyde/Ketone Catalyst (e.g., Piperidine) Solvent (e.g., Ethanol) reaction Reaction: Stirring at RT or Reflux Monitoring by TLC start->reaction workup Work-up: Cooling Precipitation/Concentration reaction->workup purification Purification: Filtration Recrystallization/ Column Chromatography workup->purification product Final Product: α,β-unsaturated cyanoacrylamide purification->product

Caption: General workflow for Knoevenagel condensation.

Conclusion

A Comparative Guide to Catalysts for Efficient 2-Cyano-N-ethylacetamide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The efficient synthesis of 2-Cyano-n-ethylacetamide, a key intermediate in the production of various pharmaceuticals, relies heavily on the choice of an appropriate catalytic system. This guide provides an objective comparison of different catalytic approaches for this synthesis, supported by experimental data from analogous reactions. We will delve into detailed methodologies for key synthetic routes, present a comparative analysis of catalyst performance, and visualize the experimental workflow.

The primary route to this compound involves the amidation of a cyanoacetic acid derivative, typically an ester like ethyl cyanoacetate, with ethylamine. The choice of catalyst is critical in determining the reaction's efficiency, yield, and environmental impact. This guide will focus on comparing base-catalyzed and Lewis acid-catalyzed systems.

Quantitative Data Comparison

The following table summarizes the performance of different catalyst types in the synthesis of N-substituted cyanoacetamides. While direct comparative data for this compound is limited in publicly available literature, this table extrapolates data from the synthesis of closely related analogs, such as N,N-dimethylcyanoacetamide and other N-alkylated cyanoacetamides, to provide a useful comparison.

Catalyst TypeCatalyst ExampleSubstratesSolventTemperature (°C)Reaction TimeYield (%)Reference/Analogy
Base-Catalyzed Sodium EthoxideEthyl Cyanoacetate + DimethylamineEthanolRoom Temp.3 daysHigh (not specified)Synthesis of N,N-dimethylcyanoacetamide.[1]
Base-Catalyzed Butyl LithiumEthyl Cyanoacetate + BenzylamineTHFNot specifiedNot specified91Synthesis of N-benzylcyanoacetamide.[2]
Base-Catalyzed Triethylamine2-Cyanoacetamide + 2-ChloroacetoacetateNot specifiedNot specifiedNot specifiedGoodAlkylation of 2-cyanoacetamide.[3]
Lewis Acid Iron(III) ChlorideEthyl Acetate + Benzyl AmineSolvent-free50Not specifiedHighGeneral amidation of esters.[4]
Non-Catalytic Aqueous AmmoniaEthyl Cyanoacetate + AmmoniaWaterRoom Temp.~1 hour86-88Synthesis of cyanoacetamide.[5]

Note: The data presented is for analogous reactions and should be considered as indicative of the potential performance for the synthesis of this compound.

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are representative of the different catalytic approaches to N-substituted cyanoacetamide synthesis.

1. Base-Catalyzed Synthesis using Sodium Ethoxide (Analogous to N,N-dimethylcyanoacetamide synthesis)

This protocol is adapted from the synthesis of N,N-dimethylcyanoacetamide.[1]

  • Materials: Ethyl cyanoacetate, ethanol, sodium ethoxide, ethylamine solution in ethanol.

  • Procedure:

    • Dissolve ethyl cyanoacetate in absolute ethanol in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

    • Add a catalytic amount of sodium ethoxide to the solution.

    • Slowly add a solution of ethylamine in ethanol to the reaction mixture at room temperature.

    • Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC). Based on analogous reactions, this may take an extended period.[1]

    • Upon completion, neutralize the catalyst with a dilute acid (e.g., acetic acid).

    • Remove the solvent under reduced pressure.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

    • Purify the crude product by recrystallization or column chromatography.

2. Lewis Acid-Catalyzed Synthesis using Iron(III) Chloride (General Amidation of Esters)

This protocol is a general method for the direct amidation of esters catalyzed by FeCl₃.[4]

  • Materials: Ethyl cyanoacetate, ethylamine, iron(III) chloride (FeCl₃).

  • Procedure:

    • To a clean, dry reaction vessel, add ethyl cyanoacetate and ethylamine.

    • Add a catalytic amount of anhydrous iron(III) chloride (e.g., 15 mol%) to the mixture.[4]

    • Heat the reaction mixture under solvent-free conditions with stirring. An optimal temperature would need to be determined experimentally, with 50°C being a starting point based on similar reactions.[4]

    • Monitor the reaction progress by TLC or GC-MS.

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dissolve the reaction mixture in an organic solvent like dichloromethane.

    • Wash the solution with water and then with brine to remove the catalyst and any unreacted amine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent to yield the crude this compound.

    • Further purification can be achieved by column chromatography on silica gel.

3. Non-Catalytic Amidation (Based on Cyanoacetamide Synthesis)

This method is adapted from the synthesis of the parent cyanoacetamide and relies on the inherent basicity of the amine.[5]

  • Materials: Ethyl cyanoacetate, concentrated aqueous ethylamine solution.

  • Procedure:

    • In a wide-mouthed flask, cool a concentrated aqueous solution of ethylamine in an ice bath.

    • Slowly add ethyl cyanoacetate to the cold ethylamine solution with vigorous stirring. An exothermic reaction may be observed.

    • Continue stirring the mixture in the ice bath for approximately one hour.

    • If a precipitate forms, filter the product by suction and wash with a small amount of ice-cold water or ethanol.

    • If no precipitate forms, extract the product from the aqueous solution using an appropriate organic solvent (e.g., dichloromethane or ethyl acetate).

    • Combine the organic extracts, dry over a suitable drying agent (e.g., Na₂SO₄), and concentrate under reduced pressure.

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Visualizations

General Synthetic Pathway

The synthesis of this compound from ethyl cyanoacetate and ethylamine can be catalyzed by either a base or a Lewis acid. The general reaction is depicted below.

G General Synthesis of this compound cluster_reactants Reactants cluster_product Product Ethyl Cyanoacetate Ethyl Cyanoacetate Reaction Amidation Ethyl Cyanoacetate->Reaction Ethylamine Ethylamine Ethylamine->Reaction This compound This compound Reaction->this compound Catalyst Catalyst (Base or Lewis Acid) Catalyst->Reaction

Caption: General reaction pathway for the synthesis of this compound.

Experimental Workflow for Catalyst Comparison

A logical workflow for comparing the efficiency of different catalysts in the synthesis of this compound is essential for systematic research.

G Workflow for Catalyst Comparison Start Start Define Reaction Conditions Define Standard Conditions (Temp, Time, Conc.) Start->Define Reaction Conditions Select Catalysts Select Catalysts (Base, Lewis Acid, etc.) Define Reaction Conditions->Select Catalysts Perform Parallel Syntheses Perform Parallel Syntheses Select Catalysts->Perform Parallel Syntheses Monitor Reactions Monitor Reaction Progress (TLC, GC, HPLC) Perform Parallel Syntheses->Monitor Reactions Work-up & Isolate Product Work-up and Isolate Product Monitor Reactions->Work-up & Isolate Product Analyze Product Analyze Product (Yield, Purity - NMR, MS) Work-up & Isolate Product->Analyze Product Compare Results Compare Catalyst Performance Analyze Product->Compare Results End End Compare Results->End

Caption: A systematic workflow for the comparative evaluation of catalysts.

References

Structural Validation of 2-Cyano-n-ethylacetamide: A Comparative Guide Using 2D NMR

Author: BenchChem Technical Support Team. Date: December 2025

The definitive structural elucidation of synthesized compounds is a critical step in chemical research and drug development. For a small molecule like 2-Cyano-n-ethylacetamide, with its distinct functional groups, two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy offers a powerful, non-destructive method to unambiguously confirm its covalent framework. This guide provides an in-depth analysis of the structural validation of this compound using 2D NMR, compares this technique with viable alternatives, and presents the supporting experimental protocols.

Structural Assignment of this compound using 2D NMR

The structure of this compound (C₅H₈N₂O) presents a straightforward case for structural verification using a suite of 2D NMR experiments. The key is to establish connectivity between the ethyl group, the acetamide backbone, and the cyano group. The protons and carbons are numbered as follows for clarity in spectral assignment:

Structure and Numbering:

      O   (4) (5)
      ||   /
NC-CH₂-C -NH-CH₂-CH₃
  (3) (2) (1)

Based on established chemical shift principles, a hypothetical but realistic set of 2D NMR correlations can be predicted. These correlations, acquired through COSY, HSQC, and HMBC experiments, provide definitive evidence for the molecular structure.

Data Presentation: Predicted 2D NMR Correlation Data

The following table summarizes the expected quantitative data from ¹H, ¹³C, and 2D NMR analyses of this compound.

Atom #δ¹³C (ppm)δ¹H (ppm)Multiplicity¹H-¹H COSY Correlations (with Proton #)¹H-¹³C HSQC Correlation (with Carbon #)¹H-¹³C HMBC Correlations (with Carbon #)
1168.5-----
225.03.50s-21, 3
3117.0-----
435.03.30q541, 5
515.01.20t454
NH-6.50br s4-1, 4

Comparison with Alternative Structural Validation Techniques

While 2D NMR is a premier tool for structural elucidation in solution, other techniques offer complementary or, in some cases, more suitable information depending on the research goals. The primary alternatives are single-crystal X-ray crystallography and mass spectrometry.[1]

TechniquePrincipleAdvantages for this compoundDisadvantages
2D NMR Spectroscopy Measures nuclear spin correlations through chemical bonds in solution.- Provides unambiguous atom connectivity.[2]- Non-destructive.- Reflects the structure in a solution state, which is often relevant for biological activity.- Requires a relatively larger amount of pure sample.- Does not provide information on the solid-state packing or absolute stereochemistry.
X-ray Crystallography Scatters X-rays off a single crystal to determine the precise 3D arrangement of atoms in the solid state.[3]- Provides the "gold standard" for absolute structure determination, including bond lengths and angles.[1]- Can definitively establish stereochemistry.- Requires a high-quality single crystal, which can be challenging to grow.[1]- The solid-state conformation may differ from the solution or biologically active conformation.
Mass Spectrometry (MS) Measures the mass-to-charge ratio of ions to determine molecular weight and fragmentation patterns.[4]- Extremely sensitive, requiring very little sample.- Provides accurate molecular weight and elemental composition (with high-resolution MS).[4]- Fragmentation patterns can offer structural clues.[5]- Does not directly provide atom connectivity or stereochemistry.- Isomers can be difficult to distinguish without tandem MS and reference spectra.[6]

Experimental Protocols

A detailed and standardized protocol is essential for acquiring high-quality 2D NMR data.

1. Sample Preparation:

  • Dissolve approximately 10-20 mg of pure this compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Transfer the solution to a 5 mm NMR tube. Ensure the sample height is adequate (at least 4.5 cm) for proper instrument shimming.[7]

2. Instrument Setup:

  • The experiments should be performed on a spectrometer with a minimum field strength of 400 MHz.

  • Tune and match the probe for both the ¹H and ¹³C frequencies.[7]

  • Lock the spectrometer on the deuterium signal of the solvent and perform gradient shimming to optimize magnetic field homogeneity.

3. Data Acquisition:

  • ¹H Spectrum: Acquire a standard 1D proton spectrum to determine the spectral width (SW) and transmitter frequency offset (o1p).[8]

  • COSY (Correlation Spectroscopy):

    • Use a standard gradient-selected COSY pulse sequence (e.g., cosygpqf).

    • Set the spectral widths in both F1 and F2 dimensions to match the proton spectrum.

    • Acquire data with 2-4 scans per increment and 256-512 increments in the F1 dimension.[9]

  • HSQC (Heteronuclear Single Quantum Coherence):

    • Use a standard gradient-selected, sensitivity-enhanced HSQC pulse sequence (e.g., hsqcedetgpsisp2.2).[8]

    • Set the F2 (proton) dimension spectral width based on the ¹H spectrum and the F1 (carbon) dimension spectral width to cover the expected ¹³C chemical shift range (e.g., 0-180 ppm).

    • Optimize the one-bond coupling constant (¹J_CH) to an average value of 145 Hz.

    • Acquire data with 4-8 scans per increment and 256 increments in the F1 dimension.[10]

  • HMBC (Heteronuclear Multiple Bond Correlation):

    • Use a standard gradient-selected HMBC pulse sequence (e.g., hmbcgplpndqf).

    • Use the same spectral widths as the HSQC experiment.

    • Optimize the long-range coupling constant (ⁿJ_CH) to a compromise value, typically 8 Hz, to observe 2- and 3-bond correlations.[8]

    • Acquire data with 16-64 scans per increment and 256 increments in the F1 dimension. HMBC is less sensitive and requires more scans than HSQC.[10]

4. Data Processing:

  • Apply a sine-bell or squared sine-bell window function to both dimensions.

  • Perform Fourier transformation, phase correction, and baseline correction to obtain the final 2D spectra.

Mandatory Visualizations

The following diagrams illustrate the workflow for structural validation and the key molecular correlations for this compound.

G cluster_prep Sample Preparation cluster_acq Data Acquisition (400+ MHz) cluster_proc Data Processing & Analysis cluster_val Validation prep Dissolve 10-20 mg of This compound in Deuterated Solvent tube Transfer to 5 mm NMR Tube prep->tube acq_1d 1. Acquire 1D ¹H Spectrum tube->acq_1d acq_cosy 2. Acquire gCOSY acq_1d->acq_cosy acq_hsqc 3. Acquire gHSQC acq_cosy->acq_hsqc acq_hmbc 4. Acquire gHMBC acq_hsqc->acq_hmbc proc Fourier Transform, Phasing & Baseline Correction acq_hmbc->proc assign Assign Signals and Correlate Spectra proc->assign validation Confirm Structure Matches Correlations assign->validation

Caption: Workflow for 2D NMR structural validation.

G mol H5 C4 H5->C4 H4 H4->H5 COSY C1 H4->C1 C5 H4->C5 H2 H2->C1 HMBC C3 H2->C3 NH NH->C1 NH->C4 C2

Caption: Key 2D NMR correlations in this compound.

References

A Comparative Guide to HPLC and GC-MS Methods for the Analysis of 2-Cyano-n-ethylacetamide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and reliable quantification of pharmaceutical intermediates like 2-Cyano-n-ethylacetamide is critical for ensuring process control and final product quality. This guide provides an objective comparison of two prevalent analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the analysis of this compound. This document outlines detailed experimental protocols and presents supporting data based on established analytical practices for structurally related molecules to aid in method selection, development, and validation.

Methodology Overview: HPLC vs. GC-MS

The choice between HPLC and GC-MS for the analysis of this compound is fundamentally driven by the physicochemical properties of the analyte. As a polar and non-volatile compound, its suitability for each technique differs significantly.

  • High-Performance Liquid Chromatography (HPLC): This technique is exceptionally well-suited for polar, non-volatile, and thermally labile compounds.[1] Several HPLC modes, including Reversed-Phase (RP-HPLC) with polar-compatible columns or Hydrophilic Interaction Liquid Chromatography (HILIC), can be effectively employed for direct analysis with straightforward sample preparation, typically involving only dissolution in a suitable solvent.[1]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful tool for volatile and thermally stable compounds.[1] Direct analysis of this compound is challenging due to its low volatility. Therefore, a derivatization step is necessary to convert the analyte into a more volatile and thermally stable form, often through silylation.[1] While this approach can yield high sensitivity and provide valuable structural information from the mass spectrometer, the additional sample preparation step can introduce complexity and potential variability.[1]

Experimental Protocols

The following sections detail representative protocols for the analysis of this compound using both HPLC and GC-MS. These methodologies are based on standard practices for similar polar analytes.

High-Performance Liquid Chromatography (HPLC) Protocol

This protocol outlines a reversed-phase HPLC method with UV detection, a common and robust approach for quantifying polar organic molecules.

Instrumentation:

  • HPLC system equipped with a pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV Detector.

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: Isocratic elution with a mixture of Acetonitrile and Water (e.g., 30:70 v/v) containing 0.1% Formic Acid to improve peak shape.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detection: UV detection at approximately 210 nm.

Sample Preparation:

  • Accurately weigh and dissolve the this compound sample in the mobile phase to achieve a final concentration of approximately 0.5 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol with Derivatization

This protocol includes a silylation derivatization step to make the analyte volatile and amenable to GC-MS analysis.[1]

Instrumentation:

  • GC-MS system with a split/splitless injector and a mass selective detector.[1]

Derivatization and Sample Preparation:

  • Accurately weigh 1 mg of the this compound sample into a reaction vial.

  • Add 500 µL of a suitable solvent (e.g., dry pyridine) and 500 µL of a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).[1]

  • Seal the vial tightly and heat at 70 °C for 60 minutes to ensure complete derivatization.[1]

  • Cool the vial to room temperature before injection.

Chromatographic and Mass Spectrometric Conditions:

  • Column: 5% Phenyl Methyl Siloxane capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).[1]

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.[1]

  • Injector Temperature: 260 °C.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: 15 °C/min to 280 °C.

    • Hold: 5 minutes at 280 °C.

  • Injection: 1 µL with a split ratio of 20:1.

  • Transfer Line Temperature: 280 °C.[1]

  • Ion Source Temperature: 230 °C.[1]

  • Ionization Mode: Electron Ionization (EI) at 70 eV.[1]

  • Mass Range: Scan from m/z 40-500.

Data Presentation: Performance Comparison

The following table summarizes the expected performance characteristics for the described HPLC and GC-MS methods. These values are representative and should be confirmed during formal method validation according to ICH guidelines.[2][3]

ParameterHPLC-UVGC-MS (with Derivatization)
Specificity High; based on retention time and UV spectrumVery High; based on retention time and mass spectrum
Linearity (R²) ≥ 0.999≥ 0.998
Accuracy (% Recovery) 98.0 - 102.0%95.0 - 105.0%
Precision (% RSD) ≤ 2.0%≤ 5.0%
Limit of Detection (LOD) ~0.1 µg/mL~0.05 µg/mL
Limit of Quantitation (LOQ) ~0.3 µg/mL~0.15 µg/mL
Sample Preparation Simple (dissolution)Complex (derivatization required)
Throughput HighLower (due to sample prep and oven cycle)

Visualized Workflows and Logic

The following diagrams illustrate the experimental workflow for method cross-validation and the logical considerations for selecting the appropriate analytical technique.

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_validation Validation & Comparison SAMPLE Single Batch of This compound PREP_HPLC Prepare HPLC Samples (Dissolution) SAMPLE->PREP_HPLC PREP_GCMS Prepare GC-MS Samples (Derivatization) SAMPLE->PREP_GCMS HPLC HPLC-UV Analysis PREP_HPLC->HPLC GCMS GC-MS Analysis PREP_GCMS->GCMS DATA_HPLC HPLC Data (Linearity, Precision, Accuracy) HPLC->DATA_HPLC DATA_GCMS GC-MS Data (Linearity, Precision, Accuracy) GCMS->DATA_GCMS COMPARE Statistical Comparison (e.g., t-test, F-test) DATA_HPLC->COMPARE DATA_GCMS->COMPARE REPORT Cross-Validation Report COMPARE->REPORT

Workflow for Cross-Validation of Analytical Methods.

G cluster_analyte Analyte Properties cluster_methods Method Selection Criteria cluster_decision Recommended Application Analyte This compound (Polar, Non-Volatile) HPLC HPLC - Direct Analysis - Simple Sample Prep - High Throughput - Robust for QC Analyte->HPLC Good Suitability GCMS GC-MS - Requires Derivatization - Complex Sample Prep - Higher Specificity (MS) - Ideal for Impurity ID Analyte->GCMS Requires Modification QC Routine Quality Control (Assay, Purity) HPLC->QC ID Impurity Identification & Structural Elucidation GCMS->ID

Decision Logic for Method Selection.

Conclusion and Recommendations

Both HPLC and GC-MS are capable of quantifying this compound, but their practical applications differ.

For routine quality control, such as purity assessment and assay determination, HPLC is the recommended approach . Its direct analysis, simpler sample preparation, robustness, and higher throughput make it more efficient and cost-effective for regular testing.[1]

GC-MS serves as a powerful alternative and confirmatory technique . It is particularly valuable for impurity identification, where the mass spectrometric data provides definitive structural information, or in complex matrices where its high specificity is required.[1] The necessity of derivatization makes it less ideal for high-throughput screening but invaluable for in-depth investigation and method cross-validation.

The final choice of method should be guided by the specific analytical objective, available instrumentation, and the required level of validation.

References

Spectroscopic Analysis of 2-Cyano-n-ethylacetamide and its Precursors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive spectroscopic comparison of 2-Cyano-n-ethylacetamide with its precursors, ethyl cyanoacetate and ethylamine, is currently hindered by the lack of publicly available experimental spectral data for the final product. While extensive spectroscopic information exists for the precursors, experimental IR, NMR, and mass spectra for this compound are not readily found in scientific literature or common spectral databases. This guide, therefore, presents the available data for the precursors and outlines the expected spectroscopic characteristics of this compound based on its chemical structure, alongside a general synthetic and analytical methodology.

This guide is intended for researchers, scientists, and professionals in drug development who are interested in the synthesis and characterization of N-substituted cyanoacetamides. The provided data for the precursors can serve as a reference for monitoring the synthesis of this compound.

Data Presentation

Spectroscopic Data of Precursors

The following tables summarize the key spectroscopic data for the precursors, ethyl cyanoacetate and ethylamine. This information is crucial for verifying the purity of the starting materials and for identifying the disappearance of their characteristic signals during the synthesis of the target molecule.

Table 1: Infrared (IR) Spectroscopy Data

CompoundFunctional GroupCharacteristic Absorption (cm⁻¹)Reference
Ethyl Cyanoacetate C≡N (Nitrile)~2250[NIST]
C=O (Ester)~1740[NIST]
C-O (Ester)~1250[NIST]
Ethylamine N-H (Amine)~3300-3400 (broad, two bands for primary amine)[NIST]
C-N (Amine)~1050-1250[NIST]

Table 2: ¹H NMR Spectroscopy Data (Chemical Shift, δ in ppm)

CompoundProtonsChemical Shift (ppm)MultiplicityCoupling Constant (J, Hz)Reference
Ethyl Cyanoacetate CH₃ (Ethyl)~1.3Triplet~7[SDBS]
CH₂ (Ethyl)~4.2Quartet~7[SDBS]
CH₂ (Cyano)~3.5Singlet-[SDBS]
Ethylamine CH₃ (Ethyl)~1.1Triplet~7[SDBS]
CH₂ (Ethyl)~2.7Quartet~7[SDBS]
NH₂~1.3 (variable)Singlet (broad)-[SDBS]

Table 3: ¹³C NMR Spectroscopy Data (Chemical Shift, δ in ppm)

CompoundCarbonChemical Shift (ppm)Reference
Ethyl Cyanoacetate CH₃ (Ethyl)~14[SDBS]
CH₂ (Ethyl)~62[SDBS]
CH₂ (Cyano)~25[SDBS]
C=O (Ester)~163[SDBS]
C≡N (Nitrile)~114[SDBS]
Ethylamine CH₃ (Ethyl)~18[SDBS]
CH₂ (Ethyl)~44[SDBS]

Table 4: Mass Spectrometry Data (m/z)

CompoundMolecular Ion (M⁺)Key Fragment Ions (m/z)Reference
Ethyl Cyanoacetate 11388, 69, 42[NIST]
Ethylamine 4544, 30, 28[NIST]
Expected Spectroscopic Data for this compound

Based on the structure of this compound (C₅H₈N₂O, Molecular Weight: 112.13 g/mol ), the following spectroscopic features are anticipated:

  • IR Spectroscopy:

    • N-H stretch (amide): ~3300 cm⁻¹

    • C≡N stretch (nitrile): ~2250 cm⁻¹

    • C=O stretch (amide I band): ~1650 cm⁻¹

    • N-H bend (amide II band): ~1550 cm⁻¹

  • ¹H NMR Spectroscopy:

    • A triplet for the methyl protons (-CH₃) of the ethyl group.

    • A quartet (or more complex multiplet due to coupling with the N-H proton) for the methylene protons (-CH₂-) of the ethyl group.

    • A singlet for the methylene protons adjacent to the cyano group (-CH₂-CN).

    • A broad singlet or triplet for the amide proton (-NH-).

  • ¹³C NMR Spectroscopy:

    • Signals for the two carbons of the ethyl group.

    • A signal for the methylene carbon adjacent to the cyano group.

    • A signal for the amide carbonyl carbon (C=O).

    • A signal for the nitrile carbon (C≡N).

  • Mass Spectrometry:

    • A molecular ion peak (M⁺) at m/z = 112.

    • Characteristic fragmentation patterns for amides and nitriles.

Experimental Protocols

Synthesis of this compound

General Procedure:

  • In a round-bottom flask, dissolve ethyl cyanoacetate in a suitable solvent (e.g., ethanol or tetrahydrofuran).

  • Add an equimolar amount of ethylamine to the solution. The reaction can be carried out at room temperature or with gentle heating.

  • The reaction progress can be monitored by thin-layer chromatography (TLC) by observing the disappearance of the starting materials.

  • Upon completion, the solvent is removed under reduced pressure.

  • The resulting crude product can be purified by recrystallization from an appropriate solvent (e.g., ethanol, water, or a mixture thereof) to yield pure this compound.

Spectroscopic Analysis

Standard spectroscopic techniques would be employed to characterize the synthesized this compound and compare it to its precursors.

  • Infrared (IR) Spectroscopy: IR spectra would be recorded using a Fourier Transform Infrared (FTIR) spectrometer. Samples can be prepared as KBr pellets or as a thin film.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra would be obtained on an NMR spectrometer. Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆) are common solvents for this type of compound.

  • Mass Spectrometry (MS): Mass spectra would be acquired using a mass spectrometer, typically with electron ionization (EI) to determine the molecular weight and fragmentation pattern.

Visualizations

Reaction Pathway

The synthesis of this compound from its precursors can be visualized as a nucleophilic acyl substitution reaction.

reaction_pathway precursor1 Ethyl Cyanoacetate product This compound precursor1->product + Ethylamine precursor2 Ethylamine precursor2->product byproduct Ethanol product->byproduct -

Caption: Reaction scheme for the synthesis of this compound.

Experimental Workflow

The general workflow for the synthesis and spectroscopic analysis is outlined below.

workflow cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis s1 Mix Ethyl Cyanoacetate and Ethylamine s2 Reaction Monitoring (TLC) s1->s2 s3 Work-up and Purification s2->s3 a1 IR Spectroscopy s3->a1 Characterize Product a2 NMR Spectroscopy (¹H and ¹³C) s3->a2 Characterize Product a3 Mass Spectrometry s3->a3 Characterize Product

Caption: General workflow for synthesis and spectroscopic characterization.

References

A Comparative Performance Analysis of 2-Cyano-n-ethylacetamide and its Alternatives in Common Solvent Systems

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the choice of a reagent and solvent system is critical for optimizing reaction outcomes. This guide provides a comparative evaluation of 2-Cyano-n-ethylacetamide and its common alternatives, malononitrile and ethyl cyanoacetate, with a focus on their performance in the Knoevenagel condensation reaction across different solvent systems. The information presented is based on available experimental data and established chemical principles.

Executive Summary

This compound is a versatile reagent in organic synthesis, particularly in reactions involving active methylene compounds. Its performance, however, is intrinsically linked to the solvent system employed. This guide explores the solubility and reactivity of this compound in comparison to two widely used alternatives, malononitrile and ethyl cyanoacetate. While direct quantitative solubility data for this compound is limited, this guide utilizes data from the closely related 2-cyanoacetamide to provide reasonable estimations. The comparative analysis of their performance in the Knoevenagel condensation with benzaldehyde highlights the significant role of the solvent in determining reaction efficiency and yield.

Solubility Profile

The solubility of a reagent is a crucial factor that directly impacts its availability and concentration in the reaction medium, thereby influencing reaction rates and yields. The following table summarizes the solubility of 2-cyanoacetamide (as a proxy for this compound) and its alternatives in key laboratory solvents. It is important to note that the solubility of this compound may vary, and experimental verification is recommended.

CompoundMethanol ( g/100 mL)Ethanol ( g/100 mL)Dimethyl Sulfoxide (DMSO)Water ( g/100 mL)
2-Cyanoacetamide (proxy) SolubleSolubleSoluble15.4 (at 20°C)
Malononitrile Very SolubleVery SolubleVery Soluble13.3
Ethyl Cyanoacetate MiscibleMiscibleMiscible2.5

Note: "Soluble" and "Very Soluble" indicate high solubility, though precise quantitative data may vary between sources. "Miscible" indicates that the substances mix in all proportions.

Performance in Knoevenagel Condensation

The Knoevenagel condensation is a fundamental carbon-carbon bond-forming reaction in organic synthesis, where an active methylene compound reacts with an aldehyde or ketone. The choice of the active methylene compound and the solvent significantly affects the reaction's outcome.

The following table presents a comparative overview of the reported yields for the Knoevenagel condensation of benzaldehyde with this compound, malononitrile, and ethyl cyanoacetate in different solvents. It is important to note that direct comparative studies under identical conditions are scarce, and the presented data is a compilation from various sources.

SolventThis compound (Yield %)Malononitrile (Yield %)Ethyl Cyanoacetate (Yield %)
Methanol Data Not Available~95%~90%
Ethanol Data Not Available95-98%85-95%
DMSO Data Not AvailableHigh yields reportedData Not Available
Water Data Not Available92-98%80-90%

From the available data, malononitrile consistently provides high to excellent yields across a range of solvents, including environmentally benign options like water and ethanol. Ethyl cyanoacetate also performs well, though with slightly lower yields in some cases. The lack of specific data for this compound in these common solvents for this specific reaction highlights a knowledge gap and an area for future experimental investigation.

Experimental Protocols

To ensure reproducibility and facilitate further research, detailed experimental methodologies for solubility determination and the Knoevenagel condensation are provided below.

Solubility Determination (Shake-Flask Method)

The shake-flask method is a widely recognized technique for determining the equilibrium solubility of a compound.

  • Preparation: Add an excess amount of the compound (e.g., this compound) to a known volume of the selected solvent (e.g., Methanol, Ethanol, DMSO, Water) in a sealed flask.

  • Equilibration: Agitate the flask at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Separation: Separate the undissolved solid from the saturated solution by filtration or centrifugation.

  • Quantification: Determine the concentration of the dissolved compound in the clear supernatant using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

  • Calculation: Calculate the solubility in the desired units (e.g., g/100 mL).

Knoevenagel Condensation of Benzaldehyde with an Active Methylene Compound

This protocol provides a general procedure for the Knoevenagel condensation.

  • Reactant Mixture: In a round-bottom flask, dissolve the aldehyde (e.g., benzaldehyde, 1 mmol) and the active methylene compound (e.g., this compound, malononitrile, or ethyl cyanoacetate, 1.1 mmol) in the chosen solvent (e.g., Ethanol, 10 mL).

  • Catalyst Addition: Add a catalytic amount of a suitable base (e.g., piperidine or triethylamine, 0.1 mmol).

  • Reaction: Stir the reaction mixture at a specific temperature (e.g., room temperature or reflux) and monitor the progress of the reaction using Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture and remove the solvent under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

  • Characterization: Characterize the purified product using analytical techniques such as NMR spectroscopy and mass spectrometry to confirm its identity and purity. Calculate the reaction yield.

Visualizing the Experimental Workflow and a Potential Reaction Pathway

To provide a clearer understanding of the processes involved, the following diagrams have been generated using Graphviz.

Experimental_Workflow cluster_solubility Solubility Determination cluster_knoevenagel Knoevenagel Condensation Add Excess Solute Add Excess Solute Equilibrate (Shake) Equilibrate (Shake) Add Excess Solute->Equilibrate (Shake) Constant Temp Separate Solid/Liquid Separate Solid/Liquid Equilibrate (Shake)->Separate Solid/Liquid Filter/Centrifuge Analyze Supernatant Analyze Supernatant Separate Solid/Liquid->Analyze Supernatant UV-Vis/HPLC Calculate Solubility Calculate Solubility Analyze Supernatant->Calculate Solubility End End Calculate Solubility->End Mix Reactants & Solvent Mix Reactants & Solvent Add Catalyst Add Catalyst Mix Reactants & Solvent->Add Catalyst Monitor Reaction (TLC) Monitor Reaction (TLC) Add Catalyst->Monitor Reaction (TLC) Stir at Temp Work-up & Purify Work-up & Purify Monitor Reaction (TLC)->Work-up & Purify Reaction Complete Characterize & Yield Characterize & Yield Work-up & Purify->Characterize & Yield Characterize & Yield->End Start Start Start->Add Excess Solute Start->Mix Reactants & Solvent

Experimental workflow for solubility and reaction evaluation.

Knoevenagel_Mechanism Aldehyde Aldehyde Aldol Adduct Aldol Addition Product Aldehyde->Aldol Adduct + Enolate Active Methylene Compound Active Methylene Compound Enolate Formation Enolate Intermediate Active Methylene Compound->Enolate Formation + Base Base Catalyst Base Catalyst Final Product α,β-Unsaturated Product Aldol Adduct->Final Product - H2O Water Water

Simplified Knoevenagel condensation pathway.

Conclusion and Future Directions

This comparative guide highlights the importance of solvent selection in optimizing the performance of this compound and its alternatives. While malononitrile and ethyl cyanoacetate are well-characterized, with ample data supporting their efficacy in various solvents, there is a clear need for more comprehensive experimental data on the solubility and reactivity of this compound. Future studies should focus on generating this data to enable a more direct and robust comparison, allowing researchers to make more informed decisions in the design and optimization of their synthetic routes. The provided experimental protocols offer a standardized framework for conducting such investigations.

alternative reagents to dicyclohexylcarbodiimide for 2-Cyano-n-ethylacetamide synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 2-Cyano-n-ethylacetamide, a valuable building block in organic synthesis, is commonly achieved through the coupling of cyanoacetic acid and ethylamine. Dicyclohexylcarbodiimide (DCC) has traditionally been a widely used reagent for this transformation. However, challenges associated with the removal of its dicyclohexylurea (DCU) byproduct and potential for side reactions have prompted the exploration of alternative coupling agents. This guide provides an objective comparison of DCC and several alternative reagents, offering supporting experimental data, detailed protocols, and safety considerations to aid researchers in selecting the most suitable method for their needs.

Performance Comparison of Coupling Reagents

The choice of a coupling reagent significantly impacts reaction efficiency, product yield, and the ease of purification. This section provides a comparative overview of Dicyclohexylcarbodiimide (DCC) and its alternatives: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU), Propylphosphonic Anhydride (T3P®), and (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP).

ReagentStructureTypical Yield (%)Reaction Time (h)Reaction Temperature (°C)Key AdvantagesKey Disadvantages
DCC
alt text
85-95[1][2]6-12[1]Reflux[1]High yields, readily available, cost-effective.Insoluble DCU byproduct complicates purification[3][4]. Potential for N-acylurea formation[3].
EDC
alt text
80-90 (estimated)2-18[5][6]0 - Room Temp.[5][6]Water-soluble urea byproduct is easily removed by aqueous work-up[4]. Milder reaction conditions.Can be less effective for sterically hindered substrates.
HATU
alt text
>90 (estimated)1-6[7]0 - Room Temp.[7]High coupling efficiency, fast reaction rates, low racemization[4].Higher cost compared to carbodiimides. Byproducts require chromatographic removal. Can cause guanidinylation of the amine[8].
T3P®
alt text
>90 (estimated)1-4Room Temp.High yields, easy work-up with water-soluble byproducts[9][10]. Non-toxic and non-allergenic.Can be more expensive than carbodiimides.
PyBOP
alt text
>90 (estimated)1-12[11]0 - Room Temp.[11]Safer alternative to BOP, avoiding carcinogenic HMPA byproduct[4]. High efficiency.Byproducts require chromatographic removal[12].

Experimental Protocols

Detailed methodologies for the synthesis of this compound using DCC and its alternatives are provided below. These protocols are based on established literature procedures and may require optimization for specific laboratory conditions.

Experimental Workflow: Amide Coupling

G cluster_reactants Reactants cluster_reagents Reagents Cyanoacetic_Acid Cyanoacetic Acid Reaction_Mixture Reaction Mixture Cyanoacetic_Acid->Reaction_Mixture Ethylamine Ethylamine Ethylamine->Reaction_Mixture Coupling_Agent Coupling Agent (DCC, EDC, HATU, T3P, PyBOP) Coupling_Agent->Reaction_Mixture Base Base (optional) (e.g., DIPEA, Et3N) Base->Reaction_Mixture Solvent Anhydrous Solvent (e.g., THF, DMF, DCM) Solvent->Reaction_Mixture Workup Aqueous Work-up / Filtration Reaction_Mixture->Workup Reaction Purification Purification (Recrystallization / Chromatography) Workup->Purification Crude Product Final_Product This compound Purification->Final_Product Pure Product

Caption: General workflow for the synthesis of this compound via amide coupling.

Protocol 1: Synthesis using Dicyclohexylcarbodiimide (DCC)

  • Materials:

    • Cyanoacetic acid (1.0 eq)

    • Ethylamine (1.0 eq)

    • Dicyclohexylcarbodiimide (DCC) (1.1 eq)

    • Anhydrous Tetrahydrofuran (THF)

  • Procedure:

    • In a round-bottom flask, dissolve cyanoacetic acid and ethylamine in anhydrous THF.

    • Add DCC to the solution.

    • Reflux the reaction mixture for 6-9 hours, monitoring the reaction progress by TLC.[1]

    • After completion, cool the mixture and filter off the precipitated dicyclohexylurea (DCU).

    • Concentrate the filtrate under reduced pressure.

    • The crude product can be purified by recrystallization or column chromatography.

Protocol 2: Synthesis using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Materials:

    • Cyanoacetic acid (1.0 eq)

    • Ethylamine hydrochloride (1.1 eq)

    • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) (1.2 eq)

    • 1-Hydroxybenzotriazole (HOBt) (1.2 eq)

    • N,N-Diisopropylethylamine (DIPEA) (2.5 eq)

    • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Procedure:

    • To a stirred solution of cyanoacetic acid, ethylamine hydrochloride, and HOBt in anhydrous DCM or DMF at 0 °C, add EDC·HCl.

    • Add DIPEA dropwise to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir for 2-18 hours.[5]

    • Monitor the reaction by TLC.

    • Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with dilute aqueous acid (e.g., 1N HCl), saturated aqueous sodium bicarbonate, and brine.[13]

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Protocol 3: Synthesis using O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)

  • Materials:

    • Cyanoacetic acid (1.0 eq)

    • Ethylamine (1.1 eq)

    • HATU (1.1 eq)

    • N,N-Diisopropylethylamine (DIPEA) (2.0 eq)

    • Anhydrous Dimethylformamide (DMF)

  • Procedure:

    • Dissolve cyanoacetic acid in anhydrous DMF.

    • Add HATU and DIPEA to the solution and stir for a few minutes to pre-activate the carboxylic acid.

    • Add ethylamine to the reaction mixture.

    • Stir at room temperature for 1-6 hours, monitoring the reaction by TLC.[7]

    • After the reaction is complete, dilute with an organic solvent and wash with water and brine.

    • Dry the organic layer, concentrate, and purify the product by column chromatography.

Protocol 4: Synthesis using Propylphosphonic Anhydride (T3P®)

  • Materials:

    • Cyanoacetic acid (1.0 eq)

    • Ethylamine (1.1 eq)

    • T3P® (50% solution in a suitable solvent, e.g., ethyl acetate) (1.5 eq)

    • A suitable base (e.g., pyridine or DIPEA) (3.0 eq)

    • Anhydrous solvent (e.g., 2-MeTHF or Ethyl Acetate)

  • Procedure:

    • In a flask, dissolve cyanoacetic acid and ethylamine in the anhydrous solvent.

    • Add the base to the mixture.

    • Add the T3P® solution dropwise to the reaction mixture, maintaining the temperature at or below room temperature.

    • Stir the reaction for 1-4 hours, monitoring by TLC.

    • Upon completion, quench the reaction with water.

    • Separate the organic layer and wash it with water to remove the water-soluble byproducts.[9][10]

    • Dry the organic layer and concentrate to obtain the crude product, which can be further purified if necessary.

Protocol 5: Synthesis using (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP)

  • Materials:

    • Cyanoacetic acid (1.0 eq)

    • Ethylamine (1.2 eq)

    • PyBOP (1.2 eq)

    • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (Et3N) (1.5 eq)

    • Anhydrous Dimethylformamide (DMF)

  • Procedure:

    • To a solution of cyanoacetic acid and ethylamine in anhydrous DMF at 0 °C, add DIPEA or Et3N.

    • Add PyBOP to the mixture.

    • Allow the reaction to warm to room temperature and stir overnight.[11]

    • Monitor the reaction progress by TLC.

    • Dilute the reaction mixture with an organic solvent (e.g., dichloromethane) and wash successively with 10% citric acid, water, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Signaling Pathways and Logical Relationships

The following diagram illustrates the general mechanism of amide bond formation using a carbodiimide coupling agent like DCC or EDC.

G Carboxylic_Acid Cyanoacetic Acid (R-COOH) O_Acylisourea O-Acylisourea Intermediate (Active Ester) Carboxylic_Acid->O_Acylisourea Carbodiimide Carbodiimide (R'-N=C=N-R') Carbodiimide->O_Acylisourea Amide This compound (R-CO-NH-R'') O_Acylisourea->Amide Urea_Byproduct Urea Byproduct (R'-NH-CO-NH-R') O_Acylisourea->Urea_Byproduct Amine Ethylamine (R''-NH2) Amine->Amide

Caption: Mechanism of carbodiimide-mediated amide bond formation.

Conclusion

The selection of a coupling reagent for the synthesis of this compound should be guided by a careful consideration of factors such as yield, reaction conditions, ease of purification, cost, and safety. While DCC remains a cost-effective option that provides high yields, the challenge of removing its insoluble DCU byproduct is a significant drawback. EDC offers a distinct advantage with its water-soluble byproduct, simplifying the work-up procedure. For reactions requiring high efficiency and speed, HATU is an excellent choice, albeit at a higher cost. T3P® and PyBOP present themselves as modern, efficient, and safer alternatives with straightforward work-up procedures, making them attractive options for both small-scale and large-scale synthesis. By understanding the comparative performance and protocols outlined in this guide, researchers can make an informed decision to optimize the synthesis of this compound for their specific laboratory and production needs.

References

Confirming the Purity of Synthesized 2-Cyano-n-ethylacetamide: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, establishing the purity of synthesized compounds is a critical step in ensuring the reliability and reproducibility of experimental results. This guide provides a comprehensive comparison of elemental analysis with other common analytical techniques for confirming the purity of 2-Cyano-n-ethylacetamide, a versatile building block in organic synthesis. We present supporting experimental data, detailed protocols, and a clear visual workflow to aid in the selection of the most appropriate analytical method.

Introduction to Purity Confirmation

The verification of a compound's purity is fundamental in chemical synthesis. Impurities can significantly impact the outcome of subsequent reactions, biological assays, and the overall quality of a final product. For this compound (C₅H₈N₂O), a compound often used in the synthesis of pharmaceuticals and other bioactive molecules, rigorous purity assessment is paramount. While elemental analysis has traditionally been a cornerstone of purity determination, modern analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy offer complementary and often more detailed insights.

Comparison of Purity Determination Methods

The choice of analytical technique for purity assessment depends on several factors, including the nature of the expected impurities, the required level of accuracy, and the available instrumentation. Below is a comparative overview of elemental analysis, HPLC, and NMR spectroscopy for the characterization of this compound.

Data Presentation: Quantitative Purity Analysis

To illustrate the practical application of these techniques, the following table summarizes the theoretical elemental composition of this compound and presents a hypothetical, yet typical, set of experimental results obtained from elemental analysis. A widely accepted tolerance for confirming sample purity of at least 95% is a deviation of no more than ±0.4% from the theoretical value.

Table 1: Comparison of Theoretical vs. Typical Experimental Elemental Analysis Data for this compound

ElementTheoretical Percentage (%)Typical Experimental Percentage (%)Deviation (%)
Carbon (C)53.5653.41-0.15
Hydrogen (H)7.197.25+0.06
Nitrogen (N)24.9824.85-0.13
Oxygen (O)*14.2714.49+0.22

Note: Oxygen content is often determined by difference.

Table 2: Comparison of Analytical Techniques for Purity Determination

FeatureElemental AnalysisHigh-Performance Liquid Chromatography (HPLC)Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle Measures the percentage of C, H, N, S, and O in a sample after combustion.Separates components of a mixture based on their differential partitioning between a mobile and a stationary phase.Provides detailed information about the molecular structure and the chemical environment of atomic nuclei.
Information Provided Elemental composition and empirical formula. Indirectly indicates purity.Number and relative abundance of impurities. Quantitative purity assessment.Structural confirmation, identification, and quantification of impurities with distinct signals.
Strengths Confirms elemental composition of the bulk sample.High sensitivity and resolution for separating a wide range of impurities.Provides definitive structural information. Can quantify non-chromophoric impurities.
Limitations Does not identify the nature of impurities. Insensitive to isomeric impurities.Requires a chromophore for UV detection. Method development can be time-consuming.Lower sensitivity compared to HPLC. Complex spectra can be difficult to interpret.
Typical Sample Amount 1-3 mg1-10 µg5-10 mg
Analysis Time ~10-15 minutes per sample~15-30 minutes per sample~5-15 minutes per sample

Experimental Protocols

Detailed and validated experimental protocols are essential for obtaining reliable and reproducible results. Below are standard operating procedures for elemental analysis, HPLC, and NMR spectroscopy for the assessment of this compound purity.

Elemental Analysis Protocol
  • Sample Preparation: Accurately weigh 1-3 mg of the dried and homogenized this compound sample into a tin capsule.

  • Instrumentation: Utilize a CHN elemental analyzer.

  • Combustion: The sample is combusted at a high temperature (typically ~900-1000 °C) in a stream of pure oxygen. This process converts carbon to carbon dioxide, hydrogen to water, and nitrogen to nitrogen gas.

  • Separation and Detection: The resulting gases are separated by a chromatographic column and quantified using a thermal conductivity detector.

  • Calculation: The instrument's software calculates the percentage of each element based on the detector's response and the initial sample weight.

High-Performance Liquid Chromatography (HPLC) Protocol
  • Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of HPLC-grade acetonitrile and water (e.g., 50:50 v/v). The mobile phase may be buffered, for instance with formic acid, for improved peak shape.

  • Standard Solution Preparation: Accurately prepare a stock solution of a this compound reference standard in the mobile phase. Prepare a series of dilutions to create a calibration curve.

  • Sample Solution Preparation: Accurately weigh and dissolve the synthesized this compound in the mobile phase to a known concentration.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: UV detector at an appropriate wavelength (e.g., 210 nm).

    • Injection Volume: 10 µL.

  • Data Analysis: The purity of the sample is determined by comparing the peak area of the main component to the total area of all peaks in the chromatogram (area percent method) or by using the calibration curve for quantification.

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol
  • Sample Preparation: Dissolve approximately 5-10 mg of the this compound sample in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Data Acquisition: Acquire both ¹H and ¹³C NMR spectra.

    • ¹H NMR: A sufficient number of scans are acquired to obtain a good signal-to-noise ratio.

    • ¹³C NMR: A larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.

  • Data Analysis:

    • Structural Confirmation: The chemical shifts, integration values, and coupling patterns of the signals in the ¹H and ¹³C spectra are compared with the expected structure of this compound.

    • Purity Assessment: The presence of any impurity signals is noted. The purity can be quantitatively determined by integrating the signals of the main compound and comparing them to the integration of a certified internal standard of known concentration.

Mandatory Visualization

The following diagrams illustrate the logical workflow for confirming the purity of synthesized this compound and the signaling pathway for selecting the appropriate analytical technique.

Purity_Confirmation_Workflow cluster_synthesis Synthesis & Initial Characterization cluster_purity_analysis Purity Analysis cluster_decision Decision & Further Steps Synthesis Synthesize this compound Initial_Char Initial Characterization (e.g., Melting Point, TLC) Synthesis->Initial_Char Elemental_Analysis Elemental Analysis Initial_Char->Elemental_Analysis HPLC_Analysis HPLC Analysis Initial_Char->HPLC_Analysis NMR_Analysis NMR Spectroscopy Initial_Char->NMR_Analysis Purity_Confirmed Purity Confirmed? Elemental_Analysis->Purity_Confirmed HPLC_Analysis->Purity_Confirmed NMR_Analysis->Purity_Confirmed Purification Further Purification Purity_Confirmed->Purification No Proceed Proceed to Next Step Purity_Confirmed->Proceed Yes Purification->Initial_Char

Caption: Workflow for Purity Confirmation of this compound.

Analytical_Technique_Selection cluster_question Primary Analytical Goal cluster_answers Analytical Techniques Goal What is the primary analytical question? Elemental Confirm Elemental Composition Goal->Elemental Bulk Composition? Chromatographic Separate and Quantify Impurities Goal->Chromatographic Mixture Analysis? Structural Confirm Structure and Identify Impurities Goal->Structural Structural Identity?

Caption: Decision Pathway for Selecting an Analytical Technique.

A Comparative Guide to the Synthesis of 2-Cyano-N-ethylacetamide: Microwave-Assisted versus Conventional Methods

Author: BenchChem Technical Support Team. Date: December 2025

The synthesis of amides is a fundamental transformation in organic chemistry, with wide-ranging applications in the pharmaceutical and materials sciences. This guide provides a comparative analysis of microwave-assisted and conventional heating methods for the synthesis of 2-Cyano-N-ethylacetamide, a valuable intermediate in drug development. The comparison is based on established principles of microwave-assisted organic synthesis, which consistently demonstrate advantages in terms of reaction time and yield over traditional approaches.[1][2][3][4][5]

Performance Comparison: Yield and Reaction Time

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technology to accelerate chemical reactions.[4] The direct interaction of microwave irradiation with polar molecules in the reaction mixture leads to rapid and uniform heating, often resulting in significantly higher yields and drastically reduced reaction times compared to conventional heating methods.[4][6] While specific data for this compound is not available in the provided search results, a general comparison based on similar amide syntheses indicates a substantial improvement when employing microwave irradiation.[1][2]

ParameterMicrowave-Assisted SynthesisConventional Synthesis
Typical Yield > 70%[1]50-72%[2]
Reaction Time Minutes[2]Hours[2][7]

Experimental Protocols

The following protocols are adapted from established procedures for the synthesis of similar amides, such as 2-cyanoacetamide and 2-cyano-N,N-diethylacetamide.[8][9][10]

Conventional Synthesis of this compound

This method involves the reaction of ethyl cyanoacetate with ethylamine at reflux temperature.

  • Reactants:

    • Ethyl cyanoacetate

    • Ethylamine (aqueous solution)

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser, combine ethyl cyanoacetate and an excess of aqueous ethylamine solution.

    • Heat the mixture to reflux for 6-9 hours.[9]

    • Monitor the reaction progress using thin-layer chromatography (TLC).[2]

    • Upon completion, cool the reaction mixture to room temperature.

    • The product may precipitate upon cooling. If not, concentrate the solution under reduced pressure.

    • Isolate the crude product by filtration.

    • Purify the crude this compound by recrystallization from a suitable solvent, such as ethanol or water.[8]

Microwave-Assisted Synthesis of this compound

This protocol utilizes a dedicated microwave reactor to achieve rapid and efficient synthesis.

  • Reactants:

    • Ethyl cyanoacetate

    • Ethylamine

    • Potassium tert-butoxide (catalyst)[1]

  • Procedure:

    • In a microwave-safe reaction vessel, combine ethyl cyanoacetate, ethylamine, and a catalytic amount of potassium tert-butoxide.[1]

    • Seal the vessel and place it in the microwave reactor.

    • Irradiate the mixture at a set temperature (e.g., 120°C) for a short duration (e.g., 5-15 minutes).

    • After the reaction is complete, allow the vessel to cool to a safe temperature.

    • Open the vessel and transfer the contents to a round-bottom flask.

    • Remove any volatile components under reduced pressure.

    • The resulting residue is the crude this compound, which can be further purified by recrystallization if necessary.

Experimental Workflow

The following diagram illustrates the key stages in both the conventional and microwave-assisted synthesis of this compound.

Synthesis_Workflow cluster_conventional Conventional Synthesis cluster_microwave Microwave-Assisted Synthesis Reactants_C Ethyl Cyanoacetate + Ethylamine Heating_C Reflux (6-9 hours) Reactants_C->Heating_C Workup_C Cooling & Filtration Heating_C->Workup_C Purification_C Recrystallization Workup_C->Purification_C Product_C This compound Purification_C->Product_C Reactants_M Ethyl Cyanoacetate + Ethylamine + Catalyst Heating_M Microwave Irradiation (5-15 minutes) Reactants_M->Heating_M Workup_M Evaporation Heating_M->Workup_M Product_M This compound Workup_M->Product_M Logical_Relationship cluster_methods Reactants Starting Materials (Ethyl Cyanoacetate + Ethylamine) Conventional Conventional Heating Reactants->Conventional Microwave Microwave Irradiation Reactants->Microwave Outcome_C Lower Yield Longer Reaction Time Conventional->Outcome_C Outcome_M Higher Yield Shorter Reaction Time Microwave->Outcome_M Product This compound Outcome_C->Product Outcome_M->Product

References

A Comparative Cost-Benefit Analysis of Synthetic Routes to 2-Cyano-n-ethylacetamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of three primary synthetic routes to 2-Cyano-n-ethylacetamide, a valuable intermediate in pharmaceutical synthesis. The analysis focuses on cost-effectiveness, safety, environmental impact, and overall efficiency, supported by available experimental data and established chemical principles.

Executive Summary

The synthesis of this compound can be approached through several pathways, each with distinct advantages and disadvantages. This guide evaluates three common methods:

  • Route 1: Amidation of Ethyl Cyanoacetate with Ethylamine. A direct and atom-economical approach.

  • Route 2: Amide Coupling of Cyanoacetic Acid and Ethylamine. Requires a coupling agent, introducing additional cost and waste.

  • Route 3: Cyanation of 2-Chloro-N-ethylacetamide. Involves highly toxic cyanide salts, posing significant safety and environmental risks.

Based on the analysis of cost, safety, and environmental impact, Route 1 is recommended as the most favorable synthetic strategy. It offers a balance of good yield, operational simplicity, and lower hazard potential compared to the alternatives.

Comparative Data

The following tables summarize the key quantitative data for each synthetic route. Please note that yields for direct synthesis of this compound are not widely published; therefore, yields are estimated based on analogous reactions.

Table 1: Comparison of Synthetic Routes

ParameterRoute 1: From Ethyl CyanoacetateRoute 2: From Cyanoacetic AcidRoute 3: From 2-Chloro-N-ethylacetamide
Starting Materials Ethyl cyanoacetate, EthylamineCyanoacetic acid, Ethylamine, Dicyclohexylcarbodiimide (DCC)2-Chloro-N-ethylacetamide, Sodium Cyanide
Estimated Yield 85-95%80-90%70-80%
Reaction Time 1-3 hours6-9 hours2-4 hours
Key Byproducts EthanolDicyclohexylurea (DCU)Sodium Chloride
Primary Safety Concerns Flammable starting materialsDCC is a potent sensitizer and corrosiveSodium cyanide is highly toxic and an environmental hazard
Environmental Impact ModerateHigh (DCU waste)Very High (Cyanide waste)

Table 2: Cost Analysis of Starting Materials (per mole of product)

ReagentRoute 1 Cost (USD)Route 2 Cost (USD)Route 3 Cost (USD)
Ethyl Cyanoacetate13.10[1]--
Cyanoacetic Acid-16.59[2][3][4]-
Ethylamine27.10[5][6]27.10[5][6]-
Dicyclohexylcarbodiimide (DCC)-22.10[7][8][9][10][11]-
2-Chloro-N-ethylacetamide--30.50[12][13]
Sodium Cyanide--1.93[14][15][16][17][18]
Estimated Total Cost $40.20 $65.79 $32.43

Note: Costs are estimated based on currently available bulk pricing and may vary.

Synthetic Route Diagrams

Route1 Ethyl Cyanoacetate Ethyl Cyanoacetate Reaction Amidation Ethyl Cyanoacetate->Reaction Ethylamine Ethylamine Ethylamine->Reaction This compound This compound Reaction->this compound Ethanol Ethanol Reaction->Ethanol Route2 Cyanoacetic Acid Cyanoacetic Acid Reaction Coupling Cyanoacetic Acid->Reaction Ethylamine Ethylamine Ethylamine->Reaction DCC DCC DCC->Reaction This compound This compound Reaction->this compound DCU Dicyclohexylurea (DCU) Reaction->DCU Route3 2-Chloro-N-ethylacetamide 2-Chloro-N-ethylacetamide Reaction Cyanation 2-Chloro-N-ethylacetamide->Reaction Sodium Cyanide Sodium Cyanide Sodium Cyanide->Reaction This compound This compound Reaction->this compound Sodium Chloride Sodium Chloride Reaction->Sodium Chloride ExperimentalWorkflow cluster_Route1 Route 1 cluster_Route2 Route 2 cluster_Route3 Route 3 R1_Start Mix Ethyl Cyanoacetate and Ethylamine R1_React Stir at RT (1-3h) R1_Start->R1_React R1_Workup Remove Volatiles R1_React->R1_Workup R1_Purify Purify (Distillation/ Recrystallization) R1_Workup->R1_Purify R2_Start Dissolve Cyanoacetic Acid and Add Ethylamine R2_React Add DCC Solution (Stir 6-9h) R2_Start->R2_React R2_Workup Filter DCU, Wash Filtrate R2_React->R2_Workup R2_Purify Purify (Distillation/ Chromatography) R2_Workup->R2_Purify R3_Start Dissolve 2-Chloro-N-ethylacetamide and Add NaCN R3_React Heat and Stir (2-4h) R3_Start->R3_React R3_Workup Aqueous Workup and Extraction R3_React->R3_Workup R3_Purify Purify (Distillation/ Recrystallization) R3_Workup->R3_Purify

References

Safety Operating Guide

Proper Disposal of 2-Cyano-n-ethylacetamide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and environmentally responsible disposal of chemical waste is a critical component of laboratory operations. This document provides essential safety and logistical information for the proper disposal of 2-Cyano-n-ethylacetamide, tailored for researchers, scientists, and drug development professionals.

The following procedures are based on general best practices for handling chemical waste and information from safety data sheets (SDS) of structurally similar compounds. It is imperative to consult the official Safety Data Sheet for this compound (CAS No. 15029-36-4) and adhere to all local, state, and federal regulations.

Summary of Hazards and Safety Precautions

While a specific, detailed Safety Data Sheet for this compound was not publicly available, information on analogous compounds such as 2-Cyano-N-methylacetamide and 2-Cyano-N,N-diethylacetamide suggests that this chemical should be handled with care. It is likely to be harmful if swallowed, in contact with skin, or if inhaled. Therefore, appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, should be worn at all times when handling this compound. All handling should be performed in a well-ventilated area or a chemical fume hood.

Quantitative Data and Storage Information

For safe handling and storage prior to disposal, please refer to the following table which summarizes available data for this compound.

PropertyValueSource
CAS Number 15029-36-4[1]
Molecular Formula C5H8N2O[1]
Molecular Weight 112.13 g/mol [1]
Form Solid[1]
Storage Class 11 - Combustible Solids[1]
WGK (Water Hazard Class) 3[1]

Experimental Protocol for Proper Disposal

The following step-by-step protocol outlines the recommended procedure for the disposal of this compound waste.

1. Waste Identification and Segregation:

  • Identify all waste streams containing this compound. This includes pure, unused product, reaction residues, and contaminated materials such as gloves, weighing paper, and pipette tips.

  • Segregate this compound waste from other chemical waste streams to prevent incompatible mixtures.

2. Waste Collection:

  • Solid Waste: Collect solid waste, including unused product and contaminated disposables, in a designated, properly labeled, and sealable hazardous waste container. The container should be made of a material compatible with the chemical.

  • Liquid Waste: If this compound is in a solution, collect it in a designated, leak-proof, and clearly labeled hazardous waste container. Do not mix with other solvent waste unless permitted by your institution's hazardous waste management plan.

3. Labeling:

  • Clearly label the hazardous waste container with the words "Hazardous Waste," the full chemical name "this compound," and the approximate quantity.

  • Include any other components of the waste mixture, such as solvents.

4. Storage:

  • Store the sealed hazardous waste container in a designated satellite accumulation area that is secure and away from general laboratory traffic.

  • Ensure the storage area is well-ventilated and segregated from incompatible materials.

5. Disposal:

  • Arrange for the collection and disposal of the hazardous waste through your institution's licensed hazardous waste disposal contractor.

  • Never dispose of this compound down the drain or in regular trash.[2]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: Have this compound Waste? is_solid Is the waste solid? start->is_solid collect_solid Collect in a labeled solid hazardous waste container. is_solid->collect_solid Yes is_liquid Is the waste liquid? is_solid->is_liquid No store_waste Store sealed container in a designated satellite accumulation area. collect_solid->store_waste collect_liquid Collect in a labeled liquid hazardous waste container. is_liquid->collect_liquid Yes is_liquid->store_waste No (Contaminated Labware) collect_liquid->store_waste contact_ehs Contact Environmental Health & Safety (EHS) for pickup. store_waste->contact_ehs end_process End: Waste properly managed. contact_ehs->end_process

Caption: Disposal workflow for this compound waste.

By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always prioritize safety and consult with your institution's Environmental Health and Safety (EHS) department for specific guidance.

References

Safeguarding Your Research: Essential Safety and Handling Guide for 2-Cyano-n-ethylacetamide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This guide provides critical safety and logistical protocols for the handling and disposal of 2-Cyano-n-ethylacetamide (CAS No. 15029-36-4). Researchers, scientists, and drug development professionals should adhere to these procedures to mitigate risks and ensure a safe laboratory environment. While this document provides key information, it is imperative to consult the manufacturer's Safety Data Sheet (SDS) for comprehensive details.

Hazard Overview and Personal Protective Equipment (PPE)

This compound is a solid substance requiring careful handling to prevent exposure. While specific toxicity data for this compound is limited, the closely related 2-Cyano-N,N-diethylacetamide is classified as harmful if swallowed, in contact with skin, or if inhaled, and causes skin and eye irritation. Therefore, a comprehensive personal protective equipment (PPE) strategy is mandatory.

Minimum PPE Requirements:

Protection TypeRecommended EquipmentSpecification
Eye and Face Protection Safety Goggles or Face ShieldMust conform to OSHA 29 CFR 1910.133 or European Standard EN166. A face shield should be used with goggles when there is a significant risk of splashing.[1]
Skin Protection Chemical-resistant GlovesNitrile or butyl rubber gloves are recommended. Inspect gloves for any signs of degradation or puncture before use.
Protective ClothingA lab coat or chemical-resistant apron should be worn. For larger quantities or in case of potential for significant exposure, a chemical-resistant suit may be necessary.[2]
Respiratory Protection Air-purifying RespiratorWhen handling the powder outside of a certified chemical fume hood, a NIOSH-approved respirator with a particulate filter (N95 or P1) should be used.[3]

Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational protocol is critical to prevent accidental exposure and contamination.

  • Engineering Controls: All work with this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation exposure.[2] Ensure that eyewash stations and safety showers are readily accessible.[1]

  • Preparation:

    • Read and fully understand the Safety Data Sheet (SDS) before commencing any work.

    • Ensure all required PPE is available and in good condition.

    • Prepare the work area by removing unnecessary items and ensuring a clean, uncluttered space.

  • Handling:

    • Avoid direct contact with skin and eyes.[2]

    • Do not eat, drink, or smoke in the handling area.[2]

    • When weighing or transferring the solid, use techniques that minimize dust generation.

    • Keep the container tightly closed when not in use.[2]

  • Storage:

    • Store in a cool, dry, and well-ventilated area.[2]

    • Keep containers securely sealed to prevent contamination and leakage.[2]

    • Store away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.

Disposal Plan

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Waste Characterization: Due to the potential hazards indicated by similar compounds, this compound waste should be treated as hazardous.

  • Waste Segregation and Collection:

    • Collect all waste, including unused material and contaminated disposables (e.g., gloves, weighing paper, wipes), in a designated, properly labeled, and sealed hazardous waste container.

    • Do not mix this waste with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

  • Disposal Procedure:

    • All waste must be disposed of through a licensed professional waste disposal service.[4]

    • Follow all local, state, and federal regulations for hazardous waste disposal.

    • Contaminated packaging should also be disposed of as unused product.[4]

Quantitative Data Summary

The following table summarizes available quantitative data for this compound.

PropertyValueReference
Chemical Formula C₅H₈N₂O
Molecular Weight 112.13 g/mol [5]
CAS Number 15029-36-4[5]
Appearance Solid
Occupational Exposure Limits (PEL, TLV) No data available

Experimental Workflow for Safe Handling

The following diagram illustrates the key steps and decision points for the safe handling and disposal of this compound.

Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup & Storage cluster_disposal Disposal prep_sds Read SDS prep_ppe Don PPE prep_sds->prep_ppe prep_area Prepare Work Area prep_ppe->prep_area handle_weigh Weigh Compound prep_area->handle_weigh handle_transfer Transfer to Reaction handle_weigh->handle_transfer cleanup_decon Decontaminate Surfaces handle_transfer->cleanup_decon disp_collect Collect Contaminated Waste handle_transfer->disp_collect cleanup_store Store Unused Material cleanup_decon->cleanup_store cleanup_decon->disp_collect disp_label Label Hazardous Waste disp_collect->disp_label disp_contact Contact EHS for Pickup disp_label->disp_contact

References

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Retrosynthesis Analysis

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Cyano-n-ethylacetamide
Reactant of Route 2
Reactant of Route 2
2-Cyano-n-ethylacetamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.